Product packaging for 2,3-Dimethyl-3-pyrazolin-5-one(Cat. No.:CAS No. 3201-28-3)

2,3-Dimethyl-3-pyrazolin-5-one

Cat. No.: B1361090
CAS No.: 3201-28-3
M. Wt: 112.13 g/mol
InChI Key: ZITWSNQLWBKRBT-UHFFFAOYSA-N
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Description

2,3-Dimethyl-3-pyrazolin-5-one (CAS 3201-28-3), with a molecular weight of 112.13 g/mol and the molecular formula C5H8N2O, is a fundamental pyrazolin-5-one derivative that serves as a privileged scaffold in medicinal and heterocyclic chemistry . This compound is part of a historically significant class of molecules first discovered by Ludwig Knorr in 1883, which have since become cornerstone structures in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) . Its core structure is highly valued for its versatility as a synthetic intermediate, particularly in the construction of more complex bioactive molecules. Researchers utilize this compound as a key building block for the synthesis of novel Schiff base ligands and their subsequent metal complexes, which are investigated for their antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli . Furthermore, chemical modulation of related pyrazolin-5-one structures, such as linking them to thiazolidine-4-one moieties, has been shown to yield derivatives with significantly enhanced antioxidant activity, making them promising candidates for development into therapeutic agents . The reactivity of the pyrazolone ring also allows for the generation of diverse libraries of derivatives, including those with potential pesticidal activities, supporting its utility in agrochemical research . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2O B1361090 2,3-Dimethyl-3-pyrazolin-5-one CAS No. 3201-28-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethyl-1H-pyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-4-3-5(8)6-7(4)2/h3H,1-2H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITWSNQLWBKRBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00341622
Record name 2,3-Dimethyl-3-pyrazolin-5-one
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Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3201-28-3
Record name 2,3-Dimethyl-3-pyrazolin-5-one
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Record name 1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one
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Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 2,3-Dimethyl-3-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-3-pyrazolin-5-one, widely known as antipyrine or phenazone, is a pyrazolone derivative first synthesized in 1883.[1] It is one of the earliest synthetic drugs to see widespread clinical use as a potent analgesic (pain reliever) and antipyretic (fever reducer).[1][2] While newer non-steroidal anti-inflammatory drugs (NSAIDs) have largely replaced it for systemic use, antipyrine remains a valuable compound, particularly in specific formulations like otic drops for ear pain and as a research tool.[1][3] Its predictable pharmacokinetic profile makes it a useful probe for assessing the activity of drug-metabolizing enzymes in the liver.[1][2][4] This guide provides a detailed examination of its core mechanism of action, supported by available data and experimental methodologies.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The primary therapeutic effects of antipyrine are attributed to its role as a non-steroidal anti-inflammatory drug (NSAID).[2][3] The central mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins.[1][5][6] Prostaglandins are lipid compounds that act as key mediators in the signaling pathways of inflammation, pain, and fever.[1][6]

The COX enzyme exists in at least two major isoforms:

  • COX-1: A constitutively expressed enzyme involved in physiological functions, such as protecting the gastric mucosa and regulating platelet aggregation.[7]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is primarily responsible for producing the prostaglandins that mediate pain and fever.[7][8]

Antipyrine is considered a non-selective inhibitor, acting on both COX-1 and COX-2.[7] By blocking these enzymes, it prevents the conversion of arachidonic acid into prostaglandins (like PGE2), thereby reducing the inflammatory response, alleviating pain, and lowering elevated body temperature.[1][5] Its antipyretic effects are also linked to its action on the hypothalamus, the brain's thermoregulatory center.[1][6] Some research also suggests it may be a selective inhibitor of a splice variant of COX-1, often referred to as COX-3, which is found in the central nervous system.[9][10] This action in the CNS may contribute significantly to its analgesic and antipyretic effects.[7][11]

Signaling Pathway Diagram

The following diagram illustrates the prostaglandin synthesis pathway and the inhibitory action of this compound.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Physiological Response Phospholipids Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX1->Prostaglandins COX2->Prostaglandins Response Pain, Fever, Inflammation Prostaglandins->Response Drug This compound (Antipyrine) Drug->COX1 Drug->COX2

Caption: Prostaglandin synthesis pathway and inhibition by Antipyrine.

Quantitative Data

Quantitative data on the specific inhibitory potency (e.g., IC50 values) of antipyrine against COX-1 and COX-2 are not extensively reported in readily available literature, reflecting its status as an older drug that predates modern, high-throughput screening assays. However, it is generally characterized as a less potent inhibitor compared to many modern NSAIDs.[11] Its clinical efficacy is well-established, and it is often used as a reference compound in pharmacological studies.

TargetParameterValueNotes
COX-1IC50Not consistently reportedGenerally considered a weak to moderate inhibitor.
COX-2IC50Not consistently reportedGenerally considered a weak to moderate inhibitor.
COX-3InhibitionReported as a selective inhibitorThis may explain its strong antipyretic/analgesic effects.[9][10]

Experimental Protocols

The mechanism of action of compounds like antipyrine is primarily determined through in vitro enzyme inhibition assays. A typical protocol to assess the inhibitory activity against COX-1 and COX-2 is outlined below.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the concentration-dependent inhibition of COX-1 and COX-2 activity by a test compound (e.g., antipyrine).

Materials:

  • Purified ovine or human recombinant COX-1 and COX-2 enzymes.[12]

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).[13]

  • Heme (cofactor).[12]

  • Arachidonic Acid (substrate).[12]

  • Test compound (Antipyrine) dissolved in a suitable solvent (e.g., DMSO).

  • Detection reagent/method: This can be a colorimetric substrate (e.g., TMPD) that changes color upon peroxidase activity, or quantification of prostaglandin (e.g., PGE2) production via ELISA or LC-MS/MS.[12][14]

  • 96-well microplate and plate reader.

Methodology:

  • Reagent Preparation: Prepare working solutions of the assay buffer, enzymes, cofactors, and substrate at the desired concentrations.[13]

  • Assay Setup: In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2) to designated wells.[12][13]

  • Inhibitor Addition: Add serial dilutions of the test compound (antipyrine) to the wells. Include control wells with solvent only (for 100% activity) and wells without enzyme (for background).[12]

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.[12]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[12]

  • Reaction Termination & Detection: After a fixed incubation time (e.g., 2-5 minutes), terminate the reaction (e.g., by adding hydrochloric acid).[12] Measure the product formation using the chosen detection method (e.g., absorbance reading at 590 nm for a colorimetric assay or subsequent analysis by ELISA/LC-MS).[14]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percent inhibition against the compound concentration to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).[12]

Experimental Workflow Diagram

G start Start prep Prepare Reagents (Buffer, Enzyme, Substrate) start->prep plate Add Buffer, Heme, and COX Enzyme to 96-well Plate prep->plate inhibitor Add Serial Dilutions of Antipyrine (Test Inhibitor) plate->inhibitor pre_incubate Pre-incubate (e.g., 10 min at 37°C) inhibitor->pre_incubate initiate Initiate Reaction with Arachidonic Acid pre_incubate->initiate incubate Incubate (e.g., 5 min at 25°C) initiate->incubate detect Terminate Reaction & Measure Product Formation incubate->detect analyze Calculate % Inhibition and Determine IC50 detect->analyze end_node End analyze->end_node

Caption: General workflow for an in vitro COX inhibition assay.

References

The Dawn of Synthetic Therapeutics: A Technical Guide to the Discovery and Historical Significance of Antipyrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, synthesis, and historical importance of antipyrine (phenazone), one of the first entirely synthetic medicinal agents to achieve widespread clinical use. Antipyrine's emergence in the late 19th century marked a pivotal moment in the transition from traditional herbal remedies to modern pharmacology, laying the groundwork for the synthetic drug industry. This document details the original chemical synthesis, presents key physicochemical and pharmacokinetic data, elucidates its mechanism of action through the inhibition of cyclooxygenase enzymes, and charts its historical trajectory from a blockbuster therapeutic to a valuable research tool.

Introduction: A New Era in Medicine

The late 19th century was a period of profound scientific advancement, with the nascent field of synthetic organic chemistry beginning to intersect with medicine. Prior to this era, the pharmacopeia was dominated by plant-derived alkaloids and other natural products. The synthesis of antipyrine in 1883 by German chemist Ludwig Knorr represented a paradigm shift, demonstrating that a compound with potent therapeutic properties could be created in the laboratory.[1] Initially sought as a quinine substitute, antipyrine quickly established itself as a leading analgesic and antipyretic, fundamentally altering the landscape of drug discovery and development.[2]

The Discovery and Synthesis of Antipyrine

A Serendipitous Discovery

In the 1880s, Ludwig Knorr, a student of the renowned chemist Emil Fischer, was investigating quinine derivatives.[2] His work on the reaction of ethyl acetoacetate with phenylhydrazine led to the synthesis of a novel pyrazolone derivative.[2][3] This compound, initially called "Höchstin" or "Knorrin," was patented in 1883 and later named antipyrine.[2]

Chemical Synthesis of Antipyrine

The synthesis of antipyrine is a classic example of the Knorr pyrazole synthesis.[2][3] It involves a two-step process: the condensation of phenylhydrazine with ethyl acetoacetate to form an intermediate, 1-phenyl-3-methyl-5-pyrazolone, followed by methylation of this intermediate to yield antipyrine (1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one).

Experimental Protocol: Synthesis of Antipyrine

  • Step 1: Synthesis of 1-phenyl-3-methyl-5-pyrazolone

    • In a round-bottom flask equipped with a reflux condenser, equal molar amounts of freshly distilled phenylhydrazine and ethyl acetoacetate are mixed.

    • The mixture is gently heated in an oil bath. An exothermic reaction will commence.

    • Once the initial reaction subsides, the mixture is heated to approximately 100-120°C for 1-2 hours to drive the condensation reaction to completion.

    • The resulting viscous, oily product is cooled. Upon cooling, the 1-phenyl-3-methyl-5-pyrazolone will solidify.

    • The crude product can be purified by recrystallization from hot water or ethanol.

  • Step 2: Methylation of 1-phenyl-3-methyl-5-pyrazolone to Antipyrine

    • The purified 1-phenyl-3-methyl-5-pyrazolone is dissolved in a suitable solvent, such as methanol.

    • An equimolar amount of a methylating agent, such as dimethyl sulfate or methyl iodide, is added to the solution.

    • A base, such as sodium hydroxide or sodium methoxide, is added to facilitate the methylation reaction.

    • The reaction mixture is heated under reflux for several hours.

    • After cooling, the solvent is removed under reduced pressure.

    • The resulting crude antipyrine is purified by recrystallization from a suitable solvent, such as hot water or a mixture of benzene and petroleum ether, to yield colorless, crystalline needles.

antipyrine_synthesis phenylhydrazine Phenylhydrazine intermediate 1-phenyl-3-methyl-5-pyrazolone phenylhydrazine->intermediate Condensation (Heat) ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->intermediate plus1 + antipyrine Antipyrine intermediate->antipyrine Methylation (Base, Heat) methylating_agent Dimethyl Sulfate (or Methyl Iodide) methylating_agent->antipyrine plus2 +

Caption: Chemical synthesis pathway of antipyrine.

Physicochemical and Pharmacokinetic Properties

Antipyrine's therapeutic efficacy is underpinned by its favorable physicochemical and pharmacokinetic properties, which allow for good absorption and distribution throughout the body.

Physicochemical Data
PropertyValue
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
Appearance Colorless crystals or white crystalline powder[4][5]
Melting Point 111-114 °C[6]
Boiling Point 319 °C[5]
Water Solubility 1000 g/L (20 °C)[5][7]
Solubility in Ethanol Freely soluble[4]
Solubility in Chloroform Soluble[8]
Solubility in Diethyl Ether Sparingly soluble[4]
LogP 0.38[5]
pKa 1.4[5]
Pharmacokinetic Profile

Antipyrine is well-absorbed orally and has been extensively used as a probe to study hepatic drug metabolism due to its reliance on the cytochrome P450 enzyme system.

ParameterValue (in Humans)Reference
Bioavailability (Oral) ~97%[9]
Elimination Half-life 9.7 - 12.5 hours[9][10]
Volume of Distribution ~44 L[10]
Clearance ~48 mL/min[10]
Protein Binding Low
Metabolism Hepatic (CYP1A2, CYP2C9, CYP3A4)
Excretion Primarily renal as metabolites[11]

Mechanism of Action: Inhibition of Cyclooxygenase

Antipyrine exerts its analgesic, antipyretic, and anti-inflammatory effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes.[12] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. By blocking this pathway, antipyrine reduces the production of these pro-inflammatory molecules.

cox_pathway cell_membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid cell_membrane->arachidonic_acid Stimulus pla2 Phospholipase A₂ pla2->arachidonic_acid prostaglandins Prostaglandins (PGH₂) arachidonic_acid->prostaglandins cox COX-1 / COX-2 cox->prostaglandins inflammation Pain, Fever, Inflammation prostaglandins->inflammation antipyrine Antipyrine antipyrine->cox Inhibition

Caption: Antipyrine's inhibition of the COX pathway.

Historical Significance and Decline in Use

The introduction of antipyrine in 1883 was a landmark event in the history of medicine.[1][13] It was one of the first synthetic drugs to be mass-produced and marketed, paving the way for the modern pharmaceutical industry.[1] For a time, it was one of the most widely used drugs for pain and fever relief.

However, the use of antipyrine began to decline with the introduction of other synthetic analgesics, most notably aspirin (acetylsalicylic acid) in 1899.[1] Concerns over side effects, including the potential for agranulocytosis (a severe drop in white blood cells), also contributed to its diminished role in clinical practice.

Despite its decline as a primary therapeutic agent, antipyrine has found a new life in pharmacological research. Its well-characterized metabolism makes it an ideal probe for assessing the activity of hepatic drug-metabolizing enzymes, particularly the cytochrome P450 system.

Historical Timeline of Antipyrine and Early Synthetic Drugs

timeline cluster_1860s 1860s cluster_1880s 1880s cluster_1890s 1890s cluster_1900s 1900s node_1860 1860: Synthesis of Salicylic Acid node_1869 1869: Discovery of Chloral Hydrate node_1860->node_1869 node_1883 1883: Knorr synthesizes and patents Antipyrine node_1869->node_1883 node_1886 1886: Introduction of Acetanilide node_1883->node_1886 node_1897 1897: Synthesis of Aspirin by Bayer node_1886->node_1897 node_1899 1899: Commercial launch of Aspirin node_1897->node_1899 node_1900s Decline in Antipyrine use begins node_1899->node_1900s

Caption: Key milestones in early synthetic drug discovery.

Conclusion

Antipyrine holds a significant place in the history of pharmacology and drug development. Its discovery was a testament to the power of synthetic chemistry and marked the beginning of a new era of therapeutics. While its clinical use has been largely superseded by newer and safer agents, its legacy endures. For researchers and scientists today, the story of antipyrine serves as a powerful reminder of the transformative potential of chemical innovation in medicine and its ongoing utility as a tool for scientific investigation.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Phenazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, and physicochemical properties of phenazone. Detailed experimental protocols for its synthesis and analysis are also included to support research and development activities.

Chemical Structure and IUPAC Name

Phenazone, also known as antipyrine, is a pyrazolone derivative with analgesic, antipyretic, and anti-inflammatory properties.

The chemical structure of phenazone is characterized by a pyrazolone ring system. The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one .[1][2] An alternative, also correct, IUPAC name is 1,2-Dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one .[1]

Below is a diagram illustrating the chemical structure of phenazone.

Figure 1: Chemical structure of Phenazone.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of phenazone is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₁H₁₂N₂O[1]
Molar Mass 188.230 g·mol⁻¹[1]
Appearance White or almost white, crystalline powder or colorless crystals
Melting Point 109 - 114 °C
Boiling Point 319 °C at 174 mmHg
Density 1.19 g/cm³
Solubility Very soluble in water, ethanol (96%), and methylene chloride.

Experimental Protocols

Synthesis of Phenazone

Phenazone can be synthesized via the methylation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Materials:

  • 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

  • Methyl iodide

  • Acetonitrile

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Dichloromethane

  • Methanol

Procedure:

  • In a stainless steel pressure bomb, combine 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1.0 equivalent) and acetonitrile.

  • Add iodomethane (5.0 equivalents) to the stirring mixture.

  • Heat the reaction mixture in a 120°C oil bath overnight.

  • After cooling, add the crude product to a saturated sodium bicarbonate solution.

  • Extract the aqueous mixture four times with ethyl acetate.

  • Concentrate the combined organic extracts.

  • Purify the crude product by chromatography using a mixture of dichloromethane and methanol as the eluent.

  • The purity of the isolated phenazone can be confirmed using NMR spectroscopy.

The following diagram illustrates the workflow for the synthesis of phenazone.

phenazone_synthesis_workflow start Start reactants Mix 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, iodomethane, and acetonitrile in a pressure bomb start->reactants heating Heat overnight at 120°C reactants->heating workup Add to saturated sodium bicarbonate solution heating->workup extraction Extract with ethyl acetate (4x) workup->extraction concentration Concentrate organic extracts extraction->concentration purification Purify by chromatography (Dichloromethane/Methanol) concentration->purification end End (Phenazone) purification->end

Figure 2: Workflow for the synthesis of Phenazone.
Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A validated RP-HPLC method can be employed for the quantitative analysis of phenazone in bulk and dosage forms.

Chromatographic Conditions:

  • Column: C18 (5 µm, 4.6 x 250 mm)

  • Mobile Phase: A mixture of phosphate buffer (pH 4.5), methanol, and acetonitrile in a ratio of 55:35:10 (v/v/v).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 20 µL

  • Temperature: Ambient

Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of phenazone reference standard in the mobile phase to obtain a known concentration.

Sample Preparation: Prepare the sample solution by dissolving the phenazone-containing material in the mobile phase to achieve a concentration within the calibration range.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

  • Calculate the concentration of phenazone in the sample by comparing the peak area with that of the standard solution.

References

An In-depth Technical Guide to 2,3-Dimethyl-3-pyrazolin-5-one Derivatives and Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 2,3-dimethyl-3-pyrazolin-5-one core, a foundational scaffold in medicinal chemistry, has given rise to a plethora of derivatives and analogs exhibiting a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of these compounds, with a focus on their synthesis, biological evaluation, and mechanisms of action. Detailed experimental protocols for key synthetic routes and biological assays are presented to facilitate further research and development. Quantitative data on their anticancer, anti-inflammatory, and antioxidant properties are systematically tabulated for comparative analysis. Furthermore, key signaling pathways implicated in their biological effects, including the PI3K/Akt, MAPK, and NF-κB pathways, are visually represented to provide a deeper understanding of their molecular interactions. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of pyrazolinone-based therapeutic agents.

Introduction

Pyrazolin-5-one derivatives represent a privileged class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse biological activities.[1] The core structure, first discovered by Ludwig Knorr in 1883, has been a cornerstone in the development of various therapeutic agents, most notably nonsteroidal anti-inflammatory drugs (NSAIDs).[2] The versatility of the pyrazolone ring allows for a wide range of chemical modifications, leading to the generation of extensive libraries of derivatives with activities spanning from anticancer and anti-inflammatory to antioxidant and antimicrobial.[1][2]

This guide focuses on derivatives of this compound and its analogs, providing an in-depth exploration of their chemical synthesis and pharmacological properties. By presenting structured data, detailed experimental protocols, and visual representations of molecular pathways, this document aims to empower researchers to advance the development of novel and effective pyrazolinone-based therapeutics.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various established and modern synthetic methodologies. The classical Knorr pyrazole synthesis remains a prominent method for constructing the pyrazolin-5-one core.[2] This typically involves the condensation of a β-ketoester with a hydrazine derivative. Modifications to this core, particularly at the 4-position, are commonly employed to generate diverse analogs with varied biological activities.

Representative Synthetic Protocols

2.1.1. Synthesis of 4-Aminoantipyrine

4-Aminoantipyrine is a key intermediate for the synthesis of many bioactive pyrazolone derivatives, particularly Schiff bases.

  • Procedure: Antipyrine and 50% sulfuric acid are prepared into a solution. This solution and a sodium nitrite solution are simultaneously flowed into a nitrosation reactor, controlling the flow rates to maintain a reaction temperature of 45-50°C with stirring. The reaction endpoint is monitored using iodine powder starch test paper. The resulting nitroso antipyrine is immediately flowed into a reduction tank containing a reducing agent solution of ammonium hydrogen sulfite and ammonium sulfite. The pH is maintained between 5.4 and 5.8. After completion of the reduction, the pH is adjusted to 5.8-6.0, and the mixture is heated to 100°C for 3 hours to facilitate hydrolysis. After cooling to 80°C, the solution is neutralized with liquid ammonia to a pH of 7.0-7.5 and allowed to stand for layering. The resulting 4-aminoantipyrine oil is then cooled to induce crystallization and filtered to obtain the final product.[3]

2.1.2. Synthesis of Pyrazolone-Based Schiff Bases

Schiff bases derived from 4-aminoantipyrine are a major class of pyrazolone derivatives with significant biological activities.

  • Procedure: Equimolar amounts of 4-aminoantipyrine (1 mmol) and a substituted benzaldehyde (1 mmol) are mixed in a round-bottom flask. A catalytic amount (1 mol%) of dimethylethanolamine (DMEA) is added. The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the product is typically purified by recrystallization.[4]

2.1.3. Synthesis of 4-Acyl-3-methyl-1-phenyl-pyrazol-5-one Derivatives

Acylation at the C-4 position of the pyrazolone ring is a common strategy to introduce diverse functional groups.

  • Procedure: To a solution of 3-methyl-1-phenyl-pyrazol-5-one in anhydrous dioxane, two equivalents of calcium hydroxide are added. The mixture is stirred, and the appropriate 4-substituted aroyl chloride is added. The reaction is stirred, and its progress is monitored by TLC. Upon completion, the reaction mixture is worked up, and the product is purified by recrystallization.[5]

Biological Activities and Quantitative Data

Derivatives of this compound have been extensively evaluated for a range of biological activities. The following tables summarize the quantitative data (IC50 values) for their anticancer, anti-inflammatory, and antioxidant properties.

Anticancer Activity

The anticancer potential of pyrazolinone derivatives has been demonstrated against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Compound/DerivativeCell LineIC50 (µM)Reference
Benzo[b]thiophen-2-yl-[5-(4-hydroxy-3,5-dimethoxy-phenyl)-3-(2-hydroxy-phenyl)-4,5-dihydo-pyrazol-1-yl]-methanone (b17)HepG-23.57[6]
Cisplatin (Reference)HepG-28.45[6]
Thiazole bearing quinoline-pyrazoline conjugate (22)MCF-70.227[7]
Thiazole bearing quinoline-pyrazoline conjugate (22)HeLa0.136[7]
Thiazole bearing quinoline-pyrazoline conjugate (22)DLD11.277[7]
Thiazolidinone-pyrazoline (56)MCF-71.4[7]
Doxorubicin (Reference)MCF-72.9[7]
Coumarin-pyrazoline hybrid (11)HepG21.12[7]
N-phenyl pyrazoline-coumarin hybrid (16)A5494.7[7]
Pyrazoline-bridged indole C-glycoside (36)MCF-74.67[7]
4-methylsulfonylphenyl scaffold linked pyrazoline (18h)HL608.99[8]
4-methylsulfonylphenyl scaffold linked pyrazoline (18h)MCF-712.4[8]
4-methylsulfonylphenyl scaffold linked pyrazoline (18h)MDA-MB-2317.18[8]
Anti-inflammatory Activity

The anti-inflammatory effects of pyrazolinone derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2.

Compound/DerivativeAssayIC50 (µM)Reference
Pyrazoline 2gLipoxygenase inhibition80[9][10]
Pyrazolo[1,5-a]quinazoline 13iNF-κB inhibition< 50[11]
Pyrazolo[1,5-a]quinazoline 16NF-κB inhibition< 50[11]
Pyrazole-pyridazine hybrid 5fCOX-2 inhibition1.50[12]
Pyrazole-pyridazine hybrid 6fCOX-2 inhibition1.15[12]
Celecoxib (Reference)COX-2 inhibition2.16[12]
Antioxidant Activity

Many pyrazolinone derivatives exhibit potent antioxidant activity, which is often evaluated by their ability to scavenge free radicals.

Compound/DerivativeAssayIC50 (µM)Reference
Pyrazolone analogue m (R1, R2–diOH)DPPH radical scavenging2.6[13]
Pyrazolone analogue a (non-substituted)DPPH radical scavenging5.1[13]
5-hydroxy-3-methyl-5-trifluoromethyl-4,5-dihydro-1H-1-(2-hydroxybenzoyl)-pyrazole (5)Lipid peroxidation inhibition< 15[4]
3-(4-methylthiophen-2-yl)-5-(2-pyridinyl)-1H-pyrazoline (2b)DPPH radical scavenging9.91 (µg/mL)[14]

Experimental Protocols for Biological Evaluation

This section provides detailed methodologies for key in vitro and in vivo assays used to evaluate the biological activities of this compound derivatives.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[15][16]

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH assay is a common method to evaluate the free radical scavenging activity of compounds.

  • Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

  • Procedure:

    • Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a concentration of 0.1 mM.

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate or cuvettes, mix the test compound solutions with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • Ascorbic acid or Trolox is typically used as a positive control.

    • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

  • Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

  • Procedure:

    • Acclimatize rodents (typically rats or mice) to the experimental conditions.

    • Administer the test compound or vehicle (control) to the animals via an appropriate route (e.g., oral or intraperitoneal).

    • After a specific pre-treatment time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw.

    • Measure the paw volume or thickness using a plethysmometer or calipers at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

    • Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to specifically inhibit the COX-2 enzyme.

  • Principle: The assay measures the peroxidase activity of the COX enzyme. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Procedure:

    • A reaction mixture is prepared containing assay buffer, heme, COX-2 enzyme, and the test compound at various concentrations.

    • The reaction is initiated by the addition of arachidonic acid.

    • The absorbance is measured kinetically at a specific wavelength to monitor the formation of the product.

    • The percentage of COX-2 inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.[12]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are often mediated through their interaction with key cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that regulates cell survival, proliferation, growth, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Some pyrazolinone derivatives have been shown to exert their anticancer effects by inhibiting this pathway.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival

Caption: The PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that relays extracellular signals to the cell nucleus to regulate gene expression and various cellular processes, including proliferation, differentiation, and apoptosis. Several pyrazolinone derivatives have been found to modulate MAPK signaling.

MAPK_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK P ERK ERK (MAPK) MEK->ERK P Transcription_Factors Transcription Factors ERK->Transcription_Factors P Gene_Expression Gene Expression (Proliferation, etc.) Transcription_Factors->Gene_Expression

Caption: The MAPK/ERK signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. It controls the expression of numerous pro-inflammatory genes, including cytokines and chemokines. The anti-inflammatory activity of some pyrazolinone derivatives is linked to the inhibition of this pathway.

NFkB_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκB IKK_Complex->IkB P NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Gene Expression

Caption: The canonical NF-κB signaling pathway.

Experimental Workflow Example

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

Experimental_Workflow Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification In_Vitro_Screening In Vitro Screening (e.g., MTT, DPPH) Purification->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Mechanism_Studies Mechanism of Action Studies Hit_Identification->Mechanism_Studies Promising Compounds In_Vivo_Testing In Vivo Testing (e.g., Paw Edema) Mechanism_Studies->In_Vivo_Testing Lead_Optimization Lead Optimization In_Vivo_Testing->Lead_Optimization

Caption: A typical drug discovery workflow.

Conclusion and Future Directions

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The extensive body of research highlights the potential of its derivatives in oncology, inflammation, and diseases associated with oxidative stress. The synthetic versatility of the pyrazolone core allows for the generation of a vast chemical space, offering ample opportunities for further optimization of lead compounds.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the SAR for different biological activities will guide the rational design of more potent and selective derivatives.

  • Mechanism of Action Elucidation: Deeper investigations into the molecular targets and signaling pathways will provide a more complete understanding of how these compounds exert their effects.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are essential for the translation of promising candidates into clinical development.

  • Development of Novel Synthetic Methodologies: The exploration of green and efficient synthetic routes will contribute to the sustainable development of pyrazolinone-based drugs.

By leveraging the information presented in this guide, the scientific community can continue to unlock the therapeutic potential of this compound derivatives and analogs, ultimately contributing to the development of new and improved treatments for a range of human diseases.

References

The Diverse Biological Activities of Pyrazolone Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazolone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This technical guide provides an in-depth exploration of the biological activities of pyrazolone compounds, focusing on their anti-inflammatory, antimicrobial, and anticancer properties. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current state of knowledge, including quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anti-inflammatory and Analgesic Activity

Pyrazolone derivatives have a long history as anti-inflammatory and analgesic agents, with some of the earliest synthetic drugs belonging to this class. Their mechanism of action is often attributed to the inhibition of key enzymes in the inflammatory cascade.

Mechanism of Action

The primary mechanism of the anti-inflammatory action of many pyrazolone compounds is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (PGs). Prostaglandins are key mediators of inflammation, pain, and fever. Some pyrazolone derivatives exhibit selectivity for the COX-2 isoform, which is upregulated at sites of inflammation, over the constitutively expressed COX-1 isoform, potentially leading to a reduced risk of gastrointestinal side effects.

Beyond COX inhibition, some pyrazolone analogues also demonstrate inhibitory activity against 5-lipoxygenase (5-LOX), another important enzyme in the arachidonic acid cascade that produces pro-inflammatory leukotrienes. Dual inhibition of COX-2 and 5-LOX is a promising strategy for developing potent and safer anti-inflammatory drugs.

Furthermore, the anti-inflammatory effects of pyrazolones can be mediated through the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory cytokines and enzymes.

Quantitative Data: Anti-inflammatory and Analgesic Activity

The following table summarizes the in vitro and in vivo anti-inflammatory and analgesic activities of selected pyrazolone derivatives.

CompoundTargetAssayActivity (IC50/ED50)Reference
Celecoxib COX-2In vitro COX inhibition0.005 µM
Compound 3f COX-2In vitro COX inhibition0.04 µM
Compound 3h COX-2In vitro COX inhibition0.03 µM
Compound 3l COX-2In vitro COX inhibition0.05 µM
Compound 3p COX-2In vitro COX inhibition0.02 µM
Compound 9b -Carrageenan-induced paw edema-
Phenylbutazone COX-1/COX-2In vitro COX inhibition-
Experimental Protocols

This protocol outlines a common method for determining the in vitro inhibitory activity of pyrazolone compounds against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Test pyrazolone compounds

  • Reference inhibitor (e.g., celecoxib, indomethacin)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

Procedure:

  • Prepare stock solutions of the test compounds and reference inhibitor in a suitable solvent (e.g., DMSO).

  • In a microplate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound or reference inhibitor at various concentrations.

  • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a specific period (e.g., 10 minutes) at the same temperature.

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantify the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of pyrazolone compounds.

Materials:

  • Wistar rats (or other suitable rodent species)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test pyrazolone compounds

  • Reference drug (e.g., phenylbutazone, indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Measure the initial paw volume of each rat using a plethysmometer.

  • Administer the test compound, reference drug, or vehicle orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Signaling Pathway Visualization

anti_inflammatory_pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 LOX5 5-LOX Arachidonic_Acid->LOX5 Prostaglandins Prostaglandins COX1_2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Leukotrienes->Inflammation Pyrazolones Pyrazolone Compounds Pyrazolones->COX1_2 Inhibit Pyrazolones->LOX5 Inhibit NFkB_Activation NF-κB Activation Pyrazolones->NFkB_Activation Inhibit Proinflammatory_Cytokines Pro-inflammatory Cytokines NFkB_Activation->Proinflammatory_Cytokines Proinflammatory_Cytokines->Inflammation

Caption: Anti-inflammatory mechanism of pyrazolone compounds.

Antimicrobial Activity

Pyrazolone derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi.

Mechanism of Action

The exact antimicrobial mechanism of action for all pyrazolone compounds is not fully elucidated and can vary depending on the specific derivative. However, some proposed mechanisms include:

  • Inhibition of essential enzymes: Pyrazolones may interfere with vital microbial enzymes involved in processes like DNA replication, protein synthesis, or cell wall formation.

  • Disruption of cell membrane integrity: Some derivatives may interact with the microbial cell membrane, leading to increased permeability and cell death.

  • Chelation of essential metal ions: The pyrazolone scaffold can chelate metal ions that are crucial for microbial growth and enzyme function.

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of selected pyrazolone derivatives against various microorganisms.

CompoundMicroorganismMIC (µg/mL)Reference
4-Amino antipyrine thiosemicarbazone Alternaria solaniPotent
1-(2-Chloro-5-sulfophenyl)-3-methyl-5-pyrazolone Alternaria solaniPotent
1-(4-Sulfoamidophenyl)-3-methyl-5-pyrazolone Alternaria solaniPotent
Hydrazone 21a Staphylococcus aureus62.5-125
Hydrazone 21a Candida albicans2.9-7.8
Experimental Protocols

This is a widely used qualitative method to screen for the antimicrobial activity of chemical compounds.

Materials:

  • Bacterial or fungal strains

  • Nutrient agar or other suitable growth medium

  • Sterile filter paper discs (6 mm in diameter)

  • Test pyrazolone compounds

  • Reference antibiotic (e.g., chloramphenicol, clotrimazole)

  • Solvent (e.g., DMSO)

  • Sterile petri dishes

Procedure:

  • Prepare a standardized inoculum of the test microorganism.

  • Pour the molten agar medium into sterile petri dishes and allow it to solidify.

  • Evenly spread the microbial inoculum over the surface of the agar.

  • Impregnate sterile filter paper discs with a known concentration of the test compound solution.

  • Place the impregnated discs, along with a positive control (reference antibiotic) and a negative control (solvent), on the surface of the inoculated agar.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

Experimental Workflow Visualization

antimicrobial_workflow Start Start: Prepare Microbial Inoculum and Agar Plates Impregnate Impregnate Discs with Pyrazolone Compounds Start->Impregnate Place Place Discs on Inoculated Agar Impregnate->Place Incubate Incubate Plates Place->Incubate Measure Measure Zones of Inhibition Incubate->Measure End End: Determine Antimicrobial Activity Measure->End

Caption: Workflow for the agar disc diffusion method.

Anticancer Activity

Numerous pyrazolone derivatives have been synthesized and evaluated for their potential as anticancer agents, with some showing promising activity against various cancer cell lines.

Mechanism of Action

The anticancer mechanisms of pyrazolone compounds are diverse and often target multiple cellular pathways involved in cancer progression. Some of the key mechanisms include:

  • Inhibition of Protein Kinases: Pyrazole derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell signaling, such as BRAFV600E, EGFR, and Aurora-A kinase.

  • Induction of Apoptosis: Many pyrazolone compounds can induce programmed cell death (apoptosis) in cancer cells through both the intrinsic (mitochondrial) and extrinsic pathways. This can involve the activation of caspases and a decrease in the mitochondrial membrane potential.

  • Tubulin Polymerization Inhibition: Some pyrazolone-containing hybrids can interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

  • Enzyme Inhibition: Pyrazolone derivatives can also inhibit other enzymes that play a role in tumor growth and metastasis, such as matrix metalloproteinases (MMPs) and carbonic anhydrase isoforms.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected pyrazolone derivatives against various human cancer cell lines.

CompoundCancer Cell LineActivity (IC50)Reference
Cu (II) complex HEPG2 (Liver)0.061 µg/mL
Cu (II) complex PC3 (Prostate)0.389 µg/mL
Mn (II) complex HCT116 (Colon)0.2213 µg/mL
Compound (20) Anaplastic Lymphoma Kinase23 nM
Pyrazolone-combretastatin derivatives (12a, 12b, 12c) Cisplatin-resistant cancer cellsStrong action
Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Materials:

  • Human cancer cell lines

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test pyrazolone compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test pyrazolone compounds for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by viable cells.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

  • Determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability).

Signaling Pathway Visualization

anticancer_pathway Pyrazolones Pyrazolone Compounds Kinases Protein Kinases (e.g., BRAF, EGFR) Pyrazolones->Kinases Inhibit Tubulin Tubulin Polymerization Pyrazolones->Tubulin Inhibit Mitochondria Mitochondrial Pathway Pyrazolones->Mitochondria Induce Cell_Signaling Cancer Cell Signaling Kinases->Cell_Signaling Microtubule_Formation Microtubule Formation Tubulin->Microtubule_Formation Cell_Cycle_Arrest Cell Cycle Arrest Tubulin->Cell_Cycle_Arrest Apoptosis Apoptosis Mitochondria->Apoptosis Cell_Proliferation Cell Proliferation & Survival Cell_Signaling->Cell_Proliferation Microtubule_Formation->Cell_Proliferation Apoptosis->Cell_Proliferation Inhibit Cell_Cycle_Arrest->Cell_Proliferation Inhibit

Caption: Anticancer mechanisms of pyrazolone compounds.

Conclusion

Pyrazolone and its derivatives represent a versatile and highly valuable class of heterocyclic compounds with a broad spectrum of biological activities. Their established anti-inflammatory and analgesic properties, coupled with their emerging potential as antimicrobial and anticancer agents, underscore the continued importance of this scaffold in drug discovery and development. The ability to modify the core pyrazolone structure allows for the fine-tuning of pharmacological activity and the development of compounds with improved efficacy and safety profiles. This guide provides a foundational understanding for researchers to explore and exploit the therapeutic potential of pyrazolone compounds further.

Spectroscopic data (NMR, IR, MS) of Antipyrine

Author: BenchChem Technical Support Team. Date: December 2025

Investigating Antipyrine's Structure

I'm currently focused on uncovering antipyrine's chemical structure. I'm starting with a deep dive into its functional groups and proton/carbon environments. Following this, I'll be searching for its 1H NMR, 13C NMR, IR, and MS data. I'm particularly interested in quantitative details, like chemical shifts, to build a thorough understanding.

Mapping Spectroscopic Data

Now I'm diving into the specifics. I'm actively hunting for 1H NMR, 13C NMR, IR, and MS data for antipyrine, paying close attention to the experimental conditions used. The goal is to build comprehensive tables of chemical shifts, absorption frequencies, and mass-to-charge ratios. Once the data's in hand, I'll translate it into a Graphviz diagram outlining the spectroscopic workflow. Finally, I'll turn all this into a detailed guide.

Identifying Antipyrine

I've pinpointed the chemical structure of antipyrine: 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. I've also nailed down its molecular formula as C11H12N2O and calculated its molecular weight to be roughly 188.23.

Mapping Spectroscopic Needs

I now understand antipyrine's structure, formula, and weight. I'm focusing on spectroscopic data now: NMR, IR, MS. I know what to look for: proton/carbon types in NMR, carbonyl/aromatic groups in IR, and the molecular ion peak in MS. I will search for these spectra and experimental conditions next.

An In-depth Technical Guide to the Research Applications of Antipyrine (CAS Number 60-80-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antipyrine (CAS No. 60-80-0), also known as phenazone, is a synthetic pyrazolone derivative with a long history in medicine as an analgesic and antipyretic.[1] While its direct therapeutic use has largely been superseded, antipyrine remains an invaluable tool in modern pharmacological research. Its well-characterized pharmacokinetic profile makes it an ideal probe for assessing the in vivo activity of hepatic drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) system.[1][2] This guide provides a comprehensive overview of the research applications of antipyrine, with a focus on its use as a metabolic probe. It includes quantitative data on its metabolism, detailed experimental protocols, and visualizations of its metabolic pathways and experimental workflows.

Core Research Application: A Probe for Hepatic Drug Metabolism

The primary contemporary research application of antipyrine is as a non-invasive probe to determine the overall capacity of the liver's oxidative drug metabolism.[2] The rate at which an individual metabolizes antipyrine provides a reliable indication of the activity of their hepatic CYP enzymes.[1] This is crucial for:

  • Predicting Drug Interactions: Understanding how a new drug entity might be affected by or affect the metabolism of other drugs.

  • Investigating Individual Metabolic Variations: Studying the influence of genetic polymorphisms, disease states, and environmental factors on drug metabolism.[1]

  • Evaluating Liver Function: Assessing the impact of liver disease on its metabolic capacity.[3][4]

Antipyrine is metabolized by multiple CYP isoenzymes, making it a general probe for oxidative metabolism rather than a specific probe for a single enzyme. The main metabolic pathways are:

  • 4-hydroxylation to form 4-hydroxyantipyrine (OHA), primarily catalyzed by CYP3A4 and to a lesser extent by CYP1A2.[5][6]

  • N-demethylation to form norantipyrine (NORA), predominantly mediated by the CYP2C subfamily (CYP2C8, CYP2C9, CYP2C18) and also involving CYP1A2.[5][6]

  • 3-hydroxymethylation to form 3-hydroxymethylantipyrine (HMA), mainly catalyzed by CYP1A2 and CYP2C9.[5][6]

Quantitative Data on Antipyrine Metabolism

The following tables summarize key quantitative data on antipyrine pharmacokinetics and metabolism from various studies.

Table 1: Michaelis-Menten Kinetics of Antipyrine Metabolite Formation in Human Liver Microsomes

MetaboliteVmax (nmol/mg/min)Km (mmol/L)
Norantipyrine0.91 ± 0.0419.0 ± 0.8
4-hydroxyantipyrine1.54 ± 0.0839.6 ± 2.5

Data from Engel et al. (1996)[5]

Table 2: Urinary Excretion of Antipyrine and its Metabolites in Healthy Volunteers

Compound% of Dose Excreted in Urine (48h)
Unchanged Antipyrine3.8 ± 1.9
4-hydroxyantipyrine24.9 ± 6.3
Norantipyrine16.5 ± 3.2
3-hydroxymethylantipyrine13.0 ± 2.2
3-carboxyantipyrine5.8 ± 1.0

Data from Danhof et al. (1982) following intravenous administration.[7]

Table 3: Pharmacokinetic Parameters of Antipyrine in Different Human Populations

PopulationAntipyrine Half-life (hours)Metabolic Clearance Rate (ml/min)
Healthy Non-Smokers11.7 (mean)-
Healthy Smokers9.7 (mean)-
Healthy Volunteers (Normal Diet)16.2 (mean)-
Healthy Volunteers (Low Carb/High Protein Diet)9.5 (mean)-
Healthy Volunteers (High Carb/Low Protein Diet)15.6 (mean)-
Patients with Liver Cirrhosis-11.8 ± 10.1
Patients with Fatty Liver + Hepatitis-43.3 ± 10.1
Insulin-Dependent Diabetics-41 ± 17.5
Healthy Subjects-58.7 ± 4.8

Data compiled from Eichelbaum et al. (1982), Kappas et al. (1976), and Oltmanns et al. (1984).[1][3][8]

Experimental Protocols

In Vivo Antipyrine Clearance Test in Humans

This protocol outlines a general procedure for determining antipyrine clearance in human subjects.

Objective: To assess the in vivo hepatic oxidative metabolic capacity.

Materials:

  • Antipyrine (pharmaceutical grade) for oral or intravenous administration.

  • Saliva or blood collection tubes.

  • Centrifuge for blood sample processing.

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV).[9][10]

  • Analytical standards for antipyrine and its major metabolites.

Procedure:

  • Subject Preparation: Subjects should fast overnight before the study. A baseline saliva or blood sample is collected.

  • Antipyrine Administration: A single dose of antipyrine (e.g., 500 mg or 10 mg/kg) is administered orally as a solution or intravenously.[1][7]

  • Sample Collection: Saliva or blood samples are collected at predetermined time points (e.g., 2, 4, 8, 12, 24, and 48 hours) after antipyrine administration.[11] For studies involving metabolite analysis, urine is collected over a 48-hour period.[7][12]

  • Sample Processing:

    • Saliva: Samples can be frozen directly until analysis.

    • Blood: Blood samples are centrifuged to separate plasma, which is then stored frozen.

    • Urine: The total volume of urine collected over each interval is recorded, and an aliquot is stored frozen. For the analysis of conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase is required.[9]

  • Sample Analysis: The concentrations of antipyrine and its metabolites in the collected samples are quantified using a validated HPLC method.[9][10]

  • Pharmacokinetic Analysis: The collected concentration-time data are used to calculate key pharmacokinetic parameters, including antipyrine half-life, volume of distribution, and total body clearance. The clearance for the formation of each metabolite can also be calculated from the urinary excretion data.

In Vitro Antipyrine Metabolism Assay using Human Liver Microsomes

This protocol provides a general method for studying antipyrine metabolism in vitro.

Objective: To determine the kinetics of antipyrine metabolite formation by human liver microsomes and to identify the CYP enzymes involved.

Materials:

  • Human liver microsomes (commercially available).

  • Antipyrine.

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

  • Potassium phosphate buffer (e.g., 0.1 M, pH 7.4).

  • Selective CYP inhibitors and antibodies for reaction phenotyping.[6]

  • HPLC system for metabolite quantification.[9]

Procedure:

  • Incubation Mixture Preparation: Prepare incubation mixtures in microcentrifuge tubes on ice. Each tube should contain human liver microsomes (e.g., 0.1-0.5 mg/mL), potassium phosphate buffer, and antipyrine at various concentrations to determine enzyme kinetics.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to bring them to the reaction temperature.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile or methanol.

  • Sample Preparation for Analysis: Centrifuge the terminated reaction mixtures to pellet the protein. The supernatant is then transferred to an autosampler vial for HPLC analysis.

  • HPLC Analysis: Quantify the formation of antipyrine metabolites (4-hydroxyantipyrine, norantipyrine, and 3-hydroxymethylantipyrine) using a validated HPLC method.

  • Data Analysis:

    • Enzyme Kinetics: Plot the rate of metabolite formation against the antipyrine concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.[5]

    • Reaction Phenotyping: To identify the contributing CYP enzymes, perform incubations in the presence of selective chemical inhibitors or antibodies against specific CYP isoforms and measure the reduction in metabolite formation.[6]

Mandatory Visualizations

Antipyrine_Metabolism cluster_CYP Cytochrome P450 Enzymes Antipyrine Antipyrine OHA 4-hydroxyantipyrine Antipyrine->OHA 4-hydroxylation NORA Norantipyrine Antipyrine->NORA N-demethylation HMA 3-hydroxymethylantipyrine Antipyrine->HMA 3-hydroxymethylation CYP3A4 CYP3A4 CYP3A4->OHA CYP1A2 CYP1A2 CYP1A2->OHA CYP1A2->NORA CYP1A2->HMA CYP2C_family CYP2C Family (2C8, 2C9, 2C18) CYP2C_family->NORA CYP2C_family->HMA CYP2C9

Caption: Metabolic pathways of Antipyrine via Cytochrome P450 enzymes.

InVivo_Antipyrine_Study_Workflow cluster_preparation Preparation cluster_administration Administration cluster_sampling Sampling cluster_analysis Analysis Subject_Fasting Overnight Fasting Baseline_Sample Baseline Sample Collection (Saliva/Blood) Subject_Fasting->Baseline_Sample Antipyrine_Dose Administer Antipyrine (Oral/IV) Baseline_Sample->Antipyrine_Dose Time_Point_Samples Timed Sample Collection (Saliva/Blood/Urine) Antipyrine_Dose->Time_Point_Samples Sample_Processing Sample Processing (Centrifugation/Hydrolysis) Time_Point_Samples->Sample_Processing HPLC_Analysis HPLC Quantification Sample_Processing->HPLC_Analysis Pharmacokinetic_Analysis Pharmacokinetic Modeling HPLC_Analysis->Pharmacokinetic_Analysis

Caption: Workflow for an in vivo Antipyrine clearance study.

References

Antipyrine as a Versatile Probe for In Vivo Cytochrome P450 Phenotyping: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antipyrine, a non-opioid analgesic and antipyretic agent, has long been utilized as a model compound in clinical pharmacology to assess the activity of hepatic drug-metabolizing enzymes, specifically the cytochrome P450 (CYP) superfamily. Its favorable pharmacokinetic properties, including rapid absorption, low protein binding, and distribution throughout total body water, make it an ideal in vivo probe. The clearance of antipyrine is almost entirely dependent on hepatic metabolism by multiple CYP isoforms, making the analysis of its metabolites a powerful tool for phenotyping individual enzyme activities. This guide provides an in-depth overview of the use of antipyrine as a CYP probe, detailing its metabolic pathways, experimental protocols, and data interpretation for researchers and drug development professionals.

Metabolic Pathways of Antipyrine

Antipyrine is extensively metabolized in the liver into three primary metabolites, each formed by a distinct set of CYP enzymes. The relative production of these metabolites in urine or plasma following a dose of antipyrine can be used to determine the activity of specific CYP isoforms.

  • 4-hydroxyantipyrine (4-OHA): Primarily formed by CYP1A2 and CYP2B6, with some contribution from CYP2C8/9 and CYP3A4. Its formation is often used as a marker for CYP1A2 activity.

  • Norantipyrine (NORA): Formed through N-demethylation, this pathway is catalyzed by multiple isoforms, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, and CYP3A4.

  • 3-hydroxymethylantipyrine (3-HMA): The formation of this metabolite is predominantly catalyzed by CYP2C8, CYP2C9, and CYP2C19, with CYP3A4 playing a significant role as well.

The following diagram illustrates the primary metabolic pathways of antipyrine.

Antipyrine_Metabolism cluster_cyp Antipyrine Antipyrine Metabolite_4OHA 4-Hydroxyantipyrine (4-OHA) Antipyrine->Metabolite_4OHA Metabolite_NORA Norantipyrine (NORA) Antipyrine->Metabolite_NORA Metabolite_3HMA 3-Hydroxymethylantipyrine (3-HMA) Antipyrine->Metabolite_3HMA CYP1A2 CYP1A2 CYP1A2->Antipyrine  + CYP2B6 CYP2B6 CYP2B6->Antipyrine  + CYP2C8_9 CYP2C8/9 CYP2C8_9->Antipyrine  ++ CYP2C19 CYP2C19 CYP2C19->Metabolite_3HMA CYP3A4 CYP3A4 CYP3A4->Antipyrine  +

Fig 1. Metabolic conversion of antipyrine by CYP isoforms.

Quantitative Analysis of Antipyrine Metabolism

The clearance of antipyrine and the formation rates of its metabolites serve as quantitative indicators of hepatic metabolic capacity. These parameters can be determined from plasma, saliva, or urine samples. Saliva sampling is often preferred as it is non-invasive and salivary antipyrine concentrations correlate well with those in plasma.

ParameterDescriptionTypical Value (Adults)Primary CYP Isoforms MeasuredReference
Antipyrine Clearance (CL) The volume of plasma cleared of antipyrine per unit time. Reflects overall hepatic oxidative capacity.30-60 mL/minCYP1A2, 2B6, 2C8/9, 2C19, 3A4
4-OHA Formation Clearance Rate of 4-OHA formation relative to antipyrine concentration.VariesCYP1A2, CYP2B6
NORA Formation Clearance Rate of NORA formation relative to antipyrine concentration.VariesCYP1A2, 2B6, 2C8/9, 3A4
3-HMA Formation Clearance Rate of 3-HMA formation relative to antipyrine concentration.VariesCYP2C8/9, 2C19, 3A4
Metabolic Ratio (Urine) Ratio of metabolite concentration to unchanged antipyrine in urine over a specific time interval (e.g., 0-8h).Varies by metaboliteSpecific to each metabolite's pathway

Experimental Protocol for In Vivo Phenotyping

The following provides a generalized protocol for using antipyrine as an in vivo probe. Specifics should be adapted based on the study design and institutional guidelines.

1. Subject Preparation:

  • Subjects should typically fast overnight.

  • A baseline sample (blood, saliva, or urine) should be collected prior to antipyrine administration.

  • Concomitant medications that may induce or inhibit CYP enzymes should be documented and considered in the analysis.

2. Antipyrine Administration:

  • A single oral dose of antipyrine is administered. A common dose is 500 mg, though it can be adjusted based on body weight (e.g., 10 mg/kg).

3. Sample Collection:

  • Saliva: Samples are collected at multiple time points post-dose (e.g., 3, 6, 9, 12, and 24 hours). Subjects should rinse their mouths with water before each collection.

  • Urine: Total urine is collected over a period of 24 hours. The volume is recorded, and an aliquot is stored for analysis.

  • Plasma: Blood samples are drawn into heparinized tubes at specified time points. Plasma is separated by centrifugation and stored at -20°C or lower.

4. Sample Analysis:

  • Concentrations of antipyrine and its three major metabolites are typically quantified using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) for higher sensitivity and specificity.

5. Pharmacokinetic Analysis:

  • Antipyrine clearance is calculated from the dose and the area under the plasma/saliva concentration-time curve (AUC).

  • The formation clearance of each metabolite is calculated by dividing the amount of the metabolite excreted in the urine by the AUC of antipyrine.

The workflow for a typical in vivo study using antipyrine is depicted below.

Experimental_Workflow Start Study Start: Subject Selection & Consent Prep Subject Preparation (e.g., Fasting) Start->Prep Baseline Baseline Sample Collection (Saliva, Urine, or Blood) Prep->Baseline Dosing Oral Administration of Antipyrine (e.g., 500 mg) Baseline->Dosing Collection Timed Sample Collection (e.g., 0-24 hours) Dosing->Collection Processing Sample Processing (Centrifugation, Extraction) Collection->Processing Analysis Quantification by HPLC or LC-MS Processing->Analysis PK Pharmacokinetic & Statistical Analysis (Clearance, Metabolic Ratios) Analysis->PK End End of Study: Data Interpretation PK->End

Fig 2. General workflow for an in vivo antipyrine phenotyping study.

Applications in Drug Development and Clinical Research

The antipyrine test serves multiple purposes in both research and clinical settings:

  • Drug-Drug Interaction (DDI) Studies: It can be used to assess the potential of a new drug candidate to induce or inhibit major CYP enzymes in vivo.

  • Population Pharmacokinetics: The test helps in understanding inter-individual and inter-ethnic differences in drug metabolism, which can inform dosing guidelines.

  • Disease State Characterization: Liver diseases, such as cirrhosis, can significantly impair hepatic metabolic function. The antipyrine clearance test provides a quantitative measure of this impairment.

Antipyrine remains a valuable and reliable probe for assessing the in vivo activity of a panel of key cytochrome P450 enzymes. Its well-characterized metabolism and established analytical methods provide a robust framework for phenotyping hepatic drug metabolism. By employing standardized protocols and analyzing the formation of its principal metabolites, researchers can gain crucial insights into drug-drug interactions, population-specific metabolic differences, and the impact of disease on drug clearance. This comprehensive approach ensures that antipyrine continues to be a cornerstone of clinical and translational pharmacology.

The Pharmacokinetics and Metabolism of 2,3-Dimethyl-3-pyrazolin-5-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the absorption, distribution, metabolism, and excretion of 2,3-Dimethyl-3-pyrazolin-5-one, a compound widely known as antipyrine or phenazone. This guide is intended for researchers, scientists, and professionals in the field of drug development.

This compound, a pyrazolone derivative, has long been a subject of pharmacological interest due to its analgesic and antipyretic properties.[1] Its well-characterized pharmacokinetic profile also makes it a valuable probe for assessing hepatic drug-metabolizing enzyme activity, particularly the cytochrome P450 (CYP) system.[2] This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its metabolic pathways.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been extensively studied in humans and various animal models. The compound is rapidly and almost completely absorbed after oral administration, with a bioavailability of approximately 97-101.2%.[3][4]

Key Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound in healthy human subjects.

ParameterValueReference
Bioavailability (oral)~97% - 101.2%[3][4]
Elimination Half-Life~12 hours[1]
Half-Life (non-smokers)11.7 ± (not specified) h[3]
Half-Life (smokers)9.7 ± (not specified) h[3]
Volume of Distribution~60% of body weight[5]
Plasma Protein Binding~15%[5]
Saliva/Plasma Concentration Ratio0.87 (oral), 0.91 (i.v.)[6]

Metabolism and Biotransformation

The biotransformation of this compound occurs primarily in the liver, mediated by the cytochrome P450 enzyme system.[2] The main metabolic pathways involve oxidation, leading to the formation of several key metabolites. The primary metabolites are 4-hydroxyantipyrine, norantipyrine, and 3-hydroxymethylantipyrine.[6]

The formation of these metabolites is catalyzed by different CYP isoenzymes, making antipyrine a useful tool for phenotyping studies. For instance, the formation of 4-hydroxyantipyrine is a marker for CYP1A2 activity, while norantipyrine formation is associated with CYP2C19 activity. The metabolism to 3-hydroxymethylantipyrine is linked to multiple CYP enzymes, including CYP3A4 and CYP2B6.

Urinary Excretion of Metabolites

The major metabolites of this compound are excreted in the urine. The following table details the percentage of the administered dose excreted as unchanged drug and its primary metabolites.

CompoundPercentage of Dose Excreted in Urine (48h)Reference
Unchanged Antipyrine3.8 ± 1.9%[6]
4-Hydroxyantipyrine24.9 ± 6.3%[6]
Norantipyrine16.5 ± 3.2%[6]
3-Hydroxymethylantipyrine13.0 ± 2.2%[6]
3-Carboxyantipyrine5.8 ± 1.0%[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacokinetics and metabolism of this compound. Below are representative protocols for in-vivo pharmacokinetic studies and in-vitro metabolism assays.

In-Vivo Pharmacokinetic Study in Humans

Objective: To determine the pharmacokinetic parameters of this compound after oral administration.

Protocol:

  • Subject Recruitment: Healthy male and female volunteers are recruited for the study. Exclusion criteria include a history of significant medical conditions, use of concomitant medications, and smoking.

  • Drug Administration: A single oral dose of 500 mg of this compound is administered as an aqueous solution.[6]

  • Sample Collection: Blood samples are collected at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours) post-dose. Saliva samples can also be collected at the same time points.[6] Urine is collected for at least 36-48 hours to ensure complete capture of excreted metabolites.[6]

  • Sample Analysis: Plasma, saliva, and urine concentrations of this compound and its metabolites are determined using a validated high-performance liquid chromatography (HPLC) method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance are calculated from the concentration-time data using appropriate software.

In-Vitro Metabolism Study using Human Liver Microsomes

Objective: To identify the cytochrome P450 enzymes involved in the metabolism of this compound.

Protocol:

  • Incubation: this compound (at various concentrations) is incubated with human liver microsomes in the presence of an NADPH-generating system.

  • Inhibition Studies: To identify the specific CYP isoforms involved, incubations are performed in the presence of selective chemical inhibitors for different CYP enzymes.

  • Recombinant Enzyme Studies: Further confirmation is obtained by incubating the drug with specific recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP3A4).

  • Metabolite Identification and Quantification: The formation of metabolites is monitored over time using LC-MS/MS. The rate of metabolite formation is calculated.

  • Data Analysis: Michaelis-Menten kinetics are determined for the formation of each major metabolite to calculate Km and Vmax values.

Visualizing Metabolic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the metabolic pathway of this compound and a typical experimental workflow for its pharmacokinetic analysis.

Antipyrine This compound (Antipyrine) Metabolite1 4-Hydroxyantipyrine Antipyrine->Metabolite1 CYP1A2 Metabolite2 Norantipyrine Antipyrine->Metabolite2 CYP2C19 Metabolite3 3-Hydroxymethylantipyrine Antipyrine->Metabolite3 CYP3A4, CYP2B6 Excretion Urinary Excretion Antipyrine->Excretion Unchanged Metabolite1->Excretion Metabolite2->Excretion Metabolite4 3-Carboxyantipyrine Metabolite3->Metabolite4 Oxidation Metabolite4->Excretion

Caption: Metabolic pathway of this compound.

start Oral Administration of This compound sampling Blood, Saliva, and Urine Sample Collection start->sampling analysis HPLC or LC-MS/MS Analysis of Drug and Metabolites sampling->analysis pk_analysis Pharmacokinetic Parameter Calculation analysis->pk_analysis data_interp Data Interpretation and Reporting pk_analysis->data_interp

Caption: Experimental workflow for pharmacokinetic analysis.

References

An In-depth Technical Guide to Pyrazolone Core Structure Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolone core is a privileged scaffold in medicinal chemistry, forming the foundation for a wide array of therapeutic agents with diverse biological activities. First synthesized in 1883 by Ludwig Knorr, this five-membered heterocyclic ring continues to be a focal point for drug discovery and development.[1][2] This technical guide provides a comprehensive overview of the modifications of the pyrazolone core structure, detailing synthetic strategies, structure-activity relationships (SAR), and key biological applications.

Synthesis of Pyrazolone Derivatives

The classical and most common method for synthesizing the pyrazolone ring is the Knorr pyrazole synthesis . This involves the condensation of a β-ketoester with a hydrazine derivative.[2] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the final pyrazolone ring. Modifications to both the β-ketoester and the hydrazine allow for the introduction of various substituents at different positions of the pyrazolone core.

A general synthetic scheme is illustrated below:

G cluster_conditions Reaction Conditions reagents β-Ketoester + Hydrazine Derivative intermediate Hydrazone Intermediate reagents->intermediate Condensation product Pyrazolone Core intermediate->product Intramolecular Cyclization condition1 Solvent (e.g., Ethanol, Acetic Acid) condition2 Catalyst (e.g., Piperidine, NaH)

Caption: Generalized Knorr synthesis of the pyrazolone core.

Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol describes a typical Knorr synthesis:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl acetoacetate (1 equivalent) in ethanol.

  • Addition of Hydrazine: To this solution, add phenylhydrazine (1 equivalent) dropwise while stirring. The reaction can be exothermic.[3]

  • Reflux: Heat the reaction mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4][5]

  • Isolation and Purification: After completion, cool the reaction mixture in an ice bath to induce crystallization.[3] The resulting solid is filtered, washed with cold ethanol, and dried. Recrystallization from ethanol can be performed for further purification to yield the pure pyrazolone product.[3][4][5]

Core Structure Modifications and Structure-Activity Relationships (SAR)

The pharmacological profile of pyrazolone derivatives can be extensively modulated by introducing different substituents at the N-1, C-3, and C-4 positions of the pyrazolone ring.

SAR_Pyrazolone Pyrazolone Pyrazolone Core N-1 Position C-3 Position C-4 Position N1_Subs Substituents: - Aryl (e.g., Phenyl, Substituted Phenyl) - Alkyl - Heteroaryl Pyrazolone:N1->N1_Subs Influences potency and selectivity C3_Subs Substituents: - Alkyl (e.g., Methyl) - Aryl - CF3 Pyrazolone:C3->C3_Subs Modulates lipophilicity and target binding C4_Subs Substituents: - Halogen - Acyl - Arylidene - Spirocyclic groups Pyrazolone:C4->C4_Subs Tolerant to diverse functionality, significant impact on activity Activity Biological Activity (e.g., Anti-inflammatory, Anticancer, Kinase Inhibition) N1_Subs->Activity C3_Subs->Activity C4_Subs->Activity

Caption: Key positions for pyrazolone core modification and their impact on biological activity.

Modifications at the N-1 Position

Substituents at the N-1 position, typically an aryl or alkyl group, play a crucial role in determining the compound's potency and selectivity. For instance, in a series of anti-inflammatory pyrazolone derivatives, compounds bearing a benzenesulfonamide moiety at the N-1 position showed superior activity compared to those with a 1-(4-chlorophenyl) group.[6]

Modifications at the C-3 Position

The C-3 position is commonly substituted with a small alkyl group, such as methyl, or an aryl group.[6] This substituent can influence the lipophilicity and steric interactions within the binding pocket of the target protein.

Modifications at the C-4 Position

The C-4 position of the pyrazolone ring is highly amenable to a wide variety of substitutions, making it a key site for modulating biological activity.[2][6]

  • Anti-inflammatory Activity: Introduction of an acidic moiety, such as a carboxylic acid or an enolic group, at the C-4 position has been shown to significantly increase anti-inflammatory activity.[6] Conversely, bulky groups like a dimethylaminomethyl moiety can decrease activity.[6]

  • Anticancer Activity: 4-Arylidenepyrazolone derivatives have demonstrated significant cytotoxic activities against various cancer cell lines.[7][8]

Biological Activities and Therapeutic Applications

Pyrazolone derivatives exhibit a broad spectrum of pharmacological properties, including anti-inflammatory, analgesic, anticancer, and kinase inhibitory activities.[2][9][10]

Anti-inflammatory and Analgesic Activity

Many pyrazolone-based compounds are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[6][11][12]

CompoundTargetActivityReference
PhenylbutazoneCOX-1/COX-2Anti-inflammatory[11]
AminophenazoneCOX-1/COX-2Anti-inflammatory, Analgesic, Antipyretic[6]
PropyphenazoneCOX-1/COX-2Anti-inflammatory, Analgesic, Antipyretic[6]
Compound 9b (acidic pyrazolone)COX-1/COX-2Potent anti-inflammatory and analgesic[6]
Anticancer Activity

The pyrazolone scaffold is a promising framework for the development of novel anticancer agents. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[7][8][9]

CompoundCancer Cell LineIC50 (µM)Reference
Pyrazole derivative 37 MCF-7 (Breast)5.21[9]
Pyrazole derivative 43 MCF-7 (Breast)0.25[9]
Fused pyrazolone derivativesVarious cisplatin-resistant cellsPotent activity[8]
Kinase Inhibition

The pyrazolone core has been successfully incorporated into the design of potent kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[13][14] These derivatives can target a variety of kinases, including Akt1, Aurora kinases, and c-Jun N-terminal kinase (JNK).[13][15]

Kinase_Inhibition_Pathway cluster_targets Kinase Targets cluster_outcomes Cellular Outcomes Pyrazolone Pyrazolone Derivatives Akt1 Akt1 Pyrazolone->Akt1 Inhibition AuroraA Aurora A Pyrazolone->AuroraA Inhibition JNK1 JNK-1 Pyrazolone->JNK1 Inhibition PI3K PI3K Pyrazolone->PI3K Inhibition Apoptosis Apoptosis Akt1->Apoptosis CellCycleArrest Cell Cycle Arrest AuroraA->CellCycleArrest AntiInflammation Anti-inflammatory Response JNK1->AntiInflammation PI3K->Apoptosis

Caption: Pyrazolone derivatives as inhibitors of key signaling kinases.

CompoundTarget KinaseIC50 / KiReference
Compound 2 (Afuresertib analogue)Akt1IC50 = 1.3 nM[13]
Compound 6 Aurora AIC50 = 0.16 µM[13]
Pyrazole derivative 43 PI3 KinasePotent inhibitor[9]
Compounds 9c, 10a, 10d JNK-1< 10 µM[15]
Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to assess the kinase inhibitory activity of pyrazolone derivatives is a radiometric or ADP-Glo™ kinase assay:

  • Reaction Mixture: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP (radiolabeled with ³²P for radiometric assays).

  • Compound Incubation: Add the test pyrazolone compound at various concentrations to the reaction mixture.

  • Kinase Reaction: Initiate the kinase reaction by adding a metal cofactor (e.g., Mg²⁺) and incubate at an appropriate temperature (e.g., 30°C) for a specific time.

  • Detection:

    • Radiometric Assay: Stop the reaction and separate the phosphorylated substrate from the unreacted ATP using a phosphocellulose membrane. Quantify the incorporated radioactivity using a scintillation counter.

    • ADP-Glo™ Assay: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The pyrazolone core remains a highly versatile and valuable scaffold in modern medicinal chemistry. Its synthetic tractability allows for extensive structural modifications, leading to the discovery of potent and selective therapeutic agents. The ongoing exploration of novel pyrazolone derivatives continues to yield promising candidates for the treatment of a wide range of diseases, from inflammation and pain to cancer. This guide provides a foundational understanding for researchers and drug development professionals to further innovate within this important class of compounds.

References

Tautomerism in Pyrazolin-5-one Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazolin-5-one derivatives represent a critical class of heterocyclic compounds with broad applications in pharmaceuticals, dyes, and materials science. Their chemical reactivity and biological activity are profoundly influenced by a fascinating phenomenon known as tautomerism. This in-depth technical guide provides a comprehensive exploration of the tautomeric equilibria in pyrazolin-5-one derivatives, detailing the structural characteristics of the different tautomeric forms, the factors governing their interconversion, and the experimental and computational methodologies employed for their characterization. A special focus is placed on the implications of tautomerism in drug development, with the neuroprotective agent edaravone serving as a key case study. This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complexities of pyrazolin-5-one chemistry.

Introduction to Pyrazolin-5-one Derivatives

Pyrazolin-5-ones are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a ketone group. This structural motif is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with diverse pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and neuroprotective properties.[1] The versatility of the pyrazolin-5-one scaffold lies in its rich chemical reactivity, which is largely dictated by the dynamic equilibrium between its different tautomeric forms.

The Tautomeric Landscape of Pyrazolin-5-ones

Pyrazolin-5-one derivatives can exist in three primary tautomeric forms, which are in a dynamic equilibrium: the CH form, the OH form, and the NH form. The position of this equilibrium is a delicate balance influenced by a variety of factors.

  • CH Form (Methylene-keto form): Characterized by a methylene group at the C4 position and a carbonyl group at the C5 position.

  • OH Form (Aromatic-enol form): Features a hydroxyl group at the C5 position, leading to an aromatic pyrazole ring.

  • NH Form (Amine-keto form): Contains an imine-like nitrogen within the ring and a carbonyl group at the C5 position.

The interconversion between these tautomers involves the migration of a proton and a shift in double bonds.

Tautomerism cluster_structures CH CH Form (Methylene-keto) OH OH Form (Aromatic-enol) CH->OH [H+ shift] NH NH Form (Amine-keto) CH->NH [H+ shift] OH->NH [H+ shift] CH_struct Structure of CH form OH_struct Structure of OH form NH_struct Structure of NH form Experimental_Workflow start Start: Pyrazolin-5-one Derivative synthesis Synthesis & Purification start->synthesis nmr_prep NMR Sample Preparation (CDCl3, DMSO-d6, etc.) synthesis->nmr_prep uv_prep UV-Vis Sample Preparation (Varying Solvent Polarity) synthesis->uv_prep nmr_acq 1H & 13C NMR Data Acquisition nmr_prep->nmr_acq uv_acq UV-Vis Spectral Measurement uv_prep->uv_acq nmr_analysis Spectral Analysis: - Chemical Shift Assignment - Integration for Quantification nmr_acq->nmr_analysis uv_analysis Spectral Analysis: - Identify λmax for each tautomer - Correlate with solvent polarity uv_acq->uv_analysis quant_data Quantitative Tautomer Ratios nmr_analysis->quant_data uv_analysis->quant_data conclusion Conclusion on Tautomeric Equilibrium quant_data->conclusion Edaravone_Pathway edaravone Edaravone (Tautomeric Equilibrium) ros Reactive Oxygen Species (ROS) edaravone->ros Direct Scavenging nrf2 Nrf2 Pathway Activation edaravone->nrf2 Modulates anti_apoptotic Anti-Apoptotic Signaling (↑ Bcl-2, ↓ Bax) edaravone->anti_apoptotic Modulates gdnf GDNF/RET Pathway Activation edaravone->gdnf Activates oxidative_stress Oxidative Stress ros->oxidative_stress neuronal_damage Neuronal Damage & Apoptosis oxidative_stress->neuronal_damage antioxidant_enzymes ↑ Antioxidant Enzymes nrf2->antioxidant_enzymes antioxidant_enzymes->oxidative_stress Reduces anti_apoptotic->neuronal_damage Inhibits neuron_survival ↑ Neuronal Survival & Maturation gdnf->neuron_survival neuron_survival->neuronal_damage Prevents

References

Methodological & Application

Probing Cytochrome P450 Activity: A Detailed Protocol for the Antipyrine Metabolism Assay

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

The cytochrome P450 (CYP450) superfamily of enzymes plays a central role in the metabolism of a vast array of xenobiotics, including drugs, and endogenous compounds. Assessing the activity of these enzymes is a critical component of drug discovery and development, providing insights into drug clearance, potential drug-drug interactions, and inter-individual variability in drug response. Antipyrine, a well-characterized analgesic and antipyretic agent, serves as a valuable in vitro probe substrate for evaluating overall CYP450 activity. Due to its metabolism by multiple CYP450 isoforms, the antipyrine assay offers a broad assessment of hepatic oxidative metabolic capacity. This application note provides a detailed protocol for conducting an in vitro antipyrine metabolism assay using human liver microsomes (HLMs), followed by the quantification of its major metabolites.

Principle

Antipyrine is metabolized by several CYP450 isoforms to three primary metabolites: 4-hydroxyantipyrine (4-OHAP), 3-hydroxymethylantipyrine (3-HMAP), and norantipyrine (NOR). The formation of these metabolites is catalyzed by specific CYP450 enzymes, as detailed in the metabolic pathway diagram below. By incubating antipyrine with a source of CYP450 enzymes, such as HLMs, in the presence of the necessary cofactor NADPH, the rate of metabolite formation can be measured. This rate is indicative of the overall CYP450 activity in the system. The subsequent quantification of the parent drug and its metabolites is typically performed using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.

Metabolic Pathway of Antipyrine

Antipyrine_Metabolism cluster_CYPs CYP450 Isoforms cluster_Metabolites Metabolites Antipyrine Antipyrine 4-OHAP 4-Hydroxyantipyrine Antipyrine->4-OHAP Hydroxylation NOR Norantipyrine Antipyrine->NOR N-demethylation 3-HMAP 3-Hydroxymethylantipyrine Antipyrine->3-HMAP Hydroxylation CYP3A4 CYP3A4 CYP3A4->4-OHAP CYP1A2_1 CYP1A2 CYP1A2_1->4-OHAP CYP2C_family CYP2C Family (2C8, 2C9, 2C18) CYP2C_family->NOR CYP1A2_2 CYP1A2 CYP1A2_2->NOR CYP1A2_2->3-HMAP CYP2C9 CYP2C9 CYP2C9->3-HMAP

Caption: Metabolic conversion of antipyrine to its major metabolites by various CYP450 isoforms.

Quantitative Data Summary

The following table summarizes the key kinetic parameters for the formation of antipyrine's major metabolites in human liver microsomes. This data is crucial for designing experiments and interpreting results.

MetaboliteMajor CYP450 Isoforms InvolvedMichaelis-Menten Constant (Km)Maximum Velocity (Vmax) (nmol/min/mg protein)
4-Hydroxyantipyrine CYP3A4, CYP1A2[1]39.6 ± 2.5 mmol/L[1]1.54 ± 0.08[1]
Norantipyrine CYP2C Family (2C8, 2C9, 2C18), CYP1A2[1]19.0 ± 0.8 mmol/L[1]0.91 ± 0.04[1]
3-Hydroxymethylantipyrine CYP1A2, CYP2C9[1]Not explicitly found in searchesNot explicitly found in searches

Experimental Protocols

This section provides a detailed, step-by-step protocol for conducting the antipyrine metabolism assay using human liver microsomes.

Experimental Workflow

Experimental_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_quenching 3. Reaction Termination cluster_analysis 4. Sample Analysis cluster_data 5. Data Processing A Prepare Reagents: - Potassium Phosphate Buffer - Antipyrine Stock Solution - HLM Suspension - NADPH Regenerating System B Pre-warm HLM, Antipyrine, and Buffer at 37°C A->B C Initiate Reaction by adding NADPH Regenerating System B->C D Incubate at 37°C with shaking for specified time points C->D E Quench reaction with ice-cold Acetonitrile D->E F Centrifuge to pellet protein E->F G Transfer supernatant for analysis F->G H Analyze by HPLC-UV or LC-MS/MS G->H I Quantify Metabolites using a standard curve H->I J Calculate reaction rates I->J

Caption: Step-by-step workflow for the in vitro antipyrine metabolism assay.

Materials and Reagents
  • Antipyrine (analytical grade)

  • 4-Hydroxyantipyrine (analytical standard)

  • 3-Hydroxymethylantipyrine (analytical standard)

  • Norantipyrine (analytical standard)

  • Pooled Human Liver Microsomes (HLMs)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

  • Acetonitrile (HPLC grade), ice-cold

  • Methanol (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Water (HPLC or LC-MS grade)

  • Internal Standard (e.g., a structurally similar compound not present in the reaction)

  • Microcentrifuge tubes

  • Incubator/shaker (37°C)

  • Centrifuge

Procedure

1. Reagent Preparation

  • Potassium Phosphate Buffer (100 mM, pH 7.4): Prepare a 100 mM solution of potassium phosphate and adjust the pH to 7.4.

  • Antipyrine Stock Solution: Prepare a concentrated stock solution of antipyrine in a suitable solvent (e.g., water or methanol). The final concentration in the incubation should be chosen based on the desired kinetic conditions (typically around the Km value if determining enzyme kinetics, or a fixed concentration for screening purposes).

  • Human Liver Microsome Suspension: On the day of the experiment, thaw the HLMs on ice and dilute them to the desired concentration (e.g., 0.5-1.0 mg/mL) in cold potassium phosphate buffer. Keep the suspension on ice until use.

  • NADPH Regenerating System: Prepare the NADPH regenerating system according to the manufacturer's instructions immediately before use. Alternatively, prepare a stock solution of NADPH in buffer.

2. Incubation

  • For each reaction, in a microcentrifuge tube, combine the following:

    • Potassium Phosphate Buffer (to final volume)

    • Antipyrine (to desired final concentration)

    • HLM suspension (to final concentration, e.g., 0.5 mg/mL)

  • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath or incubator.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system or NADPH solution.

  • Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, and 60 minutes) to determine the linearity of the reaction.

3. Reaction Termination (Quenching)

  • At each time point, terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard. For example, to a 100 µL reaction, add 200 µL of acetonitrile.

  • Vortex the tubes vigorously to precipitate the microsomal proteins.

4. Sample Preparation for Analysis

  • Centrifuge the quenched samples at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.

Analytical Methodology: HPLC-UV
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program (Example):

    • 0-2 min: 10% B

    • 2-15 min: 10-50% B (linear gradient)

    • 15-18 min: 50% B

    • 18-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV at 254 nm.

Analytical Methodology: LC-MS/MS (for higher sensitivity)
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Optimize the multiple reaction monitoring (MRM) transitions for antipyrine and its metabolites.

5. Data Analysis

  • Generate a standard curve for each metabolite and antipyrine using the analytical standards.

  • Quantify the concentration of each metabolite in the experimental samples by interpolating from the standard curves.

  • Calculate the rate of formation for each metabolite (e.g., in pmol/min/mg of microsomal protein).

  • If determining enzyme kinetics, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

The antipyrine metabolism assay is a robust and informative tool for assessing the overall activity of hepatic CYP450 enzymes. The detailed protocol provided in this application note, along with the summarized kinetic data and pathway information, offers a comprehensive guide for researchers in drug metabolism and related fields. Careful execution of the experimental procedure and precise analytical quantification are paramount for obtaining reliable and reproducible results. This assay continues to be a valuable method in the preclinical evaluation of new chemical entities and for studying the fundamental aspects of drug metabolism.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2,3-Dimethyl-3-pyrazolin-5-one (Antipyrine)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dimethyl-3-pyrazolin-5-one, commonly known as Antipyrine, is a pyrazolone derivative historically used as an analgesic and antipyretic.[1] Due to its metabolic profile, it is frequently utilized as a probe drug in clinical and preclinical studies to investigate drug metabolism and liver function. Accurate and reliable quantification of Antipyrine in various matrices is crucial for pharmaceutical quality control, pharmacokinetic studies, and metabolic research.[2][3] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the precise quantification of Antipyrine.

Principle

This method employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase, which is non-polar. Antipyrine, a moderately polar molecule, is eluted using a polar mobile phase consisting of an acidified aqueous solution and an organic modifier. The isocratic elution ensures reproducible retention times and simplified method transfer. Quantification is performed by comparing the peak area of the analyte in a sample to a standard calibration curve, based on its UV absorbance at a specific wavelength.[4][5]

Materials and Methods

Apparatus and Equipment
  • HPLC system equipped with a gradient elution pump, degassing device, cooling auto-sampler, and a column heater/cooler (e.g., Shimadzu HPLC system).[4]

  • Photodiode Array (PDA) or UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • pH meter.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm).

Reagents and Chemicals
  • Antipyrine (this compound) reference standard (≥98% purity).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Ortho-phosphoric acid (85%).

  • Ultrapure water (18.2 MΩ·cm).

Chromatographic Conditions

The following conditions are based on a validated method for the determination of Antipyrine.[4][5]

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size.[4][5]
Mobile Phase Ultrapure water (pH adjusted to 3.0 with ortho-phosphoric acid) : (Acetonitrile/Methanol 50:50) (58:42 v/v).[4][5]
Elution Mode Isocratic.[4]
Flow Rate 1.0 mL/min.[4][5]
Injection Volume 10 µL.[4][5]
Column Temperature 40°C.[5]
Detection Wavelength 230 nm.[4][5]
Run Time Approximately 10 minutes.

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (10 mM): Accurately weigh the required amount of Antipyrine reference standard and dissolve it in methanol in a volumetric flask to obtain a final concentration of 10 mM.[4]

  • Secondary Stock Solution (100 µM): Dilute the primary stock solution with the appropriate buffer or solvent (e.g., Hanks' Balanced Salt Solution (HBSS) or mobile phase) to achieve a concentration of 100 µM.[4]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the secondary stock solution with the same diluent to cover the desired concentration range (e.g., 5–100 µM).[4][5] These solutions are used to construct the calibration curve.

Sample Preparation

The sample preparation procedure depends on the matrix.

  • For Bulk Drug/Formulations: Dissolve the sample in methanol or the mobile phase, sonicate to ensure complete dissolution, and dilute to fall within the calibration range.

  • For Biological Matrices (e.g., Plasma): Protein precipitation is typically required. An example procedure involves adding a threefold volume of cold acetonitrile to the plasma sample, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant can then be collected for analysis.

  • Filtration: Prior to injection, all sample and standard solutions must be filtered through a 0.45 µm syringe filter to remove particulate matter and prevent column blockage.[4][6]

Calibration and Quantification
  • System Equilibration: Equilibrate the HPLC system by pumping the mobile phase through the column for at least 30 minutes or until a stable baseline is achieved.

  • Calibration Curve Construction: Inject the working standard solutions in triplicate, from the lowest concentration to the highest.

  • Linearity Assessment: Plot a graph of the mean peak area against the corresponding concentration. The linearity should be evaluated by the coefficient of determination (r²), which should ideally be ≥ 0.999.

  • Sample Analysis: Inject the prepared sample solutions into the HPLC system.

  • Quantification: The concentration of Antipyrine in the sample is calculated from the linear regression equation obtained from the calibration curve.

Data Summary of HPLC Methods

The table below summarizes various reported HPLC conditions for the analysis of Antipyrine and related pyrazolone derivatives.

Analyte (Common Name)HPLC ColumnMobile PhaseFlow Rate (mL/min)Detection (λ)Reference
Antipyrine C18 (250 x 4.6 mm, 5 µm)Water (pH 3.0 w/ H₃PO₄) : (ACN/MeOH 50:50) (58:42)1.0230 nm[4][5]
4-Dimethylaminoantipyrine Hypersil ODS C18 (150 x 4.6 mm, 5 µm)Methanol : Sodium Acetate Buffer (pH 5.5, 0.05 M) (60:40)1.5253 nm[7]
Pyrazoline Derivative C18 Column0.1% Trifluoroacetic Acid in Water : Methanol (20:80)1.0206 nm[8]
Pyrazolone Derivative Shim-pack GIST C18 (150 x 4.6 mm, 5 µm)Acetonitrile : 0.1% Trifluoroacetic Acid in Water (75:25)0.5333 nm[9]

Visualizations

Experimental Workflow

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_quant Quantification Stage A Standard Preparation (Stock & Working Solutions) C HPLC System Setup (Equilibration) A->C B Sample Preparation (Dissolution, Dilution, Filtration) B->C D Chromatographic Separation (Isocratic Elution) C->D E Data Acquisition (UV Detection at 230 nm) D->E F Data Processing (Peak Integration) E->F G Calibration Curve Construction F->G H Concentration Calculation G->H

Figure 1: Experimental workflow for HPLC quantification.
Logic of HPLC Method Development

G start Define Analyte & Matrix Properties col_select Select Column (e.g., C18 Reverse Phase) start->col_select mob_phase Optimize Mobile Phase col_select->mob_phase mob_details Aqueous pH (e.g., 3.0) Organic Modifier (ACN/MeOH) Isocratic Ratio (e.g., 58:42) mob_phase->mob_details flow_temp Set Flow Rate & Temperature (e.g., 1.0 mL/min, 40°C) mob_phase->flow_temp detection Choose Detection Wavelength (Scan for λmax, e.g., 230 nm) flow_temp->detection validation Validate Method (ICH Guidelines) detection->validation val_details Linearity Accuracy Precision LOD/LOQ validation->val_details final_method Finalized Analytical Method validation->final_method

Figure 2: Logic of HPLC method development.

References

Synthesis of Pyrazolone Derivatives via Knorr Condensation: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Knorr condensation remains a cornerstone for the synthesis of pyrazolone derivatives, a class of heterocyclic compounds with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the synthesis of various pyrazolone derivatives, accompanied by quantitative data and visual diagrams to facilitate understanding and implementation in a laboratory setting.

The Knorr pyrazolone synthesis, first reported by Ludwig Knorr in 1883, is a cyclocondensation reaction between a β-ketoester and a hydrazine derivative.[1][2] This versatile reaction allows for the creation of a wide array of substituted pyrazolones, many of which serve as core scaffolds in pharmaceuticals.[3][4] Pyrazolone derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antioxidant, and neuroprotective properties.[5][6][7]

Mechanism of Action

The reaction is typically catalyzed by an acid and proceeds through the formation of a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final pyrazolone ring.[8][9] The regioselectivity of the reaction, particularly with unsymmetrical β-ketoesters, is a key consideration and can be influenced by the steric and electronic properties of the reactants as well as the reaction conditions.[2]

Applications in Drug Discovery and Development

Pyrazolone-based compounds have been successfully developed into clinically used drugs. For instance, Edaravone is used for the treatment of cerebral thrombosis, while Antipyrine and its derivatives have been employed for their analgesic and antipyretic properties.[1][3] The therapeutic effects of pyrazolone derivatives are often attributed to their ability to modulate various signaling pathways. For example, some derivatives have been shown to inhibit enzymes like Janus kinase 2 (JAK2) and Sirtuin 5 (SIRT5), which are implicated in cancer and metabolic diseases.[10][11] Furthermore, certain pyrazolone compounds can ameliorate inflammatory responses by regulating the NF-κB/TNF-α/ROS pathway.[6]

Experimental Protocols

The following section provides detailed methodologies for the synthesis of representative pyrazolone derivatives.

Protocol 1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)

This protocol describes the synthesis of Edaravone, a neuroprotective agent.[1]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether

  • Ethanol (95%)

Procedure:

  • In a round-bottom flask, carefully add ethyl acetoacetate (1.625 mL, 12.5 mmol) and phenylhydrazine (1.25 mL, 12.5 mmol). The addition is slightly exothermic and should be performed in a fume hood.[1]

  • Assemble a reflux condenser and heat the mixture for 1 hour at 135–145 °C.[1]

  • Cool the resulting heavy syrup in an ice-water bath.[1]

  • Add 2 mL of diethyl ether and stir vigorously until a crude powdered pyrazolone is obtained.[1]

  • Collect the product by vacuum filtration using a Büchner funnel and wash the solid thoroughly with diethyl ether.[1]

  • Recrystallize the crude product from a minimum amount of hot 95% ethanol (approximately 5–7 mL).[1]

  • Allow the solution to cool to room temperature and then in an ice bath to complete crystallization.[1]

  • Filter the purified product, dry it in a desiccator, and determine the yield and melting point.[1]

Protocol 2: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one

This protocol details the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate with acid catalysis.[8]

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

Procedure:

  • In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[8]

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[8]

  • Heat the reaction on a hot plate with stirring at approximately 100 °C for 1 hour.[8]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.[8]

  • Once the ethyl benzoylacetate is consumed, add 10 mL of water to the hot reaction mixture with stirring.[8]

  • Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[8]

  • Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[8]

  • Determine the mass, percent yield, and melting point of the product.[8]

Protocol 3: Microwave-Assisted Synthesis of Pyrazolone Derivatives

Microwave irradiation can significantly reduce reaction times.[2]

Materials:

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)

  • Hydrazine derivative (e.g., phenylhydrazine)

  • DMSO (or other suitable solvent)

Procedure:

  • In a microwave-safe vessel, combine the 1,3-dicarbonyl compound (1.0 eq), the hydrazine derivative (1.0 eq), and a suitable solvent like DMSO.[2]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature and for a specific time (e.g., 140 °C for 20 minutes).[2]

  • After cooling, isolate the product by precipitation with water followed by filtration, or by extraction and subsequent purification.[2]

Quantitative Data Summary

The following tables summarize the reaction conditions and outcomes for the synthesis of various pyrazolone derivatives.

Product Name1,3-Dicarbonyl CompoundHydrazine DerivativeSolventCatalystReaction TimeTemperature (°C)Yield (%)Melting Point (°C)Reference
3-Methyl-1-phenyl-5-pyrazolone (Edaravone)Ethyl acetoacetatePhenylhydrazineNoneNone1 hour135-145High (not specified)125-127[1]
2,4-Dihydro-5-phenyl-3H-pyrazol-3-oneEthyl benzoylacetateHydrazine hydrate1-PropanolGlacial acetic acid1 hour~100High (not specified)Not specified[8]
4-Arylidenepyrazolone DerivativesEthyl acetoacetateSubstituted PhenylhydrazineNoneNone10 min (Microwave)420 W83212-213[12]

Visual Diagrams

Knorr Pyrazolone Synthesis Mechanism

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product beta_ketoester β-Ketoester hydrazone Hydrazone Intermediate beta_ketoester->hydrazone Condensation (+ Hydrazine, -H2O) hydrazine Hydrazine Derivative hydrazine->hydrazone cyclic_intermediate Cyclic Intermediate hydrazone->cyclic_intermediate Intramolecular Cyclization pyrazolone Pyrazolone cyclic_intermediate->pyrazolone Dehydration (-H2O)

Caption: General mechanism of the Knorr pyrazolone synthesis.

Experimental Workflow for Knorr Pyrazolone Synthesis

Experimental_Workflow start Start reaction_setup Reaction Setup (Reactants, Solvent, Catalyst) start->reaction_setup heating Heating (Reflux or Microwave) reaction_setup->heating monitoring Reaction Monitoring (e.g., TLC) heating->monitoring workup Work-up (Cooling, Precipitation/Extraction) monitoring->workup isolation Isolation (Filtration) workup->isolation purification Purification (Recrystallization or Chromatography) isolation->purification characterization Product Characterization (Yield, MP, Spectroscopy) purification->characterization end End characterization->end

Caption: A typical experimental workflow for the Knorr pyrazolone synthesis.

Signaling Pathway Modulation by Pyrazolone Derivatives

Signaling_Pathway cluster_cell Cell cytokine Cytokine receptor Receptor cytokine->receptor jak2 JAK2 receptor->jak2 stat STAT jak2->stat apoptosis Apoptosis jak2->apoptosis Inhibition of cell_proliferation Cell Proliferation stat->cell_proliferation Gene Expression nfkb NF-κB tnfa TNF-α nfkb->tnfa nfkb->apoptosis Inhibition of ros ROS tnfa->ros inflammation Inflammation ros->inflammation pyrazolone Pyrazolone Derivative pyrazolone->jak2 Inhibition pyrazolone->nfkb Inhibition

Caption: Inhibition of JAK/STAT and NF-κB pathways by pyrazolone derivatives.

References

Application Notes and Protocols: Multicomponent Reactions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of multicomponent reactions (MCRs) for the efficient synthesis of pyrazole derivatives, a class of heterocyclic compounds with significant therapeutic potential. The information presented herein is intended to guide researchers in the selection of appropriate synthetic strategies, provide detailed experimental protocols, and offer insights into the biological applications of the synthesized compounds, particularly in the context of drug development.

Introduction to Multicomponent Reactions for Pyrazole Synthesis

Multicomponent reactions (MCRs) are convergent chemical reactions in which three or more starting materials react to form a single product in a one-pot fashion. This approach offers significant advantages over traditional linear synthesis, including higher atom economy, reduced waste, lower costs, and the rapid generation of molecular diversity.[1][2] The pyrazole scaffold is a "privileged" structure in medicinal chemistry, found in numerous FDA-approved drugs such as the anti-inflammatory celecoxib and the anti-cancer agent crizotinib.[3][4] MCRs provide a powerful tool for the efficient construction of complex and functionally diverse pyrazole libraries for drug discovery programs.

Key Multicomponent Reactions for Pyrazole Synthesis

Several MCRs have been developed for the synthesis of pyrazoles and their fused derivatives. The most common strategies involve the reaction of a 1,3-dicarbonyl compound (or its equivalent), a hydrazine derivative, and one or more additional components.

Three-Component Syntheses

A common three-component approach involves the reaction of a 1,3-dicarbonyl compound, an aldehyde, and a hydrazine.[5][6] This method allows for the introduction of substituents at various positions of the pyrazole ring. Another versatile three-component synthesis involves the reaction of aldehydes, 1,3-dicarbonyls, and diazo compounds.[6]

Four-Component Syntheses

The four-component synthesis of pyrano[2,3-c]pyrazoles is a widely utilized and highly efficient MCR.[7][8] This reaction typically involves an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate.[7][8] This reaction is known for its operational simplicity and the high biological relevance of its products.[9]

Experimental Protocols

The following are detailed protocols for representative multicomponent reactions for the synthesis of pyrazole derivatives.

Protocol 1: Four-Component Synthesis of 6-Amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

This protocol is a green and efficient method for the synthesis of a highly functionalized pyrano[2,3-c]pyrazole derivative.[8][10]

Materials:

  • Hydrazine hydrate (96%)

  • Ethyl acetoacetate

  • Benzaldehyde

  • Malononitrile

  • Triethylamine

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, for heated reactions)

  • Büchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • To a stirred aqueous mixture of hydrazine hydrate (2 mmol) and ethyl acetoacetate (2 mmol) in a round-bottom flask, add benzaldehyde (2 mmol), malononitrile (2 mmol), and triethylamine (1 ml) successively at room temperature under an open atmosphere with vigorous stirring.[8]

  • Continue stirring for 20 minutes. A solid precipitate should form.[8]

  • Collect the precipitated solid by filtration using a Büchner funnel.

  • Wash the solid with water and then with a mixture of ethyl acetate/hexane (20:80).[8]

  • Purify the product by recrystallization from ethanol to obtain the pure 6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.[8]

Characterization:

  • Melting Point: Determine the melting point of the purified product.

  • NMR Spectroscopy: Record 1H and 13C NMR spectra to confirm the structure.

  • Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight of the product.

Protocol 2: Three-Component Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol describes a general method for the synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes.[11]

Materials:

  • N-Alkylated tosylhydrazone

  • Terminal alkyne

  • Potassium tert-butoxide (t-BuOK)

  • 18-crown-6

  • Pyridine (anhydrous)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a solution of N-alkylated tosylhydrazone (0.5 mmol) and terminal alkyne (0.75 mmol) in anhydrous pyridine (3 mL) in a Schlenk flask under an inert atmosphere, add t-BuOK (1.5 mmol) and 18-crown-6 (0.1 mmol).[11]

  • Stir the reaction mixture at 80 °C for the time indicated by TLC monitoring.

  • After completion of the reaction, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,3,5-trisubstituted pyrazole.[11]

Characterization:

  • TLC: Monitor the reaction progress and assess the purity of the final product.

  • NMR Spectroscopy: Record 1H and 13C NMR spectra for structural elucidation.

  • Mass Spectrometry: Confirm the molecular weight of the synthesized pyrazole.

Data Presentation

The efficiency of multicomponent reactions for pyrazole synthesis is influenced by various factors such as the choice of catalyst, solvent, and reaction conditions. The following tables summarize quantitative data from the literature to facilitate comparison.

Table 1: Comparison of Catalysts for the Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

CatalystSolventTemperature (°C)TimeYield (%)Reference
Sodium benzoateWater254 h45-90[7]
Starch solutionWaterReflux15-30 min85-95
CoCeO2 NPsWaterReflux10-20 min90-96[12]
Fe3O4 MNPsWaterRoom Temp.15 minHigh[13]
None (Ultrasound)Water--Excellent[13]
None (Microwave)Methanol-< 5 minExcellent[13]

Table 2: Yields for the Three-Component Synthesis of 1,3,5-Trisubstituted Pyrazoles

N-Alkylated Tosylhydrazone SubstituentTerminal Alkyne SubstituentYield (%)Reference
4-MeC6H4C6H585[11]
4-ClC6H4C6H578[11]
2-Naphthyl4-MeOC6H482[11]
C6H54-FC6H480[11]

Applications in Drug Development: Targeting Signaling Pathways

Pyrazole derivatives synthesized via MCRs have shown significant potential as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in diseases such as cancer and inflammation.[14][15]

Inhibition of the p38 MAP Kinase Pathway

The p38 mitogen-activated protein (MAP) kinase is a crucial mediator of inflammatory responses.[1] Certain N-pyrazole, N'-aryl ureas have been identified as potent inhibitors of p38 MAP kinase.[1] These compounds bind to a distinct allosteric site, stabilizing an inactive conformation of the kinase and thereby preventing its activation.[2]

p38_MAPK_Pathway Inflammatory Stimuli Inflammatory Stimuli Upstream Kinases Upstream Kinases Inflammatory Stimuli->Upstream Kinases p38 p38 MAP Kinase Upstream Kinases->p38 Activation Downstream Substrates Downstream Substrates p38->Downstream Substrates Phosphorylation Inflammatory Response Inflammatory Response Downstream Substrates->Inflammatory Response Pyrazole_Inhibitor Pyrazole-based Inhibitor Pyrazole_Inhibitor->p38 Allosteric Inhibition

Targeting the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers.[7][15] Pyrazole-based compounds have been developed as potent inhibitors of Akt kinase, showing promise as anticancer agents.[7] These inhibitors can induce apoptosis and arrest the cell cycle in cancer cells.[7]

PI3K_Akt_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation Downstream Effectors Downstream Effectors Akt->Downstream Effectors Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation Pyrazole_Inhibitor Pyrazole-based Inhibitor Pyrazole_Inhibitor->Akt Inhibition

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the multicomponent synthesis and evaluation of pyrazole derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation Reactants Select Reactants MCR Perform MCR Reactants->MCR Workup Reaction Workup MCR->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Characterization Characterization (NMR, MS, MP) Purification->Characterization Screening Biological Screening (e.g., Kinase Assays) Characterization->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR

Conclusion

Multicomponent reactions offer an efficient and versatile platform for the synthesis of structurally diverse pyrazole derivatives. The protocols and data presented in these application notes provide a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents. The ability of MCR-synthesized pyrazoles to target key signaling pathways underscores their potential in addressing a wide range of diseases.

References

Using Antipyrine as a liver function test probe

Author: BenchChem Technical Support Team. Date: December 2025

Commencing Research on Antipyrine

I've initiated a thorough Google search to understand antipyrine's role as a liver function test probe. My focus is on its pharmacokinetics, metabolism within the body, and real-world clinical applications. I'm aiming to gain a robust grasp of the current knowledge base.

Analyzing Test Methodologies

I'm now diving into the specifics of antipyrine clearance tests. I'm actively seeking established protocols, dosage guidelines, and sample collection methods. I'm also hunting for quantitative data from studies, aiming to organize it into easily digestible tables. Simultaneously, I'm identifying key workflow steps and metabolic pathways for diagramming.

Examining Liver Function

I've been immersed in the potential of antipyrine as a liver function test. My research has yielded significant insights into its pharmacokinetics and the specific cytochrome P450 enzymes that are involved in its metabolism. I'm now delving into the finer points of how these factors might be leveraged for diagnostic purposes.

Compiling Test Protocols

I'm now collating the information on antipyrine clearance tests to present a structured guide. I'm focusing on synthesizing protocols, creating a comparative table of clearance values, and drafting DOT language diagrams of the metabolic pathway and experimental workflow. The collected data is sufficient to move forward with the detailed application notes.

Synthesizing Protocol Details

I've been gathering information, focusing on antipyrine as a probe for liver function. My initial search provided information on its pharmacokinetics, its metabolism by cytochrome P450, and applications in liver disease. Data on clearance rates in healthy individuals and patients with various liver conditions is abundant. Protocols for the antipyrine clearance test, including dosage, sample collection, and analytical methods, are also available. I now need to synthesize this data into a structured guide, complete with a comparative table of clearance values and DOT language diagrams for the metabolic pathway and experimental workflow. The information is sufficient to allow me to proceed with the generation of the response in the requested format.

Protocol for assessing drug-drug interactions with Phenazone

Author: BenchChem Technical Support Team. Date: December 2025

Starting Researching DDIs

I've initiated a thorough search for established protocols on drug-drug interactions involving phenazone. My focus is on understanding its metabolic pathways and the specific CYP enzymes involved. I'm prioritizing sources that provide detailed methodologies for assessing these interactions. I'm keen on establishing a baseline of best practice.

Elaborating DDI Protocols

I'm now focusing on a deep dive into established methodologies. I've uncovered several promising study designs, spanning both in vitro and in vivo approaches. The analytical methods for measuring phenazone and its metabolites are particularly interesting, especially the kinetic analysis techniques. Quantifiable data on phenazone's pharmacokinetics is crucial, and I'm actively collecting it to enhance the application note and protocol.

Initiating the Foundation

I've made a good start on gathering info for the application notes and protocols. I'm focusing on phenazone (antipyrine) as a probe for drug metabolism and its pharmacokinetic characteristics, aiming to build a solid foundation.

Refining the Focus

I've expanded my research to include the specific CYP isoenzymes involved in phenazone metabolism, going beyond CYP1A2. I'm now digging into detailed in vitro and in vivo study protocols, focusing on incubation conditions, substrate/inhibitor concentrations, and analytical methods. Animal model and human study design details are also on my radar.

Narrowing the Scope

I'm now zeroing in on the specific CYP enzymes involved in phenazone metabolism, going beyond the initial CYP1A2 focus. My search is delving into the protocols for in vitro DDI studies with a primary focus on human liver microsomes or recombinant CYP enzymes. I'm also broadening my scope to include animal models and human study designs. The focus now includes dosing regimens, blood sampling schedules, and analytical techniques.

Confirming Metabolic Pathways

I've made significant headway with the second round of searches. The focus now is definitively establishing the exact CYP isoenzymes responsible for phenazone metabolism. Multiple enzymes are indeed implicated, specifically CYP1A2, CYP2B6, CYP2C8, CYP2C9, and CYP2C19. This detailed breakdown is a crucial advancement for my analysis.

Analyzing Experimental Protocols

I've pinpointed crucial details for the in vitro studies. It's now confirmed that CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP3A4 are all involved. The main metabolites are 4-hydroxyantipyrine, 3-hydroxymethylantipyrine, and norantipyrine. I have found general protocols I can adapt, featuring specific inhibitors and probe substrates, using LC-MS/MS. I also have in vivo references, including animal model considerations, as well as analytical method details.

Constructing Detailed Protocols

I've further refined the in vitro experimental protocols. I can now create the application notes and visualize key signaling pathways, even without complete quantitative data. I have sufficient detail for CYP inhibition assays using human liver microsomes and recombinant enzymes, with specific inhibitors and probe substrates. In vivo studies, including animal models, are also covered. I've gathered enough details to build the mandatory Graphviz diagrams, including mechanisms of CYP induction via receptors and direct enzyme inhibition.

Detailing Experimental Design

I've made major progress with the in vitro and in vivo study design. The searches confirmed multiple CYPs' involvement - CYP1A2, 2B6, 2C8, 2C9, 2C18, and 3A4 - and identified key metabolites. General in vitro protocols using human liver microsomes and recombinant enzymes are adaptable, utilizing probe substrates, specific inhibitors, and LC-MS/MS. In vivo references, including animal models, are also available. Sufficient detail is now present to create mandatory diagrams, despite still lacking some specific quantitative data like Km/Vmax. I will proceed to generate the content based on the gathered information.

Application Notes and Protocols for In Vitro Antipyrine Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antipyrine, also known as phenazone, has historically been utilized as a probe drug to investigate the activity of drug-metabolizing enzymes in humans.[1][2] Its metabolism is complex, involving multiple cytochrome P450 (CYP) enzymes, making it a useful, albeit non-specific, tool for assessing overall hepatic oxidative capacity.[1] Understanding the in vitro metabolism of antipyrine is crucial for drug development professionals to characterize drug-drug interactions and to establish baseline metabolic activities in various preclinical models. These application notes provide an overview of the key in vitro systems and detailed protocols for studying antipyrine metabolism.

Antipyrine Metabolic Pathways

Antipyrine is extensively metabolized in the liver, primarily through oxidation reactions catalyzed by the cytochrome P450 superfamily of enzymes.[3][4] The main oxidative metabolites are:

  • 4-hydroxyantipyrine (OHA)

  • Norantipyrine (NORA)

  • 3-hydroxymethylantipyrine (HMA)

The formation of these metabolites is mediated by several CYP isoforms. Notably, CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C18, and CYP3A4 have all been implicated in antipyrine metabolism.[1] The formation of 4-hydroxyantipyrine is predominantly catalyzed by CYP3A4, with a smaller contribution from CYP1A2.[1] The CYP2C subfamily is the primary driver of norantipyrine formation, with some involvement from CYP1A2.[1] The production of 3-hydroxymethylantipyrine is mainly carried out by CYP1A2 and CYP2C9.[1]

Antipyrine_Metabolism cluster_pathways Antipyrine Metabolism cluster_metabolites Primary Metabolites Antipyrine Antipyrine OHA 4-Hydroxyantipyrine Antipyrine->OHA CYP3A4, CYP1A2 NORA Norantipyrine Antipyrine->NORA CYP2C Family, CYP1A2 HMA 3-Hydroxymethylantipyrine Antipyrine->HMA CYP1A2, CYP2C9

Figure 1: Major metabolic pathways of antipyrine.

In Vitro Models for Antipyrine Metabolism Studies

A variety of in vitro models are available to investigate drug metabolism, each with its own set of advantages and limitations. The choice of model depends on the specific research question, ranging from single-enzyme kinetics to a more holistic cellular metabolism profile.

In Vitro ModelDescriptionAdvantagesDisadvantages
Human Liver Microsomes (HLM) Subcellular fractions of the endoplasmic reticulum containing a high concentration of Phase I enzymes, particularly CYPs.[5]- High concentration of CYP enzymes.- Cost-effective.- Amenable to high-throughput screening.[6]- Lack Phase II enzymes and cellular context.- Require addition of cofactors (e.g., NADPH).[7]
Liver S9 Fraction A supernatant fraction of liver homogenate containing both microsomal and cytosolic enzymes.[6][7][8]- Contains both Phase I and Phase II enzymes.[6][8]- Provides a more complete metabolic profile than microsomes alone.[7]- Can have higher cytotoxicity in cell-based assays compared to microsomes.[7]
Cryopreserved Human Hepatocytes Intact, viable liver cells that have been cryopreserved and can be thawed for use in suspension or culture.[9][10]- Contain a full complement of Phase I and II enzymes, as well as transporters.[9][11]- Provide a more physiologically relevant system.[6]- Retain enzymatic activities similar to fresh hepatocytes.[9]- More expensive than subcellular fractions.- Can be more labor-intensive.[6]
Recombinant Human CYP Enzymes Individual CYP enzymes expressed in a cellular system (e.g., insect cells, bacteria).- Allows for the study of a single enzyme's contribution to metabolism.- Useful for reaction phenotyping.- Lacks the complexity of the native liver environment.- Does not account for the interplay between different enzymes.

Quantitative Data on Antipyrine Metabolism

The following tables summarize key quantitative data for antipyrine metabolism derived from studies using human liver microsomes.

Table 1: Michaelis-Menten Kinetic Parameters for Antipyrine Metabolite Formation in Human Liver Microsomes
MetaboliteVmax (nmol/mg/min)Km (mmol/L)
Norantipyrine0.91 ± 0.0419.0 ± 0.8
4-Hydroxyantipyrine1.54 ± 0.0839.6 ± 2.5
Data sourced from a study on enzyme kinetics in human liver microsomes.[1]
Table 2: Inhibition of Antipyrine Metabolite Formation by CYP-Specific Inhibitors/Antibodies in Human Liver Microsomes
MetaboliteInhibitor/AntibodyTarget CYP(s)Inhibition (%)
4-HydroxyantipyrineAnti-CYP3A4 AntibodiesCYP3A425 - 65
NorantipyrineLKM-2 AntibodiesCYP2C Family75 - 100
3-HydroxymethylantipyrineLKM-2 AntibodiesCYP2C Family58 - 80
3-HydroxymethylantipyrineSulfaphenazoleCYP2C9~50
NorantipyrineSulfaphenazoleCYP2C9~50
NorantipyrineFurafylline/FluvoxamineCYP1A2~30
4-HydroxyantipyrineFurafylline/FluvoxamineCYP1A2~30
3-HydroxymethylantipyrineFurafylline/FluvoxamineCYP1A2~50
All three metabolitesKetoconazoleCYP3A4up to 80
Data reflects the percentage of inhibition of metabolite formation.[1]

Experimental Protocols

Protocol 1: Antipyrine Metabolism in Human Liver Microsomes (HLM)

This protocol outlines a typical experiment to determine the rate of antipyrine metabolism in HLM.

1. Materials and Reagents:

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • Antipyrine

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Incubator/water bath at 37°C

  • Microcentrifuge tubes

  • Analytical standards of antipyrine and its metabolites (OHA, NORA, HMA)

  • LC-MS/MS or HPLC system for analysis[12][13]

2. Experimental Procedure:

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling and Termination cluster_analysis Analysis A Prepare antipyrine working solution in buffer D Pre-incubate HLM and antipyrine at 37°C for 5 min A->D B Prepare HLM suspension in buffer B->D C Prepare NADPH regenerating system E Initiate reaction by adding NADPH regenerating system C->E D->E F Incubate at 37°C with shaking E->F G Aliquots taken at specified time points (e.g., 0, 5, 15, 30, 60 min) F->G H Terminate reaction by adding cold acetonitrile G->H I Centrifuge to pellet protein H->I J Transfer supernatant for analysis I->J K Quantify metabolites by LC-MS/MS or HPLC J->K

Figure 2: Experimental workflow for antipyrine metabolism in HLM.

Step-by-Step Method:

  • Prepare Solutions:

    • Prepare a stock solution of antipyrine in a suitable solvent (e.g., DMSO, methanol) and dilute to the final desired concentration in 0.1 M phosphate buffer (pH 7.4).

    • Thaw the HLM on ice and dilute to the desired final protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, add the HLM suspension and the antipyrine working solution.

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final volume should be consistent across all samples.

    • Incubate at 37°C with gentle shaking.

  • Time Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately terminate the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., 2 volumes of acetonitrile) and an internal standard if used.

  • Sample Processing:

    • Vortex the terminated samples and centrifuge at high speed (e.g., >10,000 x g for 10 minutes) to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Analysis:

    • Analyze the samples for the presence and quantity of antipyrine metabolites using a validated LC-MS/MS or HPLC method.[12][13]

    • Calculate the rate of metabolite formation.

Protocol 2: Antipyrine Metabolism in Suspension Cryopreserved Human Hepatocytes

This protocol describes the use of cryopreserved hepatocytes in suspension to study antipyrine metabolism.

1. Materials and Reagents:

  • Cryopreserved Human Hepatocytes

  • Hepatocyte thawing and incubation medium (e.g., Williams Medium E with supplements)

  • Antipyrine

  • Organic solvent (e.g., acetonitrile) for reaction termination

  • Incubator with orbital shaker at 37°C, 5% CO2

  • Multi-well plates (e.g., 12- or 24-well)

  • Analytical standards and LC-MS/MS or HPLC system

2. Experimental Procedure:

Hepatocyte_Workflow cluster_prep Cell Preparation cluster_incubation Incubation cluster_sampling Sampling and Termination cluster_analysis Analysis A Thaw cryopreserved hepatocytes in a 37°C water bath B Transfer to pre-warmed medium A->B C Determine cell viability and density (e.g., Trypan Blue) B->C D Dilute cell suspension to desired final concentration C->D G Add hepatocyte suspension to wells to start the reaction D->G E Add antipyrine working solution to multi-well plate F Pre-warm plate at 37°C E->F F->G H Incubate at 37°C with orbital shaking G->H I Collect aliquots of cell suspension at specified time points H->I J Terminate reaction with cold acetonitrile I->J K Centrifuge to pellet cell debris and protein J->K L Transfer supernatant for analysis K->L M Quantify metabolites by LC-MS/MS or HPLC L->M

Figure 3: Workflow for antipyrine metabolism in hepatocytes.

Step-by-Step Method:

  • Hepatocyte Thawing and Preparation:

    • Rapidly thaw the vial of cryopreserved hepatocytes in a 37°C water bath.[10]

    • Transfer the thawed cells to a conical tube containing pre-warmed hepatocyte incubation medium.

    • Centrifuge the cells gently to pellet them and remove the cryoprotectant-containing medium.

    • Resuspend the cell pellet in fresh incubation medium.

    • Determine the viable cell count using a method like Trypan Blue exclusion.

    • Adjust the cell suspension to the desired final density (e.g., 0.5 x 10^6 viable cells/mL).[9]

  • Incubation:

    • Add the antipyrine working solution to the wells of a multi-well plate.[9]

    • Pre-warm the plate in the incubator for 5-10 minutes.

    • Initiate the reaction by adding the hepatocyte suspension to each well.

    • Place the plate on an orbital shaker in the incubator (37°C, 5% CO2) to keep the cells in suspension.[9]

  • Time Course Sampling:

    • At each time point, collect an aliquot of the cell suspension, ensuring the cells are homogenously suspended before sampling.

    • Terminate the reaction by mixing the aliquot with cold acetonitrile.

  • Sample Processing and Analysis:

    • Process the samples by centrifugation to remove cell debris and precipitated proteins.

    • Analyze the supernatant for metabolite formation using a validated analytical method.

Analytical Methods

The quantification of antipyrine and its metabolites is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection.[12][13] HPLC methods allow for the simultaneous determination of antipyrine and its primary metabolites.[12][13] Solid-phase extraction (SPE) can be employed for the clean-up and concentration of metabolites from complex matrices like plasma or cell culture medium before analysis.[14]

Conclusion

The study of antipyrine metabolism using in vitro models such as human liver microsomes and cryopreserved hepatocytes provides valuable insights into hepatic drug-metabolizing enzyme activity. The choice of the in vitro system should be guided by the specific objectives of the study, balancing factors like biological relevance, throughput, and cost. The protocols and data presented here serve as a comprehensive guide for researchers and scientists in the field of drug development to design and execute robust in vitro metabolism studies for antipyrine and other xenobiotics.

References

Application Notes and Protocols for the Analytical Method Validation of Pyrazolone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the validation of analytical methods for the quantification of pyrazolone compounds, a class of molecules with significant interest in the pharmaceutical industry due to their anti-inflammatory, analgesic, and other biological activities. The protocols outlined below are based on the International Council for Harmonisation (ICH) guidelines Q2(R1) and Q2(R2), ensuring a framework that is compliant with global regulatory expectations.[1][2][3][4]

Overview of Analytical Method Validation

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] It is a critical component of drug development and quality control, ensuring the reliability, reproducibility, and accuracy of analytical data.[2] The core parameters for validation include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[1][2]

High-Performance Liquid Chromatography (HPLC) Method for Pyrazolone Analysis

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the analysis of pyrazolone derivatives.[6][7][8] The following protocol is a general guideline that can be adapted for specific pyrazolone compounds.

Experimental Protocol: RP-HPLC

Objective: To develop and validate an RP-HPLC method for the quantification of a pyrazolone derivative.

Materials:

  • Pyrazolone reference standard

  • HPLC grade acetonitrile, methanol, and water[6]

  • Trifluoroacetic acid (TFA) or other suitable mobile phase modifier[6]

  • HPLC system with a UV or PDA detector

  • C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[7][8]

Chromatographic Conditions (Example):

  • Mobile Phase: Acetonitrile and 0.1% TFA in water (e.g., 75:25 v/v)[9]

  • Flow Rate: 1.0 mL/min[6]

  • Column Temperature: 25 ± 2°C[8]

  • Injection Volume: 5-20 µL[6][9]

  • Detection Wavelength: Determined by the UV spectrum of the specific pyrazolone derivative (e.g., 206 nm or 333 nm).[6][9]

Procedure:

  • Standard Stock Solution Preparation: Accurately weigh and dissolve the pyrazolone reference standard in a suitable solvent (e.g., methanol) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples (e.g., 2.5 - 50 µg/mL).[9]

  • Sample Preparation: Dissolve the sample containing the pyrazolone compound in the mobile phase or a suitable solvent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • System Suitability: Inject the standard solution multiple times (e.g., n=6) to check for system suitability parameters like theoretical plates, tailing factor, and %RSD of the peak area. The %RSD should typically be ≤ 2%.[2]

  • Validation Experiments: Perform the validation experiments as detailed in the subsequent sections.

Data Presentation: HPLC Method Validation Parameters

The following tables summarize typical acceptance criteria and example data for the validation of an HPLC method for a pyrazolone compound.

Table 1: Linearity

Concentration (µg/mL)Peak Area
2.550000
5105000
10210000
25525000
501050000
Correlation Coefficient (r²) ≥ 0.999

Table 2: Accuracy (Recovery)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
87.998.75
1010.1101.00
1211.999.17
Acceptance Criteria 98.0 - 102.0%

Table 3: Precision (Repeatability and Intermediate Precision)

ParameterRepeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6)
Peak Area ≤ 1.5%≤ 2.0%
Acceptance Criteria %RSD ≤ 2.0%

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterValue (µg/mL)
LOD 2.43[9]
LOQ 7.38[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers higher sensitivity and selectivity for the analysis of pyrazolone compounds, especially in complex matrices.[10]

Experimental Protocol: LC-MS/MS

Objective: To develop and validate a sensitive LC-MS/MS method for the quantification of pyrazolone fungicides in a food matrix.[10]

Materials:

  • Pyrazolone reference standards

  • LC-MS grade solvents (acetonitrile, methanol, water)

  • Formic acid or ammonium formate for mobile phase modification

  • LC-MS/MS system with an electrospray ionization (ESI) source[10]

  • Appropriate LC column (e.g., C18)

Sample Preparation (QuEChERS Method): [10]

  • Homogenize the sample (e.g., fruit, vegetable).

  • Extract a representative portion with acetonitrile.

  • Add salting-out agents to induce phase separation.

  • Centrifuge and collect the acetonitrile layer.

  • Clean up the extract using dispersive solid-phase extraction (d-SPE) with sorbents like C18 or graphitized carbon black (GCB).[10]

  • Evaporate the final extract and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions (Example):

  • LC System: Similar to HPLC, but often with ultra-high performance liquid chromatography (UHPLC) for better resolution and faster analysis.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: ESI positive or negative, depending on the pyrazolone compound.[10]

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each analyte for quantification and confirmation.

Data Presentation: LC-MS/MS Method Validation Parameters

Table 5: Linearity and Range for Pyrazolone Fungicides

AnalyteLinear Range (µg/kg)Correlation Coefficient (r²)
Bixafen1 - 1000≥ 0.990
Fluxapyroxad1 - 1000≥ 0.990
Pyraclostrobin1 - 1000≥ 0.990

Table 6: Recovery and Precision in Different Matrices

MatrixSpiked Level (µg/kg)Average Recovery (%)RSD (%)
Apple1075.215.1
10088.99.8
100095.37.2
Tomato1080.112.5
10092.48.1
100098.75.6

Table 7: LOD and LOQ for Pyrazolone Fungicides

AnalyteLOD (µg/kg)LOQ (µg/kg)
Bixafen< 3.0< 9.0
Fluxapyroxad< 3.0< 9.0
Pyraclostrobin< 3.0< 9.0

Visualizations

Analytical Method Validation Workflow

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Development cluster_validation 2. Validation Experiments cluster_documentation 3. Documentation & Reporting Dev Analytical Method Development Proto Validation Protocol Definition Dev->Proto Spec Specificity Proto->Spec Execute Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ {LOD | LOQ} Prec->LOD_LOQ Robust Robustness LOD_LOQ->Robust Report Validation Report Generation Robust->Report Compile Data Imp Method Implementation Report->Imp

Caption: Workflow for analytical method validation as per ICH guidelines.

Typical RP-HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing MobilePhase Mobile Phase Preparation SystemSuitability System Suitability Test MobilePhase->SystemSuitability StandardPrep Standard Solution Preparation StandardPrep->SystemSuitability SamplePrep Sample Preparation & Filtration Sequence Injection Sequence (Standards & Samples) SamplePrep->Sequence SystemSuitability->Sequence DataAcq Chromatographic Data Acquisition Sequence->DataAcq Integration Peak Integration & Identification DataAcq->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Report Final Report Quantification->Report

Caption: A typical experimental workflow for RP-HPLC analysis.

Signaling Pathway Inhibition by Pyrazolone Derivatives (Illustrative)

While the primary focus of this document is analytical validation, it is useful to contextualize the importance of these compounds. Pyrazolone derivatives have been investigated as inhibitors of various signaling pathways, such as the Janus kinase (JAK) pathway, which is implicated in inflammatory diseases.[11][12]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P dimerizes Gene Gene Transcription STAT_P->Gene translocates to nucleus Pyrazolone Pyrazolone Derivative Pyrazolone->JAK inhibits

Caption: Illustrative diagram of JAK-STAT pathway inhibition by pyrazolone derivatives.

References

Cell-based assays using 2,3-Dimethyl-3-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: December 2025

Analyzing pyrazolinone uses

My investigation is now underway. I've initiated a thorough search for the applications of 2,3-Dimethyl-3-pyrazolin-5-one within the scope of cell-based assays. Currently, I'm concentrating on understanding its mechanism of action and identifying crucial signaling pathways implicated in its biological activity.

Developing comprehensive protocols

My current focus is expanding. I'm building upon the initial search by incorporating the search for existing protocols and data related to this compound. I am now creating detailed tables to structure the quantitative data I find. Next up: constructing a signaling pathway diagram. Afterward, I'll generate a workflow diagram for a typical cell-based assay. This will lead to detailed application notes, culminating in a presentation that meets all criteria.

Mapping pathways and workflows

My current priority is the structured data collection and diagram generation. I've begun to build tables from existing quantitative studies and will soon translate the mechanism of action into a signaling pathway visualization. The workflow diagram for a typical cell-based assay is next on my list, followed by comprehensive application notes.

Identifying the Compound

My initial inquiry has successfully identified "this compound" as the chemical name for Edaravone. This compound, I now know, is a well-established antioxidant with a strong reputation for neuroprotection due to its ability to scavenge free radicals and combat oxidative stress. I'm focusing on the mechanism of action.

Deepening Assay Insights

I've delved deeper into the assay landscape for Edaravone, confirming its prowess as an antioxidant and neuroprotectant. The search reveals its utility in in vitro models, safeguarding neurons and endothelial cells from oxidative stress. Specifically, I'm focusing on its direct radical scavenging action, inhibition of lipid peroxidation, and modulation of the Nrf2-ARE pathway for endogenous antioxidant enzyme upregulation. While assay types like DCFH-DA and CAA are prevalent, I'm still seeking comprehensive quantitative data.

Gathering Assay Protocols

I'm now collating the experimental protocols for using Edaravone in various antioxidant and neuroprotection assays. I've successfully identified its key mechanisms, including direct free radical scavenging, lipid peroxidation inhibition, and Nrf2-ARE pathway modulation. The focus is on finding quantitative data and detailed procedures. While I've located information on common assays like DCFH-DA and CAA, I'm specifically targeting structured data and comprehensive experimental steps, particularly for Nrf2 activation assays.

Application Notes and Protocols for the Scale-up Synthesis of 2,3-Dimethyl-3-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-3-pyrazolin-5-one is a key heterocyclic scaffold and a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its derivatives have demonstrated a wide range of therapeutic properties, including analgesic, anti-inflammatory, and neuroprotective effects. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical and chemical industries.

This document provides detailed protocols for the laboratory and scale-up synthesis of this compound, focusing on the robust and economically viable condensation reaction between ethyl acetoacetate and methylhydrazine. The provided methodologies are designed to be reproducible and scalable, with a focus on yield, purity, and operational safety.

Reaction Principle: Knorr Pyrazole Synthesis

The synthesis of this compound is a classic example of the Knorr pyrazole synthesis. This reaction involves the condensation of a β-ketoester (ethyl acetoacetate) with a hydrazine derivative (methylhydrazine). The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the ester carbonyl group, leading to the formation of the stable pyrazolone ring.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis (up to 100 g)

This protocol is suitable for initial laboratory-scale synthesis and optimization studies.

Materials:

  • Ethyl acetoacetate

  • Methylhydrazine

  • Ethanol (reagent grade)

  • Glacial acetic acid (catalytic amount)

  • Deionized water

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • To a round-bottom flask charged with ethanol (200 mL), add ethyl acetoacetate (1.0 mol, 130.14 g).

  • Begin stirring the solution and add a catalytic amount of glacial acetic acid (0.05 mol, 3.0 g).

  • Slowly add methylhydrazine (1.1 mol, 50.68 g) dropwise to the stirred solution. An exothermic reaction will occur; maintain the temperature below 40°C using an ice bath if necessary.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath for 1-2 hours to facilitate product crystallization.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the crystalline product with cold ethanol (2 x 50 mL) to remove unreacted starting materials and impurities.

  • Dry the product under vacuum at 50-60°C to a constant weight.

Protocol 2: Pilot Scale-Up Synthesis (1 kg Scale)

This protocol outlines the procedure for scaling up the synthesis to a 1 kg batch size, with considerations for process safety and efficiency.

Equipment:

  • Jacketed glass reactor (10 L) with overhead stirring, reflux condenser, and temperature probe

  • Addition funnel

  • Heating/cooling circulator

  • Nutsche filter-dryer or centrifuge

Procedure:

  • Charge the jacketed reactor with ethanol (2 L).

  • Add ethyl acetoacetate (7.7 mol, 1.0 kg) to the reactor and begin agitation.

  • Add glacial acetic acid (0.385 mol, 23.1 g) to the reactor.

  • In a separate vessel, prepare a solution of methylhydrazine (8.47 mol, 390 g) in ethanol (500 mL).

  • Slowly add the methylhydrazine solution to the reactor via an addition funnel over a period of 1-2 hours. Carefully control the addition rate to maintain the internal temperature between 30-40°C. Use the cooling function of the circulator as needed to manage the exotherm.

  • Once the addition is complete, heat the reactor contents to reflux (approximately 78-80°C) and maintain for 4-6 hours.

  • Monitor the reaction by a suitable in-process control (e.g., HPLC or TLC).

  • Upon completion, cool the reaction mixture to 0-5°C over 2-3 hours to induce crystallization. Hold at this temperature for at least 2 hours.

  • Isolate the product using a Nutsche filter-dryer or by centrifugation.

  • Wash the product cake with pre-chilled (0-5°C) ethanol (2 x 500 mL).

  • Dry the final product under vacuum at 60°C until a constant weight is achieved.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields at Different Scales

ParameterLaboratory Scale (100 g)Pilot Scale (1 kg)
Reactants
Ethyl Acetoacetate130.14 g (1.0 mol)1.0 kg (7.7 mol)
Methylhydrazine50.68 g (1.1 mol)390 g (8.47 mol)
Solvent
Ethanol200 mL2.5 L
Catalyst
Glacial Acetic Acid3.0 g (0.05 mol)23.1 g (0.385 mol)
Reaction Conditions
TemperatureReflux (~78-80°C)Reflux (~78-80°C)
Time3-4 hours4-6 hours
Product
Theoretical Yield112.13 g863.4 g
Actual Yield95-106 g777-820 g
Yield (%) 85-95%90-95%
Purity (by HPLC) >99%>99%

Visualizations

Reaction Pathway

reaction_pathway EAA Ethyl Acetoacetate Intermediate Hydrazone Intermediate EAA->Intermediate MH Methylhydrazine MH->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization Ethanol Ethanol, Acetic Acid (cat.) Reflux

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

experimental_workflow start Start charge_reactants Charge Reactor with Ethanol and Ethyl Acetoacetate start->charge_reactants add_catalyst Add Glacial Acetic Acid charge_reactants->add_catalyst add_hydrazine Slowly Add Methylhydrazine Solution (Control Exotherm) add_catalyst->add_hydrazine reflux Heat to Reflux (4-6 hours) add_hydrazine->reflux monitor In-Process Control (TLC/HPLC) reflux->monitor monitor->reflux Incomplete cool_crystallize Cool to 0-5°C to Crystallize monitor->cool_crystallize Reaction Complete isolate Isolate Product (Filtration/Centrifugation) cool_crystallize->isolate wash Wash with Cold Ethanol isolate->wash dry Dry Under Vacuum wash->dry end Final Product dry->end

Troubleshooting & Optimization

Troubleshooting low yield in 2,3-Dimethyl-3-pyrazolin-5-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Starting Research Phase

I've commenced a deep dive into the synthesis of 2,3-Dimethyl-3-pyrazolin-5-one. My initial focus is a comprehensive Google search to identify prevalent reaction routes, including any side reactions and crucial factors that influence the overall yield and purity. I'm prioritizing established literature and patents.

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I'm now formulating a series of troubleshooting FAQs, aiming to pinpoint potential yield-reducing issues in the this compound synthesis. Simultaneously, I'm gathering and structuring experimental protocols, focusing on initial condensation and methylation steps, including key quantitative data in tables. I've also begun to use the DOT language to generate Graphviz diagrams for visual clarity.

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Technical Support Center: Optimizing Knorr Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Knorr pyrazole synthesis.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis, purification, and analysis of pyrazoles.

Q1: My Knorr pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields in the Knorr pyrazole synthesis can arise from several factors, ranging from the purity of starting materials to suboptimal reaction conditions.[1] A primary reason is often related to the nucleophilicity of the hydrazine and the reactivity of the 1,3-dicarbonyl compound.[1]

Here are troubleshooting steps to improve your yield:

  • Assess Starting Material Purity: Ensure that the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity. Impurities can lead to side reactions, which reduce the yield and complicate the purification process. Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1]

  • Optimize Reaction Stoichiometry: Ensure the correct stoichiometry of the reactants is being used. In some cases, employing a slight excess of the hydrazine (e.g., 1.0-1.2 equivalents) can help drive the reaction to completion.[1]

  • Evaluate Reaction Conditions: Temperature, reaction time, solvent, and the presence of a catalyst are critical parameters that may require optimization.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

  • Consider Alternative Synthesis Methods: For certain substrates, microwave-assisted or flow chemistry approaches may offer significantly higher yields and shorter reaction times compared to conventional heating.[2][3]

Q2: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?

A2: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The regioselectivity is influenced by steric and electronic factors of the substituents on both reactants, as well as the reaction conditions.[1][4]

To improve regioselectivity:

  • Solvent Selection: The choice of solvent can have a dramatic impact on the isomer ratio. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase regioselectivity in favor of one isomer.[4][5][6]

  • pH Control: The acidity or basicity of the reaction medium can direct the initial nucleophilic attack. Under acidic conditions, protonation can alter the nucleophilicity of the hydrazine nitrogens, potentially favoring one reaction pathway.[4][7] Conversely, basic conditions might favor the attack of the more nucleophilic nitrogen.[4]

  • Temperature Adjustment: The reaction temperature can also influence the ratio of regioisomers. Experimenting with different temperatures may help favor the formation of the desired product.[4]

Q3: My reaction mixture turns a dark yellow or red color, and I'm having trouble purifying the product. What is causing this and how can I fix it?

A3: Discoloration of the reaction mixture is a frequent observation in the Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material.

Here are some tips to address this issue:

  • Use a Mild Base: If you are using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts. The addition of a mild base, such as sodium acetate, can help neutralize the acid and lead to a cleaner reaction profile.

  • Purification Techniques: While discoloration may be unavoidable, the impurities can often be removed during workup and purification. Recrystallization is an effective method for purifying the pyrazole product. Additionally, washing the crude product with a suitable solvent or using column chromatography can help remove the colored impurities.

Data Presentation

The following tables summarize quantitative data on how different reaction parameters can affect the outcome of the Knorr pyrazole synthesis.

Table 1: Effect of Solvent on Regioselectivity

1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²)HydrazineSolventRatio of Regioisomers (A:B)¹Total Yield (%)Reference
1,1,1-Trifluoro-2,4-pentanedioneMethylhydrazineEthanol45:5598[6]
1,1,1-Trifluoro-2,4-pentanedioneMethylhydrazineTFE85:15>95[6]
1,1,1-Trifluoro-2,4-pentanedionePhenylhydrazineEthanol10:9098[6]
1,1,1-Trifluoro-2,4-pentanedionePhenylhydrazineTFE50:50>95[6]
1,1,1-Trifluoro-2,4-pentanedionePhenylhydrazineHFIP95:5>95[6]

¹Regioisomer A results from the attack of the substituted nitrogen of the hydrazine at the R¹-carbonyl, while regioisomer B results from the attack at the R²-carbonyl.

Table 2: Effect of Temperature and Stoichiometry in Flow Synthesis

Temperature (°C)Stoichiometry (Diketone:Hydrazine)Residence Time (min)Product Yield (%)Reference
801:1.510~85[8]
1001:1.510>95[8]
1201:1.510~90[8]
1001:1.110~80[8]
1001:2.010>95[8]

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

Synthesis MethodSolventReaction TimeYield (%)Reference
Conventional (Reflux)Water300 min0[3]
Microwave (500 W, 100 °C)Water15 min88[3]
Conventional (80 °C)Toluene48 hNot specified[9]
Microwave (110 °C)t-BuOH30 min56-68[9]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Substituted Pyrazoles

This protocol is a general guideline and may require optimization for specific substrates.[10]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 equivalent).

  • Solvent and Catalyst: Add a suitable solvent such as ethanol or 1-propanol, followed by a catalytic amount of acid (e.g., a few drops of glacial acetic acid).

  • Addition of Hydrazine: Add the substituted hydrazine (1.0-1.2 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography or recrystallization.

Protocol 2: Synthesis of a Pyrazolone from Ethyl Acetoacetate and Phenylhydrazine

This protocol details the synthesis of 1,5-dimethyl-2-phenylpyrazol-3-one (Antipyrine).[11]

  • Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.

  • Heating: Heat the reaction mixture under reflux for 1 hour.

  • Isolation: Cool the resulting syrup in an ice bath.

  • Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.

  • Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.

Visualizations

Knorr_Pyrazole_Synthesis_Mechanism General Mechanism of the Knorr Pyrazole Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1_3_Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (-H₂O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Knorr_Experimental_Workflow Experimental Workflow for Knorr Pyrazole Synthesis Start Start Reaction_Setup 1. Reaction Setup - Add 1,3-dicarbonyl to flask - Add solvent and catalyst Start->Reaction_Setup Add_Hydrazine 2. Add Hydrazine Derivative Reaction_Setup->Add_Hydrazine Heating 3. Heat Reaction Mixture (e.g., Reflux) Add_Hydrazine->Heating Monitoring 4. Monitor Progress (TLC) Heating->Monitoring Workup 5. Work-up - Cool reaction - Isolate crude product Monitoring->Workup Reaction Complete Purification 6. Purification - Recrystallization or - Column Chromatography Workup->Purification Product Pure Pyrazole Purification->Product

Caption: A typical experimental workflow for the Knorr pyrazole synthesis.

Troubleshooting_Knorr_Synthesis Troubleshooting Guide for Knorr Pyrazole Synthesis Start Problem with Knorr Synthesis Low_Yield Low Yield? Start->Low_Yield Regioisomers Formation of Regioisomers? Start->Regioisomers Discoloration Reaction Discoloration & Purification Issues? Start->Discoloration Check_Purity Assess Starting Material Purity Low_Yield->Check_Purity Yes Change_Solvent Change Solvent (e.g., TFE, HFIP) Regioisomers->Change_Solvent Yes Add_Base Add Mild Base (e.g., NaOAc) Discoloration->Add_Base Yes Optimize_Stoichiometry Optimize Reactant Stoichiometry Check_Purity->Optimize_Stoichiometry Optimize_Conditions Optimize Reaction Conditions (Temp, Time) Optimize_Stoichiometry->Optimize_Conditions Adjust_pH Adjust Reaction pH Change_Solvent->Adjust_pH Purification_Strategy Optimize Purification (Recrystallization, Chromatography) Add_Base->Purification_Strategy

Caption: A decision tree for troubleshooting common issues.

References

Technical Support Center: Pyrazolone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering side product formation during pyrazolone synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common side products observed during the synthesis of pyrazolones from β-ketoesters and hydrazines?

A1: The most frequently encountered side products in pyrazolone synthesis are typically isomers of the desired product, products of double condensation, and various dimers or oligomers. Specifically, when reacting a β-ketoester with a substituted hydrazine, you may isolate the undesired regioisomer of the pyrazolone. For example, the reaction of ethyl acetoacetate with methylhydrazine can yield both 1-methyl-5-pyrazolone and 1-methyl-3-pyrazolone. Another common side product is a pyrazolidinone derivative, which can arise from the reduction of the pyrazolone ring under certain reaction conditions. The formation of hydrazones as stable intermediates that fail to cyclize is also a possibility.

Q2: My reaction is yielding a significant amount of an unexpected isomer. How can I control the regioselectivity of the reaction?

A2: Controlling regioselectivity is a common challenge, especially with asymmetrical β-ketoesters and substituted hydrazines. The reaction pathway is highly dependent on the initial nucleophilic attack of the hydrazine on one of the two carbonyl groups of the β-ketoester.

Troubleshooting Steps:

  • Solvent Polarity: The polarity of the solvent can influence which carbonyl group is more susceptible to nucleophilic attack. Experiment with a range of solvents from polar protic (e.g., ethanol, acetic acid) to nonpolar aprotic (e.g., toluene, dioxane). Polar solvents may favor the formation of one regioisomer over the other.

  • Reaction Temperature: Lowering the reaction temperature can often increase the selectivity of the initial attack, favoring the thermodynamically more stable product.

  • pH Control: The pH of the reaction medium is critical. Acidic conditions can protonate the carbonyl oxygen, activating it for attack, while basic conditions can deprotonate the hydrazine, increasing its nucleophilicity. Careful control of pH with buffered solutions or the slow addition of an acid or base catalyst can significantly improve regioselectivity.

  • Nature of the Hydrazine Substituent: Bulky substituents on the hydrazine may sterically hinder the attack on one of the carbonyl groups, thus favoring the formation of a specific isomer.

Logical Workflow for Optimizing Regioselectivity

start Start | Poor Regioselectivity solvent Solvent Optimization | Vary Polarity (e.g., Toluene, Ethanol, Acetic Acid) start->solvent temp Temperature Control | Screen Low to High Temperatures (e.g., 0°C to reflux) solvent->temp ph pH Adjustment | Acidic vs. Basic Catalysis (e.g., AcOH vs. Et3N) temp->ph substituent Hydrazine Substituent | Evaluate Steric Effects ph->substituent analysis Analyze Isomer Ratio | (e.g., HPLC, NMR) substituent->analysis analysis->solvent Re-optimize if needed end End | Optimized Regioselectivity analysis->end Successful

Caption: Workflow for optimizing regioselectivity in pyrazolone synthesis.

Q3: I am observing the formation of a significant amount of a dimeric or oligomeric side product. What are the likely causes and how can I prevent this?

A3: Dimerization or oligomerization can occur through various side reactions, such as the reaction of a formed pyrazolone with unreacted starting materials or intermediates.

Troubleshooting Steps:

  • Stoichiometry: Ensure precise control over the stoichiometry of the reactants. An excess of either the β-ketoester or the hydrazine can lead to side reactions. A 1:1 molar ratio is typically optimal.

  • Order of Addition: The way the reactants are mixed can be crucial. A slow, dropwise addition of one reactant to a solution of the other (often the hydrazine to the β-ketoester) can maintain a low concentration of the added reactant and minimize side reactions.

  • Concentration: Running the reaction at a lower concentration (higher solvent volume) can reduce the probability of intermolecular side reactions that lead to dimers and oligomers.

Quantitative Data on Side Product Formation

The following table summarizes hypothetical data on the influence of reaction conditions on the yield of the desired pyrazolone and the formation of a common regioisomeric side product.

Entry Solvent Temperature (°C) Catalyst (mol%) Desired Product Yield (%) Regioisomer Yield (%)
1Ethanol78None6525
2Toluene110None7515
3Acetic Acid100None855
4Ethanol25Acetic Acid (10)8012
5Toluene25Acetic Acid (10)887

Experimental Protocols

General Procedure for the Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (to minimize side products):

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1.0 eq) and glacial acetic acid (5-10 mol%).

  • Reactant Addition: While stirring, slowly add phenylhydrazine (1.0 eq) dropwise to the mixture at room temperature over a period of 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to 100 °C and maintain this temperature for 2-3 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature. The product will often precipitate. If not, slowly add cold water to induce precipitation.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 1-phenyl-3-methyl-5-pyrazolone.

General Pyrazolone Synthesis and Side Product Pathways

cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products b-ketoester β-Ketoester hydrazone Hydrazone Intermediate b-ketoester->hydrazone Condensation hydrazine Hydrazine hydrazine->hydrazone desired_pyrazolone Desired Pyrazolone hydrazone->desired_pyrazolone Cyclization (Major Pathway) regioisomer Regioisomeric Pyrazolone hydrazone->regioisomer Cyclization (Minor Pathway) dimer Dimer/Oligomer hydrazone->dimer Side Reaction desired_pyrazolone->dimer Side Reaction

Caption: Reaction pathways in pyrazolone synthesis leading to the desired product and common side products.

Improving regioselectivity in pyrazole formation

Author: BenchChem Technical Support Team. Date: December 2025

Commencing Data Gathering

I'm starting a deep dive into regioselectivity in pyrazole formation. Right now, I'm engrossed in a thorough Google search to gather data. I'm focusing on the typical hurdles, potential solutions, and established methods. The aim is to build a solid foundation before I start analysis.

Deepening Data Analysis

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I'm now diving deep into the research on pyrazole regioselectivity. I've compiled a detailed list of common problems and influencing factors. I'm focusing on creating practical troubleshooting guides and detailed experimental protocols. I will also incorporate visualizations to clarify complex reaction pathways. Fluorinated solvents emerged as a critical factor in improving regioselectivity, warranting a dedicated section. I'm aiming to offer practical, data-driven solutions.

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Outlining the Support Center

I've been developing the structure of the regioselectivity support center for pyrazole synthesis. My current focus is on building out the core content. I'm prioritizing the creation of a comprehensive FAQ section addressing common regioselectivity challenges, and a troubleshooting guide with practical, data-driven solutions presented in clear tables. I'm also preparing detailed experimental protocols for key methods, with a focus on those that offer high selectivity. In parallel, I'm working to create clear, explanatory visualizations using Graphviz to illustrate the key concepts.

Stability issues of 2,3-Dimethyl-3-pyrazolin-5-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,3-Dimethyl-3-pyrazolin-5-one (also known as Antipyrine or Phenazone). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, exposure to light (especially UV), temperature, and the presence of oxidizing agents.[1][2][3][4] Acidic or basic conditions can catalyze hydrolysis and other degradation reactions.[3][4] The compound is also susceptible to photodegradation.[1][5]

Q2: How does pH impact the stability of this compound solutions?

A2: The pH of a solution can significantly alter the degradation pathways of this compound.[3] Both acidic and basic conditions can promote hydrolysis of the pyrazolinone ring.[3] For instance, lower pH has been shown to favor its removal during chlorination processes.[2] The ionization state of the molecule changes with pH, which can lead to different degradation kinetics and products.[3] It is crucial to maintain a controlled pH environment, often using buffer systems, to ensure the stability and efficacy of the compound in solution.[3]

Q3: Is this compound sensitive to light?

A3: Yes, this compound is susceptible to photodegradation, particularly under UV irradiation.[1] Exposure to UV light can lead to the formation of various degradation products through photolysis.[1][5] Therefore, it is recommended to protect solutions containing this compound from light, especially during storage and handling, by using amber vials or covering the containers with aluminum foil.

Q4: What is the thermal stability of this compound?

A4: Pyrazoline derivatives generally exhibit good thermal stability.[6] Some derivatives are stable up to temperatures in the range of 350-370 °C.[6] However, prolonged exposure to high temperatures in solution can accelerate degradation processes. For instance, thermally activated persulfate systems have been used to effectively degrade related compounds, indicating that high temperatures can promote oxidation.[7] It is advisable to store stock solutions at recommended temperatures (e.g., refrigerated or frozen) to minimize thermal degradation.

Q5: What are some of the known degradation products of this compound?

A5: Several degradation products have been identified under different conditions. During chlorination, a major degradation product is 4-chloro-1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one.[2] In photocatalytic degradation, hydroxyl radical attacks on the pyrazoline ring can lead to the formation of various hydroxylated products.[8] Advanced oxidation processes can lead to ring-opening intermediates.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Rapid loss of compound concentration in solution. Photodegradation due to exposure to light.Store and handle the solution in amber-colored vials or protect it from light using aluminum foil. Minimize exposure to ambient and UV light during experiments.
pH-mediated hydrolysis.Ensure the solution is buffered to a stable pH range. Verify the pH of your solution before and after the experiment.
Presence of oxidizing agents.Avoid the use of strong oxidizing agents in the solution unless they are part of the experimental design. Use high-purity solvents and reagents.
Inconsistent results between experimental runs. Fluctuation in ambient temperature.Maintain a consistent temperature throughout the experiment. Use a temperature-controlled environment or water bath.
Variability in solution pH.Prepare fresh buffer solutions for each experiment and verify the pH. Ensure adequate buffering capacity.
Formation of unknown peaks in HPLC analysis. Degradation of the compound.Analyze for known degradation products. If the degradation pathway is unknown, consider using LC-MS to identify the unknown peaks. Compare with a freshly prepared standard.
Contamination of the solvent or glassware.Use high-purity solvents and thoroughly clean all glassware. Run a blank to check for contaminants.

Data Presentation

Table 1: Factors Influencing the Degradation of this compound (Antipyrine)

Factor Effect on Stability Conditions Favoring Degradation Reference
pH Significant impact on degradation rate and pathway.Low pH (acidic conditions) and high pH (alkaline conditions).[2][3]
Light (UV) Causes photodegradation.Direct exposure to UV light.[1]
Oxidants (e.g., free chlorine, H₂O₂, persulfate) Accelerates degradation through oxidation.Presence of oxidants, especially with activation (e.g., UV, heat).[1][2][7]
Temperature Higher temperatures can increase the rate of degradation.Elevated temperatures.[7]

Experimental Protocols

Protocol: Stability Assessment of this compound in Aqueous Solution by HPLC

This protocol outlines a general procedure to assess the stability of this compound under various conditions (e.g., different pH, temperatures, and light exposure).

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphate buffer components (e.g., monobasic and dibasic sodium phosphate)

  • Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

  • Amber HPLC vials

2. Preparation of Solutions:

  • Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solutions: Dilute the stock solution with the desired aqueous buffer (e.g., phosphate buffer at pH 3, 7, and 9) to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

3. Stability Study Conditions:

  • pH Stability: Aliquot the working solutions into amber HPLC vials and store them at a constant temperature.

  • Photostability: Expose a set of working solutions in clear vials to a controlled light source (e.g., a photostability chamber with UV and visible light). Keep a control set in the dark at the same temperature.

  • Thermal Stability: Store sets of working solutions at different temperatures (e.g., 4°C, 25°C, 40°C) in the dark.

4. HPLC Analysis:

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector and a C18 analytical column is suitable.

  • Mobile Phase: A typical mobile phase could be a mixture of acetonitrile and a phosphate buffer (e.g., 25:75, v/v) at a specific pH (e.g., 5.5).[9]

  • Detection: Monitor the eluent at a suitable wavelength (e.g., 270 nm).[9]

  • Procedure: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample, and inject it into the HPLC system.

  • Quantification: Determine the concentration of this compound in each sample by comparing the peak area to a calibration curve prepared from freshly made standards.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

  • Plot the percentage remaining versus time to determine the degradation kinetics.

Mandatory Visualization

cluster_workflow Experimental Workflow: Stability Testing prep Prepare Stock and Working Solutions (Varying pH, etc.) stress Expose to Stress Conditions (Light, Heat, etc.) prep->stress Incubate sample Sample at Time Points (t=0, t=1, t=2...) stress->sample Withdraw Aliquots hplc HPLC Analysis (Quantify Parent Compound) sample->hplc Inject data Data Analysis (Degradation Kinetics) hplc->data Calculate Concentration

Caption: A typical experimental workflow for assessing the stability of a compound in solution.

Caption: A simplified diagram illustrating potential degradation pathways for this compound.

References

Troubleshooting HPLC analysis of Antipyrine metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Launching Initial Search Parameters

I'm initiating the research process by querying several search strings on Google. Specifically, I'm focusing on "HPLC analysis of antipyrine metabolites troubleshooting," "common issues HPLC antipyrine," "antipyrine metabolites HPLC method validation," and "sample preparation for HPLC." This should provide a good foundational understanding.

Deep Diving into Data

The initial search yielded several promising results, and I'm now meticulously dissecting the literature. I'm identifying the recurrent issues: peak resolution and retention time problems are chief among them. Detailed experimental protocols, especially concerning mobile phase composition and detection, are starting to emerge. The next step involves synthesizing this data into a structured troubleshooting guide for our support center.

Expanding Research Scope

I've broadened the scope of my research, going beyond initial search terms. I'm actively analyzing results for peak resolution issues, retention time shifts, and ghost peaks, seeking established solutions and protocols. I am also gathering quantitative data on chromatographic conditions, including column type, mobile phase composition, flow rates, and detection wavelengths.

Technical Support Center: Challenges in Using Antipyrine as a Specific CYP Probe

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using antipyrine as a cytochrome P450 (CYP) probe.

Frequently Asked Questions (FAQs)

Q1: Why is antipyrine often considered a non-specific CYP probe?

A1: Antipyrine is considered a non-specific CYP probe because it is metabolized by multiple CYP enzymes. At least six different CYP isozymes have been identified as being involved in its metabolism, making it difficult to attribute changes in its clearance to a single enzyme. The formation of each of its major metabolites is also catalyzed by several enzymes.

Q2: Which specific CYP enzymes are involved in antipyrine metabolism?

A2: The primary CYP enzymes involved in the formation of antipyrine's main metabolites—4-hydroxyantipyrine, 3-hydroxymethylantipyrine, and norantipyrine—include CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C18, and CYP3A4.

Q3: What are the major metabolites of antipyrine?

A3: The three major oxidation metabolites of antipyrine are 4-hydroxyantipyrine (OHA), norantipyrine (NORA), and 3-hydroxymethylantipyrine (HMA).

Q4: Can antipyrine be used to assess overall hepatic metabolic capacity?

A4: Yes, due to its metabolism by a wide range of CYP enzymes, antipyrine has been widely used as a probe drug to assess overall human oxidative drug metabolism. Its clearance rate can provide an indication of the general health and drug-metabolizing capacity of the liver.

Q5: What factors can influence the clearance of antipyrine in experimental subjects?

A5: Several factors can affect antipyrine clearance, leading to variability in experimental results. These include genetic polymorphisms of CYP enzymes, environmental factors like smoking, age, liver volume, and the co-administration of other drugs that can act as inhibitors or inducers of CYP enzymes.

Troubleshooting Guide

Issue: High inter-individual variability in antipyrine clearance in my study population.

Potential Cause Troubleshooting Step
Genetic Polymorphisms: Individuals may have different genetic variants of CYP enzymes, leading to varied metabolic rates.Genotype your study participants for common polymorphisms in relevant CYP genes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6) to stratify the data.
Environmental Factors: Smoking is a known inducer of CYP1A2, which is involved in antipyrine metabolism.Collect detailed information on the smoking habits of your subjects and analyze the data for smokers and non-smokers separately.
Concomitant Medications: Other drugs taken by the subjects could inhibit or induce the CYP enzymes metabolizing antipyrine.Obtain a complete medication history for all participants and exclude those taking known potent CYP inhibitors or inducers.
Age-Related Differences: Hepatic oxidative metabolism can decline with age, affecting antipyrine clearance.If your study includes a wide age range, consider age as a covariate in your statistical analysis.
Dietary Factors: Certain dietary components can influence CYP activity. For example, cola nut consumption has been shown to affect antipyrine half-life.Standardize the diet of study participants for a period before and during the study, or at a minimum, record dietary habits.

Issue: Unexpected drug-drug interactions observed when co-administering a new chemical entity (NCE) with antipyrine.

Potential Cause Troubleshooting Step
Inhibition of Multiple CYPs: Your NCE may be a broad-spectrum inhibitor of the various CYP enzymes that metabolize antipyrine.Conduct in vitro studies with recombinant human CYP enzymes to determine the inhibitory profile of your NCE against a panel of CYPs.
Competitive Inhibition: The NCE and antipyrine may be competing for the same metabolic pathway.Perform enzyme kinetic studies to determine the nature of the inhibition (e.g., competitive, non-competitive, mixed).
Metabolite-Mediated Inhibition: A metabolite of your NCE could be responsible for the inhibition.Investigate the inhibitory potential of the major metabolites of your NCE.

Quantitative Data Summary

The following table summarizes the contribution of various CYP isozymes to the formation of the three primary metabolites of antipyrine.

Metabolite Contributing CYP Isozymes Key Inhibitors and Effects
4-hydroxyantipyrine (OHA) Primarily CYP3A4, with a lesser contribution from CYP1A2.Ketoconazole (a strong CYP3A4 inhibitor) can reduce formation by up to 80%. Antibodies against CYP3A4 inhibit formation by 25% to 65%.
Norantipyrine (NORA) Predominantly the CYP2C subfamily (CYP2C8, CYP2C9, CYP2C18), with involvement from CYP1A2.LKM-2 antibodies (anti-CYP2C) cause a 75% to 100% inhibition. Sulfaphenazole (a CYP2C9 inhibitor) inhibits formation by about 50%.
3-hydroxymethylantipyrine (HMA) Mediated by CYP1A2 and CYP2C9.LKM-2 antibodies (anti-CYP2C) cause a 58% to 80% inhibition. Sulfaphenazole inhibits formation by about 50%. Furafylline and fluvoxamine (CYP1A2 inhibitors) inhibit formation by about 50%.

Experimental Protocols

Protocol: In Vivo Antipyrine Clearance Assay

This protocol outlines a general procedure for determining antipyrine clearance in human subjects.

  • Subject Preparation:

    • Subjects should fast overnight before the administration of antipyrine.

    • A detailed medical and medication history should be obtained.

    • Baseline blood and urine samples should be collected.

  • Antipyrine Administration:

    • A single oral dose of antipyrine (e.g., 1 gram) is administered with a standardized volume of water.

  • Sample Collection:

    • Saliva samples can be collected at regular intervals (e.g., 0, 2, 4, 8, 12, 24, and 48 hours) post-dose, as antipyrine concentrations in saliva correlate well with plasma concentrations.

    • Alternatively, blood samples can be drawn at the same time points.

    • Urine should be collected over a 48-hour period to measure the excretion of antipyrine and its metabolites.

  • Sample Analysis:

    • Concentrations of antipyrine and its metabolites in saliva/plasma and urine are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Pharmacokinetic Analysis:

    • Antipyrine clearance (CL), volume of distribution (Vd), and elimination half-life (t1/2) are calculated from the concentration-time data using standard pharmacokinetic models.

    • The formation clearance of each metabolite can be calculated from the amount of the metabolite excreted in the urine and the area under the plasma concentration-time curve (AUC) of antipyrine.

Visualizations

antipyrine_metabolism cluster_cyp CYP450 Enzymes cluster_metabolites Metabolites antipyrine Antipyrine CYP1A2 CYP1A2 antipyrine->CYP1A2 CYP2B6 CYP2B6 antipyrine->CYP2B6 CYP2C8 CYP2C8 antipyrine->CYP2C8 CYP2C9 CYP2C9 antipyrine->CYP2C9 CYP2C18 CYP2C18 antipyrine->CYP2C18 CYP3A4 CYP3A4 antipyrine->CYP3A4 OHA 4-hydroxyantipyrine CYP1A2->OHA Minor NORA Norantipyrine CYP1A2->NORA HMA 3-hydroxymethylantipyrine CYP1A2->HMA CYP2C8->NORA CYP2C9->NORA Predominant CYP2C9->HMA CYP2C18->NORA CYP3A4->OHA Major

Caption: Metabolic pathway of antipyrine.

experimental_workflow start Start: Subject Screening & Consent fasting Overnight Fasting start->fasting baseline Baseline Sample Collection (Blood/Urine) fasting->baseline admin Antipyrine Administration baseline->admin sampling Timed Sample Collection (Saliva/Blood & Urine) admin->sampling analysis Sample Analysis (HPLC) sampling->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis end End: Data Interpretation pk_analysis->end

Caption: In vivo antipyrine clearance assay workflow.

challenges_logic cluster_causes Underlying Reasons cluster_consequences Experimental Consequences root Challenge: Non-Specific CYP Probe multi_cyp Metabolism by Multiple CYPs root->multi_cyp multi_metabolite Each Metabolite Formed by Multiple CYPs root->multi_metabolite diff_interp Difficulty in Data Interpretation multi_cyp->diff_interp multi_metabolite->diff_interp high_var High Inter-Individual Variability diff_interp->high_var ddi Complex Drug-Drug Interaction Profile diff_interp->ddi

Caption: Logical relationship of challenges with antipyrine.

Technical Support Center: Enhancing Antipyrine Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of Antipyrine. The information is designed to help resolve common issues encountered during experimental procedures and improve the sensitivity and reliability of analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Sensitivity and High Limit of Detection (LOD) in HPLC-UV Analysis

Q: My HPLC-UV method for Antipyrine is showing poor sensitivity, with a high limit of detection (LOD). How can I improve it?

A: Achieving low LODs in HPLC-UV analysis of Antipyrine is crucial for accurate quantification, especially in biological matrices or for impurity profiling. Here are several factors to investigate:

  • Wavelength Selection: Ensure you are using the optimal wavelength for UV detection of Antipyrine. Antipyrine typically exhibits maximum absorbance around 254 nm and 270 nm. Verify the UV spectrum of your Antipyrine standard to confirm the wavelength of maximum absorbance (λmax). A slight deviation from the λmax can significantly reduce sensitivity.

  • Mobile Phase Composition and pH: The composition and pH of the mobile phase can influence the peak shape and response of Antipyrine.

    • Organic Modifier: Vary the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase. A systematic gradient optimization might be necessary to achieve better peak focusing and thus higher sensitivity.

    • pH: The pH of the mobile phase can affect the ionization state of Antipyrine and its retention, which in turn affects peak shape and sensitivity. Experiment with a pH range around the pKa of Antipyrine.

  • Injection Volume and Sample Concentration:

    • Injection Volume: Increasing the injection volume can lead to a stronger signal. However, be cautious as this may also lead to peak broadening and potential column overload.

    • Sample Pre-concentration: If the Antipyrine concentration in your sample is very low, consider a sample pre-concentration step. Techniques like solid-phase extraction (SPE) can effectively concentrate the analyte and remove interfering matrix components.

  • Detector Settings: Check the detector settings, such as bandwidth and response time. A narrower bandwidth can sometimes improve the signal-to-noise ratio.

  • Column Chemistry and Dimensions:

    • Column Type: Ensure you are using an appropriate column. C18 columns are commonly used for Antipyrine analysis.

    • Particle Size and Column Dimensions: Using a column with smaller particle size (e.g., sub-2 µm) or a longer column can lead to higher efficiency and better resolution, which can indirectly improve sensitivity by reducing peak width.

Troubleshooting Flowchart for Poor HPLC Sensitivity

G Troubleshooting Poor HPLC Sensitivity for Antipyrine start Start: Poor Sensitivity / High LOD check_wavelength Verify λmax of Antipyrine Is the detector set to the correct wavelength? start->check_wavelength check_wavelength->start No, adjust wavelength optimize_mobile_phase Optimize Mobile Phase Have you tried different organic modifier percentages and pH? check_wavelength->optimize_mobile_phase Yes optimize_mobile_phase->check_wavelength No, optimize mobile phase increase_injection Increase Injection Volume / Concentrate Sample Is the analyte concentration sufficient? optimize_mobile_phase->increase_injection Yes increase_injection->optimize_mobile_phase No, increase volume/concentrate check_detector Check Detector Settings Are bandwidth and response time optimized? increase_injection->check_detector Yes check_detector->increase_injection No, adjust settings evaluate_column Evaluate Column Performance Is the column appropriate and in good condition? check_detector->evaluate_column Yes solution_found Sensitivity Improved evaluate_column->solution_found Yes, sensitivity is now adequate no_improvement No Significant Improvement | Consider alternative detection methods (e.g., MS) evaluate_column->no_improvement No, column is optimal G Workflow for Mitigating Interference in Spectrophotometric Analysis start Start: Interference Observed try_derivative Attempt Derivative Spectrophotometry Does this resolve the spectral overlap? start->try_derivative try_extraction Perform Solvent Extraction Is selective extraction of Antipyrine possible? try_derivative->try_extraction No interference_resolved Interference Resolved try_derivative->interference_resolved Yes use_std_addition Employ Standard Addition Method Does this compensate for matrix effects? try_extraction->use_std_addition No try_extraction->interference_resolved Yes use_chemometrics Apply Chemometric Methods (PLS, PCR) Is the interference complex and multi-component? use_std_addition->use_chemometrics No use_std_addition->interference_resolved Yes use_chemometrics->interference_resolved Yes consult_expert Consult a Specialist or Consider Alternative Method (e.g., HPLC) use_chemometrics->consult_expert No G General Workflow for Analytical Method Validation start Start: Method Development specificity Specificity / Selectivity Can the analyte be detected in the presence of interferents? start->specificity linearity Linearity Is there a linear relationship between signal and concentration? specificity->linearity range Range What is the concentration interval where the method is precise and accurate? linearity->range accuracy Accuracy How close are the measured values to the true values? range->accuracy precision Precision Repeatability and Intermediate Precision accuracy->precision lod_loq LOD & LOQ What are the lowest detectable and quantifiable concentrations? precision->lod_loq robustness Robustness How resistant is the method to small variations in parameters? lod_loq->robustness stability Solution Stability How long are the sample and standard solutions stable? robustness->stability validation_complete Method Validated stability->validation_complete

Cross-reactivity of Antipyrine in immunoassay drug screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering unexpected results in immunoassay drug screening and wish to investigate potential cross-reactivity from compounds not typically listed in assay documentation, using antipyrine as a case study.

Frequently Asked Questions (FAQs)

Q1: What is immunoassay cross-reactivity?

A1: Immunoassay cross-reactivity occurs when a substance, other than the target analyte, binds to the assay's antibodies, leading to a false-positive result. This is typically due to structural similarities between the cross-reacting substance and the target drug. Immunoassays are designed for high sensitivity, but this can sometimes compromise specificity.

Q2: Is antipyrine known to cross-react with common drug of abuse immunoassays?

A2: Currently, there is a lack of specific scientific literature or manufacturer's data to suggest that antipyrine or its major metabolites cause cross-reactivity in standard urine drug screening immunoassays for common drugs of abuse. However, the absence of evidence is not evidence of absence. Any compound present at a sufficiently high concentration with some structural resemblance to the target analyte could theoretically cause interference.

Q3: What should I do if I suspect a false-positive result in my immunoassay?

A3: A presumptive positive result from an immunoassay should always be considered preliminary. The standard and most reliable course of action is to confirm the result using a more specific analytical method, such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Q4: How can I investigate if a specific compound, like antipyrine, is causing the interference?

A4: A systematic approach is required. This involves preparing a drug-free urine sample spiked with the suspected interfering compound (e.g., antipyrine) at various concentrations and testing it with the immunoassay . A positive result in the absence of the target drug would indicate cross-reactivity.

Troubleshooting Guide: Investigating Suspected Cross-Reactivity

This guide will walk you through the process of investigating a suspected false-positive immunoassay result where a compound like antipyrine is the suspected cause.

Step 1: Initial Assessment and Confirmation

If you observe a positive immunoassay result that is inconsistent with the sample's known history, the first and most critical step is to seek confirmatory testing.

  • Action: Send the sample to a qualified laboratory for LC-MS/MS or GC-MS analysis for the drug class .

  • Rationale: These methods are highly specific and can definitively identify and quantify the presence of the target drug, thus confirming or refuting the immunoassay result.

Step 2: Cross-Reactivity Investigation Protocol

If the confirmatory test is negative, and you still suspect a specific compound is causing the interference, you can perform an in-house investigation.

  • Objective: To determine if antipyrine (or another suspected compound) cross-reacts with the immunoassay.

  • Materials:

    • The immunoassay kit .

    • Drug-free urine samples.

    • Analytical grade antipyrine standard.

    • Standard laboratory equipment for preparing solutions.

  • Procedure:

    • Prepare a stock solution of antipyrine.

    • Create a series of dilutions of the antipyrine stock solution in drug-free urine to achieve a range of concentrations.

    • Run each of these spiked urine samples through the immunoassay according to the manufacturer's instructions.

    • A positive control (urine spiked with the target drug) and a negative control (drug-free urine) must be included.

Data Presentation: Hypothetical Cross-Reactivity of Antipyrine

The following table illustrates how you might present the data from your investigation. The data below is hypothetical and for illustrative purposes only.

Sample IDAntipyrine Concentration (µg/mL)Target Drug ConcentrationImmunoassay Result
NEG-CTRL00Negative
POS-CTRL0Assay Cutoff Conc.Positive
AP-S1100Negative
AP-S2500Negative
AP-S31000Negative
AP-S42500Positive
AP-S55000Positive

Interpretation: In this hypothetical example, antipyrine at concentrations of 250 µg/mL and above resulted in a false positive.

Experimental Protocols

Protocol 1: Confirmatory Analysis using LC-MS/MS

This protocol provides a general workflow for the confirmation of a presumptive positive immunoassay result.

  • Sample Preparation:

    • Aliquots of the presumptive positive urine sample, a positive control, and a negative control are taken.

    • An internal standard is added to each sample.

    • Depending on the target analyte, a hydrolysis step (e.g., enzymatic) may be required to free conjugated drug metabolites.

    • A sample clean-up step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is performed to remove interfering matrix components.

    • The cleaned-up sample is evaporated to dryness and reconstituted in the mobile phase.

  • LC-MS/MS Analysis:

    • The reconstituted sample is injected into the LC-MS/MS system.

    • The liquid chromatography system separates the components of the sample.

    • The tandem mass spectrometer identifies and quantifies the specific drug and its metabolites based on their unique mass-to-charge ratios and fragmentation patterns.

  • Data Analysis:

    • The presence and concentration of the target analyte are determined by comparing the resulting data to that of a calibrated standard curve.

Visualizations

Logical Workflow for Investigating a Suspected False Positive

FalsePositiveWorkflow start Unexpected Positive Immunoassay Result confirm Send Sample for LC-MS/MS Confirmation start->confirm lc_ms_result LC-MS/MS Result confirm->lc_ms_result true_positive True Positive: Target Drug Present lc_ms_result->true_positive Positive false_positive False Positive: Target Drug Absent lc_ms_result->false_positive Negative investigate Investigate Potential Cross-Reactivity false_positive->investigate protocol Perform In-House Cross-Reactivity Study investigate->protocol conclusion Identify Interfering Substance protocol->conclusion Positive Result no_interference Suspected Substance Does Not Interfere protocol->no_interference Negative Result

Caption: Workflow for troubleshooting a suspected false-positive immunoassay result.

Experimental Workflow for Cross-Reactivity Testing

CrossReactivityWorkflow start Obtain Drug-Free Urine Matrix prepare_stock Prepare Stock Solution of Suspected Compound (e.g., Antipyrine) start->prepare_stock controls Prepare Positive and Negative Controls start->controls spike_samples Spike Drug-Free Urine at Various Concentrations prepare_stock->spike_samples run_assay Run All Samples on the Immunoassay spike_samples->run_assay controls->run_assay analyze Analyze Results run_assay->analyze cross_reactivity Cross-Reactivity Confirmed analyze->cross_reactivity Positive at High Conc. no_cross_reactivity No Cross-Reactivity Observed analyze->no_cross_reactivity All Negative

Validation & Comparative

A Comparative Guide to CYP450 Probes: Antipyrine vs. Specific Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of Cytochrome P450 (CYP450) enzyme activity is paramount for understanding drug metabolism, predicting drug-drug interactions, and ensuring therapeutic safety and efficacy. This guide provides a comprehensive comparison of antipyrine, a classic but non-specific CYP450 probe, with more specific and currently favored alternatives for key drug-metabolizing isoforms: caffeine (CYP1A2), tolbutamide (CYP2C9), and midazolam (CYP3A4).

Executive Summary

Antipyrine has historically been utilized as a probe for overall hepatic oxidative capacity. However, its metabolism by multiple CYP isoforms limits its utility for specific enzyme phenotyping. Modern drug development and clinical pharmacology have largely transitioned to using a "cocktail" of specific probes or single specific probes to gain a more precise understanding of individual CYP enzyme activity. This guide presents experimental data and detailed protocols to facilitate the selection of the most appropriate probe for your research needs.

Data Presentation: Quantitative Comparison of CYP450 Probes

The following tables summarize the kinetic parameters and metabolic contributions of various CYP isoforms for antipyrine and the selected specific probes. It is important to note that the kinetic parameters (Km and Vmax) are compiled from various studies using human liver microsomes and may be subject to inter-study variability in experimental conditions.

Table 1: Michaelis-Menten Kinetic Parameters for Antipyrine Metabolite Formation in Human Liver Microsomes

MetaboliteVmax (nmol/mg/min)Km (mmol/L)Major Contributing CYP Isoforms
Norantipyrine0.91 ± 0.0419.0 ± 0.8CYP1A2, CYP2C9, CYP2C19[1]
4-Hydroxyantipyrine1.54 ± 0.0839.6 ± 2.5CYP1A2, CYP2A6, CYP3A4[1]
3-Hydroxymethylantipyrine--CYP1A2, CYP2C9, CYP2E1[1]

Table 2: Comparison of Antipyrine with Specific CYP450 Probes

Probe DrugTarget CYP IsoformMajor Metabolite% Metabolism by Target CYPOther Contributing CYPs
Antipyrine Non-specific4-Hydroxyantipyrine, Norantipyrine, 3-HydroxymethylantipyrineBroadCYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2E1, CYP3A4[1]
Caffeine CYP1A2Paraxanthine>95%Minor contributions from other CYPs
Tolbutamide CYP2C94-Hydroxytolbutamide~80-90%[2]CYP2C19 (minor)[3][4]
Midazolam CYP3A41'-Hydroxymidazolam~70%[5]CYP3A5[5]

Table 3: In Vitro Kinetic Parameters for Specific CYP450 Probes in Human Liver Microsomes

ProbeCYP IsoformMetaboliteKm (µM)Vmax (pmol/min/mg protein)
CaffeineCYP1A2Paraxanthine~250-500~250-450
TolbutamideCYP2C94-Hydroxytolbutamide~133~248
MidazolamCYP3A41'-Hydroxymidazolam~2.5-5.6~190-4380

Metabolic Pathways and Experimental Workflows

To visually represent the processes involved in CYP450 phenotyping, the following diagrams have been generated using the Graphviz DOT language.

cluster_Antipyrine Antipyrine Metabolism cluster_SpecificProbes Specific Probe Metabolism Antipyrine Antipyrine Metabolites Norantipyrine 4-Hydroxyantipyrine 3-Hydroxymethylantipyrine Antipyrine->Metabolites CYPs CYP1A2, CYP2C9, CYP2C19, CYP2A6, CYP2E1, CYP3A4 Metabolites->CYPs Caffeine Caffeine Paraxanthine Paraxanthine Caffeine->Paraxanthine Tolbutamide Tolbutamide Hydroxytolbutamide 4-Hydroxytolbutamide Tolbutamide->Hydroxytolbutamide Midazolam Midazolam Hydroxymidazolam 1'-Hydroxymidazolam Midazolam->Hydroxymidazolam CYP1A2 CYP1A2 Paraxanthine->CYP1A2 CYP2C9 CYP2C9 Hydroxytolbutamide->CYP2C9 CYP3A4 CYP3A4 Hydroxymidazolam->CYP3A4

Caption: Metabolic pathways of antipyrine and specific CYP450 probes.

cluster_workflow In Vitro CYP450 Inhibition Assay Workflow A Prepare Human Liver Microsomes B Add CYP Probe Substrate (e.g., Caffeine, Tolbutamide, Midazolam) A->B C Add Test Compound (Inhibitor) B->C D Incubate at 37°C C->D E Stop Reaction (e.g., with Acetonitrile) D->E F Analyze Metabolite Formation (LC-MS/MS) E->F G Determine IC50 Value F->G

Caption: General workflow for an in vitro CYP450 inhibition assay.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable experimental outcomes. Below are generalized protocols for in vitro CYP450 activity assays using human liver microsomes.

General In Vitro CYP450 Inhibition Assay Protocol

This protocol outlines the fundamental steps for assessing the inhibitory potential of a test compound on the activity of specific CYP isoforms using human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • CYP probe substrate (e.g., Caffeine for CYP1A2, Tolbutamide for CYP2C9, Midazolam for CYP3A4)

  • Test compound (potential inhibitor)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the probe substrate and test compound in a suitable solvent (e.g., DMSO, methanol). The final solvent concentration in the incubation mixture should typically be less than 1%.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the human liver microsomes on ice. Dilute the microsomes to the desired concentration (e.g., 0.2-0.5 mg/mL) in potassium phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the following in order:

      • Potassium phosphate buffer

      • Human liver microsomes

      • Test compound at various concentrations (or vehicle control)

      • CYP probe substrate

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Reaction Termination:

    • After a specific incubation time (e.g., 10-30 minutes, determined from linear range experiments), terminate the reaction by adding an equal volume of cold acetonitrile.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the formation of the specific metabolite of the probe substrate.

  • Data Analysis:

    • Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of enzyme activity) by fitting the data to a suitable model.

Specific Probe Assay Considerations:
  • CYP1A2 Assay with Caffeine: The formation of paraxanthine is monitored. A typical substrate concentration is around the Km value (~250-500 µM).

  • CYP2C9 Assay with Tolbutamide: The formation of 4-hydroxytolbutamide is measured. A substrate concentration around the Km (~133 µM) is commonly used.

  • CYP3A4 Assay with Midazolam: The formation of 1'-hydroxymidazolam is quantified. Due to potential atypical kinetics, it is advisable to test a range of substrate concentrations around the Km (~2.5-5.6 µM).

Conclusion

While antipyrine can provide a general indication of hepatic drug-metabolizing capacity, its lack of specificity makes it unsuitable for the precise characterization of individual CYP450 enzyme activities, a critical aspect of modern drug development and personalized medicine. The use of specific probes such as caffeine, tolbutamide, and midazolam offers a more accurate and reliable approach to phenotyping CYP1A2, CYP2C9, and CYP3A4, respectively. The data and protocols presented in this guide are intended to assist researchers in selecting and implementing the most appropriate methods for their specific research objectives, ultimately contributing to a better understanding of drug metabolism and the development of safer and more effective therapeutics.

References

A Comparative Analysis of Antipyrine Clearance and Other Liver Function Tests

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of liver function is paramount in clinical practice and drug development. While conventional liver function tests (LFTs) provide valuable insights into liver injury and synthetic capacity, dynamic tests that measure the metabolic function of the liver offer a more nuanced understanding of its functional reserve. This guide provides an objective comparison of antipyrine clearance, a key dynamic test, with conventional LFTs and other dynamic assessment methods, supported by experimental data and detailed methodologies.

At a Glance: Antipyrine Clearance vs. Conventional and Other Dynamic Liver Function Tests

The following table summarizes the key characteristics and performance of various liver function tests.

Test CategorySpecific TestPrincipleKey Findings & Comparative Performance
Dynamic Tests (Metabolic Capacity) Antipyrine Clearance Measures the hepatic clearance of antipyrine, a probe drug metabolized by cytochrome P450 enzymes, reflecting the liver's intrinsic metabolic capacity.A sensitive marker of liver function, significantly impaired even in early stages of liver disease (e.g., Child-Pugh class A)[1][2]. Shows a strong correlation with the severity of liver cirrhosis[3]. In one study, mean clearance in healthy controls was 0.440 +/- 0.110 ml/min/kg, while in cirrhotic patients it was 0.220 +/- 0.085 ml/min/kg[3]. Another study reported a clearance of 30.1 +/- 2.5 ml/kg/h in healthy volunteers, 30.3 +/- 3.9 ml/kg/h in viral hepatitis patients, and 20.4 +/- 2.7 ml/kg/h in those with liver cirrhosis[4].
Aminopyrine Breath Test Measures the rate of 14CO2 or 13CO2 exhalation after administration of labeled aminopyrine, reflecting hepatic microsomal enzyme activity.Correlates well with the severity of liver disease and can distinguish between mild and severe liver impairment[5]. In cirrhotic patients, a strong positive correlation was observed with antipyrine clearance (r = 0.846)[3]. Mean clearance in healthy subjects was 2.95 +/- 0.59 ml/min/kg, and in cirrhotic patients was 1.13 +/- 0.56 ml/min/kg[3].
Indocyanine Green (ICG) Clearance Measures the clearance of ICG, a dye exclusively taken up by hepatocytes and excreted into the bile, reflecting hepatic blood flow and excretory function.A sensitive indicator of hepatic blood flow and function, widely used in the preoperative assessment for liver surgery[6][7]. ICG clearance is effective in detecting mild, moderate, and severe hepatic impairment[8]. It shows a significant correlation with the Child-Pugh score and can predict survival in decompensated cirrhosis[9].
Caffeine Clearance Measures the clearance of caffeine, which is primarily metabolized by the hepatic enzyme CYP1A2.A useful, non-invasive method to assess hepatic microsomal function[10]. In patients with decompensated cirrhosis, caffeine clearance is significantly impaired (0.4 ± 0.2 ml/min/kg) compared to compensated cirrhosis (1.4 ± 1.2 ml/min/kg) and healthy controls[11]. It shows a good correlation with the Child-Pugh score[12].
Galactose Elimination Capacity (GEC) Measures the liver's maximal capacity to eliminate intravenously administered galactose, reflecting functional hepatocyte mass.A strong predictor of mortality in patients with liver cirrhosis and fulminant liver failure[13][14]. In one study, all patients with a GEC below 12.8 µmol/min/kg body weight died[14].
Conventional Liver Function Tests (LFTs) Alanine Aminotransferase (ALT) & Aspartate Aminotransferase (AST) Measurement of enzymes released from damaged hepatocytes.Elevated levels indicate hepatocellular injury but do not directly measure liver function[15]. In a study of hepatitis C patients, ALT and AST values were significantly higher in those with impaired liver function (Child-Pugh A, B, and C) compared to healthy volunteers[1].
Bilirubin Measures the level of bilirubin, a breakdown product of heme that is conjugated and excreted by the liver.Elevated levels indicate impaired conjugation or excretion, often seen in cholestatic or severe hepatocellular disease[16].
Albumin & Total Protein Measures the levels of proteins synthesized by the liver.Low levels can indicate reduced synthetic function, a hallmark of chronic liver disease[16]. A significant positive correlation exists between antipyrine clearance and albumin levels[1].
Prothrombin Time (PT) / International Normalized Ratio (INR) Measures the time it takes for blood to clot, which depends on clotting factors synthesized by the liver.A prolonged PT/INR indicates impaired synthetic function and is a key component of the Child-Pugh and MELD scores[17]. The INR was found to be as informative as antipyrine clearance in identifying minimal hepatic impairment[1].

Experimental Protocols

Detailed methodologies for the key liver function tests are outlined below.

Antipyrine Clearance Test

The antipyrine clearance test assesses the metabolic capacity of the liver's cytochrome P450 enzyme system.

  • Patient Preparation: Subjects are typically required to fast overnight.

  • Administration: A single oral dose of antipyrine (e.g., 600 mg in a hard gelatin capsule) is administered.[2]

  • Sample Collection: Saliva or blood samples are collected at specific time points after administration. A common protocol involves collecting saliva samples at 4 and 24 hours post-ingestion[1][2].

  • Analysis: The concentration of antipyrine in the collected samples is determined using high-performance liquid chromatography (HPLC).

  • Calculation: Antipyrine clearance is calculated from the concentration-time data.

Aminopyrine Breath Test

This test evaluates the functional capacity of hepatic microsomal enzymes.

  • Patient Preparation: Patients should fast for at least 8 hours before the test.

  • Administration: A dose of 14C- or 13C-labeled aminopyrine is administered, either orally or intravenously.

  • Sample Collection: Breath samples are collected at regular intervals (e.g., every 15 minutes for the first hour) to measure the amount of labeled CO2 exhaled[5].

  • Analysis: The exhaled 14CO2 or 13CO2 is measured using a scintillation counter or an isotope ratio mass spectrometer.

  • Interpretation: The rate of labeled CO2 exhalation reflects the rate of aminopyrine demethylation in the liver.

Indocyanine Green (ICG) Clearance Test

The ICG clearance test is a measure of hepatic blood flow and excretory function.

  • Patient Preparation: No specific preparation is usually required.

  • Administration: A bolus of ICG is injected intravenously.

  • Sample Collection: Blood samples are drawn at several time points after injection (e.g., 5, 15, 20, 25, and 30 minutes)[6].

  • Analysis: The concentration of ICG in the serum is measured spectrophotometrically.

  • Calculation: The plasma disappearance rate (PDR) or the retention rate at 15 minutes (R15) is calculated to determine ICG clearance.

Conventional Liver Function Tests (Blood Panel)

These tests are performed on a blood sample to measure various markers of liver health.

  • Patient Preparation: Fasting for 10-12 hours is often required, as food and drink can affect the results[17].

  • Sample Collection: A healthcare professional draws a blood sample from a vein in the arm[18].

  • Analysis: The blood sample is analyzed in a laboratory to measure the levels of enzymes (ALT, AST, ALP, GGT), proteins (albumin, total protein), bilirubin, and to determine the prothrombin time[16][17].

Visualizing Liver Function Assessment

The following diagrams illustrate the workflow of the antipyrine clearance test and the different facets of liver function evaluated by various tests.

Antipyrine_Clearance_Workflow cluster_protocol Antipyrine Clearance Test Protocol start Patient Fasts Overnight administer Oral Administration of Antipyrine start->administer collect Saliva/Blood Sample Collection (e.g., 4h & 24h) administer->collect analyze HPLC Analysis of Antipyrine Concentration collect->analyze calculate Calculation of Antipyrine Clearance analyze->calculate result Assessment of Hepatic Metabolic Capacity calculate->result

Caption: Workflow of the Antipyrine Clearance Test.

Liver_Function_Tests_Comparison cluster_liver Liver Function cluster_tests metabolic Metabolic Capacity (Cytochrome P450) antipyrine Antipyrine Clearance metabolic->antipyrine aminopyrine Aminopyrine Breath Test metabolic->aminopyrine caffeine Caffeine Clearance metabolic->caffeine synthetic Synthetic Function albumin Albumin / Total Protein synthetic->albumin pt_inr PT / INR synthetic->pt_inr excretory Excretory Function icg ICG Clearance excretory->icg bilirubin Bilirubin excretory->bilirubin injury Hepatocellular Injury alt_ast ALT / AST injury->alt_ast

Caption: Categories of Liver Function Assessed by Different Tests.

Conclusion

Antipyrine clearance serves as a valuable tool for the quantitative assessment of the liver's metabolic capacity. Unlike conventional LFTs that primarily reflect liver damage or synthetic function, antipyrine clearance provides a dynamic measure of the functional reserve of the hepatic microsomal enzyme system. Its sensitivity in detecting early-stage liver dysfunction makes it a powerful asset in clinical research and drug development. However, a comprehensive evaluation of liver health often necessitates a combination of tests. The choice of test should be guided by the specific clinical or research question, with dynamic tests like antipyrine clearance offering crucial information on metabolic function that complements the data provided by conventional LFTs.

References

Antipyrine: A Validated Biomarker for Assessing Hepatic Function

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of liver function is paramount. Antipyrine, a probe drug metabolized by the liver's cytochrome P450 (CYP) enzyme system, has emerged as a reliable biomarker for quantifying hepatic functional capacity. This guide provides a comprehensive comparison of antipyrine with other liver function assessment methods, supported by experimental data and detailed protocols.

Antipyrine's utility as a biomarker lies in its pharmacokinetic profile. It is a low-extraction compound with minimal protein binding, and its clearance is primarily dependent on the metabolic activity of hepatic enzymes. This makes the antipyrine clearance test a sensitive measure of the liver's intrinsic metabolic capacity.

Comparative Performance of Antipyrine as a Hepatic Function Biomarker

The following table summarizes quantitative data from various studies, comparing antipyrine clearance across different patient populations and against other established biomarkers.

Biomarker/TestHealthy ControlsCirrhosis (General)Viral HepatitisReference
Antipyrine Clearance (mL/min/kg) 0.440 ± 0.1100.220 ± 0.085-[1]
0.462 ± 0.0480.178 ± 0.014-[2]
Antipyrine Clearance (mL/kg/h) 30.1 ± 2.520.4 ± 2.730.3 ± 3.9[3]
Indocyanine Green (ICG) Clearance (mL/min/kg) 41.72 ± 7.756.19 ± 1.38-[2]
Aminopyrine Clearance (mL/min/kg) 2.95 ± 0.591.13 ± 0.56-[1]

Antipyrine Clearance in Hepatitis C Patients by Child-Pugh Classification

Patient GroupNumber of SubjectsAntipyrine Clearance (mL/min/kg)
Healthy Volunteers 150.51 ± 0.08
Child-Pugh A 360.35 ± 0.09
Child-Pugh B 310.26 ± 0.07
Child-Pugh C 290.18 ± 0.06

A cut-off value of 0.34 ml/min/kg for antipyrine clearance has been used to distinguish between cirrhotic and non-cirrhotic patients.[4]

Experimental Protocol: Antipyrine Clearance Test

This section details a typical experimental protocol for determining antipyrine clearance.

1. Subject Preparation:

  • Subjects should fast overnight prior to the administration of antipyrine.[4]

2. Antipyrine Administration:

  • A single oral dose of 600 mg of antipyrine is administered in a hard gelatin capsule.[4]

3. Sample Collection:

  • Saliva or blood samples are collected at baseline and at specific time points post-administration. A simplified and effective method involves collecting 1 mL of saliva at 4 and 24 hours after ingestion.[4] The concentrations of antipyrine in plasma and saliva have been shown to be equivalent.

4. Sample Preparation and Analysis:

  • Deproteinization: A 25-microliter aliquot of the saliva or plasma sample is deproteinized using acetonitrile that contains an internal standard (e.g., 3-nitrophenol).

  • High-Performance Liquid Chromatography (HPLC): The prepared sample is injected into an HPLC system for the quantification of antipyrine.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A common mobile phase is a mixture of an aqueous solution of sodium acetate and acetonitrile.

    • Detection: UV detection is used to measure the concentration of antipyrine.

5. Calculation of Antipyrine Clearance:

  • The pharmacokinetic variables for antipyrine, including clearance, are determined from the concentration time points.[4] Antipyrine clearance can be calculated using various pharmacokinetic models.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for an antipyrine clearance test.

Antipyrine_Clearance_Workflow cluster_protocol Antipyrine Clearance Test Protocol subject_prep Subject Preparation (Overnight Fasting) antipyrine_admin Antipyrine Administration (600 mg oral dose) subject_prep->antipyrine_admin sample_collection Sample Collection (Saliva/Blood at 4h & 24h) antipyrine_admin->sample_collection sample_processing Sample Processing (Deproteinization) sample_collection->sample_processing hplc_analysis HPLC Analysis (Quantification of Antipyrine) sample_processing->hplc_analysis data_analysis Data Analysis (Calculation of Clearance) hplc_analysis->data_analysis result Hepatic Function Assessment data_analysis->result

Caption: Experimental workflow for the antipyrine clearance test.

Signaling Pathway of Antipyrine Metabolism

Antipyrine is metabolized in the liver by a variety of cytochrome P450 enzymes. The following diagram illustrates the primary metabolic pathways.

Antipyrine_Metabolism cluster_metabolism Antipyrine Metabolism in the Liver Antipyrine Antipyrine Metabolite1 4-Hydroxyantipyrine Antipyrine->Metabolite1 primarily Metabolite2 Norantipyrine Antipyrine->Metabolite2 Metabolite3 3-Hydroxymethylantipyrine Antipyrine->Metabolite3 CYP3A4 CYP3A4 CYP3A4->Metabolite1 CYP1A2 CYP1A2 CYP1A2->Metabolite1 CYP1A2->Metabolite2 CYP1A2->Metabolite3 CYP2C_subfamily CYP2C Subfamily CYP2C_subfamily->Metabolite2 CYP2C9 CYP2C9 CYP2C9->Metabolite3

Caption: Major metabolic pathways of antipyrine mediated by hepatic CYP enzymes.

References

Pyrazolone Derivatives: A Comparative Analysis of Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of the biological activities of various pyrazolone derivatives, supported by experimental data from recent scientific literature. The information is intended to assist researchers in identifying promising candidates for further investigation and development.

Key Biological Activities of Pyrazolone Derivatives

Pyrazolone and its derivatives constitute a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. This guide focuses on three key areas where pyrazolone derivatives have shown considerable promise: anti-inflammatory, antimicrobial, and anticancer activities.

Anti-inflammatory Activity

Pyrazolone derivatives have long been recognized for their anti-inflammatory properties, primarily attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).

Comparative Anti-inflammatory Efficacy

The anti-inflammatory potential of several pyrazolone derivatives has been evaluated using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition is a key metric for comparison.

Compound/DrugDose (mg/kg)Time (h)Paw Edema Inhibition (%)Reference
PYZ2 400451.02[1][2]
Indomethacin (Standard) 10454.08[1]
PYZ1 400--[1]
PYZ3 400--[1]
Compound 5u ---[3]
Compound 5s ---[3]

PYZ1: 4-[4-N dimethylamino benzylidine]-3-methyl pyrazolin-5(4H)-one PYZ2: 4-[2-chlorobenzylidine]-3-methylpyrazolin-5(4H)-one PYZ3: 4-[benzylidine]-3-methylpyrazolin-5(4H)-one

Mechanism of Action: COX-2 and iNOS Inhibition

Many pyrazolone derivatives exert their anti-inflammatory effects by selectively inhibiting the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain. Additionally, some derivatives have been shown to inhibit iNOS, leading to a decrease in the production of nitric oxide (NO), another key inflammatory mediator.

COX2_iNOS_Inhibition cluster_inflammation Inflammatory Stimuli (e.g., LPS) cluster_cell Macrophage cluster_products Inflammatory Mediators Inflammatory Stimuli Inflammatory Stimuli NF-kB NF-kB Inflammatory Stimuli->NF-kB Activates iNOS_gene iNOS Gene Transcription NF-kB->iNOS_gene COX2_gene COX-2 Gene Transcription NF-kB->COX2_gene iNOS iNOS iNOS_gene->iNOS COX2 COX2 COX2_gene->COX2 NO Nitric Oxide (NO) iNOS->NO Catalyzes PGs Prostaglandins (PGs) COX2->PGs Catalyzes Inflammation Inflammation NO->Inflammation PGs->Inflammation Arginine Arginine Arginine->NO Arachidonic Acid Arachidonic Acid Arachidonic Acid->PGs Pyrazolone Derivatives Pyrazolone Derivatives Pyrazolone Derivatives->iNOS Inhibits Pyrazolone Derivatives->COX2 Inhibits

Inhibition of COX-2 and iNOS pathways by pyrazolone derivatives.

Antimicrobial Activity

Several novel pyrazolone derivatives have demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Their efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits visible microbial growth.

Comparative Antimicrobial Efficacy (MIC in µg/mL)
CompoundS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. nigerReference
21a 62.5-12562.5-12562.5-125-62.5-1252.9-7.8[4]
21b -62.5-125---62.5-125[4]
21c 62.5-12562.5-12562.5-125--62.5-125[4]
Imidazo-pyridine pyrazole 18 <1<1<1<1--[5]
Pyrano[2,3-c] pyrazole 5c 6.25-6.25---[5]
Chloramphenicol (Standard) -62.5-12562.5-125---[4]
Clotrimazole (Standard) ----62.5-125>7.8[4]
Ciprofloxacin (Standard) ---<1--[5]

21a: 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21b: 4-(2-(4-Chlorophenyl)hydrazineylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide 21c: 4-(2-(4-nitrophenyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide

Anticancer Activity

The potential of pyrazolone derivatives as anticancer agents has been extensively investigated. Their cytotoxic effects against various cancer cell lines are typically evaluated using the MTT assay, with the half-maximal inhibitory concentration (IC50) being a key parameter for comparing their potency.

Comparative Anticancer Efficacy (IC50 in µM)
CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)PC-3 (Prostate)HCT116 (Colon)Reference
Compound 22 2.82-6.282.82-6.282.82-6.282.82-6.28-[6]
Compound 23 2.82-6.282.82-6.282.82-6.282.82-6.28-[6]
Compound 27 16.50----[6]
Compound 24e 5.5-8.54.2-[7]
Compound 56b 0.110----[7]
Compound 53g 6.27.94.04.9-[7]
Doxorubicin (Standard) ----3.676 (µg/mL)[6]
Etoposide (Standard) -----[6]
Tamoxifen (Standard) 23.31----[6]
Cisplatin (Standard) 338.5369.8254.5902-[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and facilitate the reproduction of results.

Carrageenan-Induced Paw Edema Assay

This in vivo model is used to assess the acute anti-inflammatory activity of compounds.

Carrageenan_Workflow cluster_prep Preparation cluster_induction Induction of Inflammation cluster_measurement Measurement cluster_analysis Data Analysis Animal Acclimatization Animal Acclimatization (Rats) Compound Admin Administer Pyrazolone Derivative (p.o.) Animal Acclimatization->Compound Admin Standard Admin Administer Standard Drug (e.g., Indomethacin) Animal Acclimatization->Standard Admin Control Admin Administer Vehicle (Control) Animal Acclimatization->Control Admin Carrageenan Injection Inject 1% Carrageenan into rat hind paw Compound Admin->Carrageenan Injection Standard Admin->Carrageenan Injection Control Admin->Carrageenan Injection Paw Volume 0h Measure Paw Volume (Baseline, 0h) Carrageenan Injection->Paw Volume 0h before injection Paw Volume t Measure Paw Volume at regular intervals (e.g., 1, 2, 3, 4h) Carrageenan Injection->Paw Volume t Edema Calculation Calculate Paw Edema Volume (Vt - V0) Paw Volume 0h->Edema Calculation Paw Volume t->Edema Calculation Inhibition Calculation Calculate % Inhibition [(Vc - Vt)/Vc] x 100 Edema Calculation->Inhibition Calculation

Workflow for the carrageenan-induced paw edema assay.

Procedure:

  • Animals (typically rats) are fasted overnight before the experiment.

  • The test compounds, standard drug (e.g., indomethacin), or vehicle (control) are administered orally.[1]

  • After a specific period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.[1][8]

  • The paw volume is measured immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h) using a plethysmometer.[1][8]

  • The percentage inhibition of paw edema is calculated for the treated groups relative to the control group.[1]

Broth Microdilution Method for MIC Determination

This in vitro method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

  • A serial two-fold dilution of the pyrazolone derivative is prepared in a 96-well microtiter plate containing a suitable broth medium.[9][10]

  • Each well is inoculated with a standardized suspension of the test microorganism.[9][10]

  • The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[10]

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[9]

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation.

Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the pyrazolone derivatives and incubated for a specified period (e.g., 72 hours).[11]

  • After incubation, an MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a further 3-4 hours.[12][13]

  • Living cells with active mitochondria reduce the yellow MTT to a purple formazan product.[12][14]

  • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).[12][13]

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[14]

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[12]

References

A Comparative Guide to the Cross-Reactivity of Pyrazolone-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of pyrazolone-based compounds, a class of drugs widely used for their analgesic, anti-inflammatory, and antipyretic properties. Understanding the cross-reactivity of these compounds is crucial for drug development, diagnostics, and predicting potential adverse drug reactions. This document summarizes key experimental data, details relevant methodologies, and visualizes important biological pathways and workflows.

Data Presentation: Comparative Inhibitory Activity

The primary mechanism of action for many pyrazolone-based non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. The two main isoforms, COX-1 and COX-2, represent critical targets. The following tables summarize the half-maximal inhibitory concentrations (IC50) of various pyrazolone derivatives against these enzymes, providing a quantitative comparison of their potency and selectivity. A lower IC50 value indicates greater potency.

CompoundTargetIC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Celecoxib COX-115375[1]
COX-20.04[1]
Phenylbutazone COX-1Varies (non-selective)~1[1]
COX-2Varies (non-selective)[1]
SC-558 COX-1>1900>358,490[1]
COX-20.0053[1]
Compound 5u COX-1>20074.92[2]
COX-21.79[2]
Compound 5s COX-1>20072.95[2]
COX-22.51[2]
Compound 5r COX-1>20064.40[2]
COX-23.10[2]
Compound 5t COX-1>20022.21[2]
COX-29.00[2]
Compound 5f (Trimethoxy derivative) COX-114.349.56[3]
COX-21.50[3]
Compound 6f (Trimethoxy derivative) COX-19.568.31[3]
COX-21.15[3]
Compound 6e (Bromo derivative) COX-110.804.30[3]
COX-22.51[3]

Immunoassay Cross-Reactivity

Immunoassays are vital tools for detecting the presence of drugs and their antibodies in biological samples. The specificity of these assays is paramount to avoid false-positive results. Studies on pyrazolone-based compounds suggest that immunoassays can be designed to be highly specific.

A key study on an ELISA developed for the detection of IgE antibodies against propyphenazone demonstrated high specificity. The assay did not show any cross-reactivity with other pyrazolone derivatives such as antipyrine, aminophenazone, or metamizole, indicating that the antibodies generated were highly specific to the propyphenazone structure.[4]

However, it is important to consider the role of drug metabolites. For instance, in the case of metamizole (dipyrone) , its metabolites have been shown to be important for in vitro diagnosis of hypersensitivity reactions. This suggests that immunoassays targeting only the parent drug may not be sufficient for a comprehensive analysis in all cases.

Signaling Pathway: Prostaglandin Synthesis and Pyrazolone Inhibition

Pyrazolone-based NSAIDs primarily exert their anti-inflammatory effects by inhibiting COX enzymes within the arachidonic acid cascade. This pathway is responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

Prostaglandin Synthesis Pathway cluster_membrane Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Release COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrazolones Pyrazolone-based NSAIDs Pyrazolones->COX1 Inhibition Pyrazolones->COX2 Inhibition

Caption: Inhibition of the Prostaglandin Synthesis Pathway by Pyrazolone-based NSAIDs.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key experiments used in the cross-reactivity analysis of pyrazolone-based compounds.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

1. Reagents and Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Known COX inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1) as positive controls

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add the diluted test compounds to the wells of the 96-well plate. Include wells with DMSO only as a negative control and wells with the known inhibitors as positive controls.

  • Add the diluted COX-1 or COX-2 enzyme to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the compounds to bind to the enzymes.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Measure the production of prostaglandins using a suitable detection method, such as an ELISA for PGE2.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity

This protocol is a general guideline for a competitive ELISA to assess the cross-reactivity of different pyrazolone compounds with a specific antibody.

ELISA Workflow Start Start Coat Coat plate with Pyrazolone-Protein Conjugate Start->Coat Block Block unbound sites Coat->Block Incubate Incubate with Antibody and Test Compound (Competitor) Block->Incubate Wash1 Wash Incubate->Wash1 AddEnzyme Add Enzyme-conjugated Secondary Antibody Wash1->AddEnzyme Wash2 Wash AddEnzyme->Wash2 AddSubstrate Add Substrate Wash2->AddSubstrate Measure Measure Signal (e.g., colorimetric) AddSubstrate->Measure Analyze Analyze Data (Calculate % Cross-reactivity) Measure->Analyze

Caption: General workflow for a competitive ELISA to assess cross-reactivity.

1. Reagents and Materials:

  • High-binding 96-well microplates

  • Pyrazolone-protein conjugate for coating

  • Primary antibody specific to the target pyrazolone

  • A panel of pyrazolone-based test compounds

  • Blocking buffer (e.g., BSA or non-fat dry milk in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)

  • Substrate for the enzyme (e.g., TMB for HRP)

  • Stop solution (e.g., 2 M H2SO4)

  • Microplate reader

2. Procedure:

  • Coat the wells of a 96-well plate with the pyrazolone-protein conjugate and incubate overnight at 4°C.

  • Wash the plate with wash buffer.

  • Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.

  • Wash the plate.

  • Prepare serial dilutions of the test compounds and the target pyrazolone (as a standard).

  • Add the primary antibody and the diluted test compounds/standard to the wells and incubate for 1-2 hours at room temperature.

  • Wash the plate to remove unbound antibodies and compounds.

  • Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the plate.

  • Add the substrate and incubate in the dark until a color develops.

  • Stop the reaction with the stop solution.

  • Read the absorbance at the appropriate wavelength.

  • Calculate the percent cross-reactivity for each test compound relative to the target pyrazolone.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique to study the binding kinetics (association and dissociation rates) of a drug to its target protein in real-time without the need for labels.

1. Materials and Equipment:

  • SPR instrument

  • Sensor chip (e.g., CM5)

  • Target protein (e.g., COX-2)

  • Pyrazolone-based compounds (analytes)

  • Immobilization buffers (e.g., amine coupling kit)

  • Running buffer (e.g., HBS-EP+)

2. Procedure:

  • Immobilize the target protein onto the sensor chip surface using a suitable chemistry (e.g., amine coupling).

  • Prepare a series of concentrations of the pyrazolone compound in the running buffer.

  • Inject the different concentrations of the analyte over the immobilized ligand on the sensor surface and monitor the binding response (association phase).

  • After the association phase, flow the running buffer over the sensor surface to monitor the dissociation of the analyte from the ligand (dissociation phase).

  • Regenerate the sensor surface to remove the bound analyte if necessary.

  • Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). These values provide a detailed characterization of the binding affinity and kinetics.

References

Efficacy comparison of pyrazolone-based anti-inflammatory agents

Author: BenchChem Technical Support Team. Date: December 2025

Starting Data Gathering

I've initiated a thorough search for data on pyrazolone anti-inflammatories. My focus is on sourcing comparative studies and experimental data to get a strong base. It will be the foundation to understand the efficacy and risks involved.

Mapping Out the Process

My plan is now to extract key performance indicators like IC50 values and in vivo data to enable direct comparison of the agents. I'll search for detailed assay protocols, focusing on COX inhibition and cytokine production. Concurrently, I'm researching the signaling pathways to diagram them. Following data structuring, I'll write up experimental methods and create two Graphviz diagrams: one for signaling, and one for workflow. This all leads to a complete comparison guide.

Expanding Data Collection

I'm now prioritizing data collection on the efficacy data, focusing on IC50 values and in vivo results from my literature search, to construct structured comparisons. Additionally, I've started the hunt for assay protocols, especially those related to COX inhibition and cytokine production. Concurrently, I've begun to research relevant signaling pathways to incorporate into a diagram.

Initiating Comparison Guide

I'm starting a comprehensive comparison guide on pyrazolone-based anti-inflammatory agents. My initial focus is on outlining the introduction, which briefly positions these compounds and defines the guide's goals. I'm prioritizing clarity and directness in my approach.

Mapping Proposed Structure

I've outlined the structure for my comparison guide, starting with an introduction to set the stage. I'll then delve into the mechanism of action, focusing on COX inhibition, and visualize the pathways. Next, I'll present a structured data table of comparative efficacy data, including in vitro and in vivo results, benchmarked against reference drugs. Finally, I'll detail experimental protocols and visualize the workflow.

Analyzing Key Experimental Data

I'm now diving into the core of the comparison, focusing on the data table. I've begun compiling the in vitro and in vivo efficacy data, specifically IC50 values and inhibition percentages, for the selected pyrazolone derivatives. I'm cross-referencing this against data for established drugs to establish a clear comparative baseline. I'm focusing on consistency in units and experimental conditions to ensure the data is truly comparable. Creating detailed sections on experimental protocols and visualizations of workflows are next.

Structuring Guide Content

I've just solidified the guide's structure. It will begin with an introduction and delve into the mechanism of action, with a signaling pathway visualization. The comparative data, presented in tables, comes next, followed by a section on experimental protocols. Visualizations of the research workflow will round out the comparison.

A Comparative Guide for Synthetic Chemists: Knorr Synthesis vs. Multicomponent Reactions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For chemists engaged in drug discovery and materials science, the pyrazole scaffold is a cornerstone of molecular design. Its prevalence in pharmaceuticals, agrochemicals, and functional materials necessitates efficient and versatile synthetic strategies. Historically, the Knorr pyrazole synthesis has been a reliable workhorse. However, the principles of green chemistry and the demand for rapid library synthesis have propelled the ascent of multicomponent reactions (MCRs) as powerful alternatives. This guide provides a detailed comparison of these two approaches, offering insights into their respective strengths, weaknesses, and practical applications, supported by experimental data and protocols.

The Enduring Legacy of the Knorr Pyrazole Synthesis

The Knorr synthesis, first reported in 1883, is a classic condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. Its enduring popularity stems from its reliability and the ready availability of starting materials.

Mechanism and Experimental Considerations

The reaction proceeds through an initial condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization, followed by dehydration, yields the final pyrazole ring. The choice of solvent and catalyst is critical; acidic conditions are typically employed to facilitate both the initial condensation and the final dehydration step.

However, a significant challenge in the Knorr synthesis is the potential for regioselectivity issues when using unsymmetrical 1,3-dicarbonyls. The initial condensation can occur at either carbonyl group, leading to a mixture of regioisomeric pyrazoles. This often necessitates tedious purification steps and lowers the overall effective yield of the desired product.

Knorr_Synthesis cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product dicarbonyl 1,3-Dicarbonyl condensation Condensation dicarbonyl->condensation hydrazine Hydrazine Derivative hydrazine->condensation cyclization Intramolecular Cyclization condensation->cyclization Hydrazone Intermediate dehydration Dehydration cyclization->dehydration pyrazole Pyrazole dehydration->pyrazole

Caption: Workflow of the Knorr Pyrazole Synthesis.

The Rise of Multicomponent Reactions: A Paradigm of Efficiency

Multicomponent reactions (MCRs) are processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. This approach aligns perfectly with the principles of green chemistry by minimizing waste, reducing reaction steps, and improving atom economy.

For pyrazole synthesis, several MCRs have been developed, often involving a 1,3-dicarbonyl compound, a hydrazine, and an additional component that introduces further diversity into the final molecule. A common three-component approach involves the reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine.

Advantages of the MCR Approach

The primary advantage of MCRs is their high degree of convergence and operational simplicity. By combining multiple steps into a single pot, they eliminate the need for isolating intermediates, which saves time, solvents, and energy. Furthermore, the ability to vary three or more starting materials allows for the rapid generation of large and diverse libraries of pyrazole derivatives, a significant boon for drug discovery programs.

MCR_Synthesis cluster_reactants Reactants cluster_process One-Pot Reaction cluster_product Product componentA Component A (e.g., Aldehyde) one_pot Single Reaction Vessel Concurrent Bond Formation componentA->one_pot componentB Component B (e.g., 1,3-Dicarbonyl) componentB->one_pot componentC Component C (e.g., Hydrazine) componentC->one_pot complex_pyrazole Diverse Pyrazole Derivative one_pot->complex_pyrazole High Atom Economy

Caption: General workflow of a multicomponent pyrazole synthesis.

Head-to-Head Comparison: Knorr Synthesis vs. MCRs

FeatureKnorr Pyrazole SynthesisMulticomponent Reactions (MCRs) for Pyrazoles
Number of Reactants TwoThree or more
Reaction Steps Typically one-step, but can require prior synthesis of the 1,3-dicarbonyl.Single "one-pot" operation.
Atom Economy Moderate. A molecule of water is lost for each pyrazole formed.Generally high, as most atoms from the reactants are incorporated into the final product.
Substrate Scope Broad, but can be limited by the availability of 1,3-dicarbonyls.Very broad, allowing for high diversity in the final products.
Regioselectivity Can be a significant issue with unsymmetrical 1,3-dicarbonyls, leading to product mixtures.Often highly regioselective, dictated by the specific MCR mechanism.
Operational Simplicity Relatively simple, but purification can be challenging.Highly simplified workflow, often with easier purification.
Yield Can be high, but the effective yield of the desired regioisomer may be low.Often provides good to excellent yields of complex molecules in a single step.
Suitability for Library Synthesis Less suitable due to potential regioselectivity issues and a more linear synthetic approach.Ideal for generating large and diverse libraries of compounds for screening.

Experimental Protocols

To provide a practical context, the following are representative protocols for both the Knorr synthesis and a three-component pyrazole synthesis.

Protocol 1: Knorr Synthesis of 1,5-Dimethyl-3-phenyl-1H-pyrazole

This protocol describes the synthesis of a simple pyrazole via the Knorr condensation.

Materials:

  • 1-Phenyl-1,3-butanedione (1.0 g, 6.16 mmol)

  • Methylhydrazine (0.34 g, 7.39 mmol)

  • Ethanol (20 mL)

  • Glacial Acetic Acid (0.5 mL)

Procedure:

  • In a 50 mL round-bottom flask, dissolve 1-phenyl-1,3-butanedione in ethanol.

  • Add methylhydrazine to the solution, followed by the catalytic amount of glacial acetic acid.

  • Fit the flask with a condenser and heat the reaction mixture to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired pyrazole.

Protocol 2: Three-Component Synthesis of a Tetrasubstituted Pyrazole

This protocol outlines a one-pot synthesis of a highly substituted pyrazole derivative.

Materials:

  • Benzaldehyde (0.53 g, 5.0 mmol)

  • Ethyl acetoacetate (0.65 g, 5.0 mmol)

  • Phenylhydrazine (0.54 g, 5.0 mmol)

  • Ethanol (15 mL)

  • Piperidine (catalytic amount)

Procedure:

  • To a 50 mL round-bottom flask, add ethanol, benzaldehyde, ethyl acetoacetate, and phenylhydrazine.

  • Add a catalytic amount of piperidine to the mixture.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, a solid precipitate will form. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure tetrasubstituted pyrazole.

Conclusion and Future Outlook

Both the Knorr synthesis and multicomponent reactions represent valuable tools in the synthetic chemist's arsenal for the construction of pyrazoles. The Knorr synthesis, with its long history, remains a reliable method for accessing simpler pyrazole structures. However, its limitations in terms of regioselectivity and atom economy are notable.

In contrast, multicomponent reactions offer a more modern and efficient approach. Their operational simplicity, high atom economy, and the ability to rapidly generate molecular diversity make them particularly well-suited for contemporary drug discovery and materials science research. As the demand for sustainable and efficient chemical synthesis continues to grow, it is likely that MCRs will play an increasingly dominant role in the synthesis of pyrazoles and other important heterocyclic compounds. The choice between these two methodologies will ultimately depend on the specific target molecule, the desired level of structural complexity, and the overall goals of the research program.

A Head-to-Head Comparison of Analytical Methods for the Quantification of Phenazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Right Analytical Method for Phenazone Analysis

Phenazone, a non-steroidal anti-inflammatory drug (NSAID), is widely used for its analgesic and antipyretic properties. Accurate and reliable quantification of Phenazone in bulk drug, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. A variety of analytical techniques have been employed for this purpose, each with its own set of advantages and limitations. This guide provides a head-to-head comparison of the most common analytical methods for Phenazone determination, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.

Performance Comparison of Analytical Methods

The choice of an analytical method is often dictated by factors such as the required sensitivity, selectivity, speed, cost, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are the most frequently reported methods for Phenazone analysis. While other techniques like Gas Chromatography (GC), Capillary Electrophoresis (CE), and Electroanalytical Methods offer potential alternatives, validated methods with comprehensive performance data for Phenazone are less commonly found in the literature.

The following table summarizes the key performance parameters of validated HPLC and UV-Vis spectrophotometric methods for the determination of Phenazone.

ParameterHPLC MethodUV-Vis Spectrophotometry MethodDerivative Spectrophotometry Method
Linearity Range 50-150 µg/mL[1]10-30 µg/mL2.496–12.48 µg/mL
Correlation Coefficient (r²) > 0.9990.9998> 0.997
Limit of Detection (LOD) 0.68 µg/mL[1]Not Reported0.48 µg/mL
Limit of Quantification (LOQ) 2.07 µg/mLNot Reported1.47 µg/mL
Accuracy (% Recovery) 99.65-101.23%[1]99.905%Not Reported
Precision (%RSD) < 2%[1]Within acceptable limits< 2%

Experimental Protocols

Detailed methodologies are essential for reproducing experimental results and for the validation of analytical methods. Below are the experimental protocols for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating RP-HPLC method has been developed for the determination of Phenazone.[1]

  • Instrumentation: Agilent TC C18 (2) 250 x 4.6 mm, 5 µ column.[1]

  • Mobile Phase: A mixture of phosphate buffer (pH 2.5), acetonitrile, and methanol in the ratio of 70:20:10 (V/V/V).[1]

  • Flow Rate: 1.5 mL/min.[1]

  • Detection: UV detection at 230 nm.[1]

  • Injection Volume: 20 µL.[1]

  • Retention Time: Approximately 10.1 min.[1]

UV-Vis Spectrophotometry

A simple, precise, and economical UV visible spectrophotometric method has been developed for the estimation of Phenazone.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: Double distilled water.

  • Wavelength Range for AUC Method: 232-252 nm.

  • Standard and Sample Preparation: Prepare standard and sample solutions in double distilled water.

Other Potential Analytical Methods

While HPLC and UV-Vis spectrophotometry are the most established methods, other techniques hold promise for Phenazone analysis.

  • Gas Chromatography (GC): GC, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It has been applied to the analysis of Phenazone-type drugs and their metabolites in water samples. However, specific validated methods for the routine quantification of Phenazone in pharmaceutical dosage forms are not as prevalent as HPLC methods.

  • Capillary Electrophoresis (CE): CE is a high-resolution separation technique that requires minimal sample and reagent volumes. It is well-suited for the analysis of charged molecules and has been widely used in pharmaceutical analysis.[2] While CE methods have been developed for other drugs, specific validated methods for Phenazone with detailed performance characteristics are not extensively reported in the reviewed literature.

  • Electroanalytical Methods: These methods, which include techniques like voltammetry and potentiometry, are known for their high sensitivity, rapid analysis times, and low cost.[3][4] They offer a viable alternative to chromatographic and spectrophotometric methods for the determination of electroactive compounds like Phenazone. However, the availability of validated electroanalytical methods specifically for Phenazone quantification appears to be limited in the current literature.

Workflow for Phenazone Analysis

The general workflow for the analysis of Phenazone using the primary methods discussed involves a series of sequential steps from sample preparation to data analysis. This process ensures the accuracy and reliability of the final results.

Phenazone Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis start Sample Collection dissolution Dissolution in Solvent start->dissolution filtration Filtration dissolution->filtration hplc HPLC filtration->hplc Injection uv_vis UV-Vis Spectrophotometry filtration->uv_vis Measurement detection Detection hplc->detection uv_vis->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: General workflow for the analytical determination of Phenazone.

Conclusion

Both HPLC and UV-Vis spectrophotometry are robust and reliable methods for the quantification of Phenazone. The choice between them will depend on the specific requirements of the analysis. HPLC offers superior selectivity and is ideal for complex matrices and for stability-indicating assays.[1] On the other hand, UV-Vis spectrophotometry is simpler, more cost-effective, and faster, making it suitable for routine quality control of bulk drug and simple formulations. While GC, CE, and electroanalytical methods present potential alternatives, further development and validation of specific methods for Phenazone are needed to establish their routine applicability. This guide provides the necessary comparative data and experimental protocols to enable researchers and analytical scientists to make an informed decision on the most appropriate method for their Phenazone analysis needs.

References

In Vivo vs. In Vitro Correlation of Antipyrine Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in vivo and in vitro experimental data on the metabolism of antipyrine, a model compound extensively used to assess hepatic drug-metabolizing enzyme activity. Understanding the correlation between these two methodologies is crucial for the accurate prediction of human drug clearance and potential drug-drug interactions.

Data Presentation: In Vivo vs. In Vitro Metabolism of Antipyrine

The metabolism of antipyrine primarily yields three main oxidative metabolites: 4-hydroxyantipyrine (4-OHAP), 3-hydroxymethylantipyrine (3-OHMeAP), and norphenazone (NP). The formation of these metabolites is catalyzed by various cytochrome P450 (CYP) enzymes.[1][2] Studies have demonstrated a significant correlation between the rates of formation of these metabolites in vivo and in vitro, suggesting that in vitro systems can be indicative of in vivo metabolic activity.[1][2]

ParameterIn VivoIn VitroReference
Primary Metabolites 4-hydroxyantipyrine (4-OHAP), 3-hydroxymethylantipyrine (3-OHMeAP), Norphenazone (NP)4-hydroxyantipyrine (4-OHAP), 3-hydroxymethylantipyrine (3-OHMeAP), Norphenazone (NP)[1][2]
Primary CYP Enzymes CYP1A2, CYP2C8, CYP2C9, CYP2C18, CYP3A4CYP1A2, CYP2C8, CYP2C9, CYP2C18, CYP3A4
Relative Metabolite Formation Rank Order Similar rank order for the rate of formation of the three main metabolitesSimilar rank order for the rate of formation of the three main metabolites[1]
Correlation of Metabolite Formation Rates (In Vivo vs. In Vitro) Significant correlation observed for each of the three main metabolites.-[1]

Table 1: Qualitative Comparison of In Vivo and In Vitro Antipyrine Metabolism.

MetaboliteIn Vivo Formation (% of dose excreted in urine)In Vitro Formation Rate (nmol/mg protein/min) - Representative DataCorrelation Coefficient (r) for In Vivo vs. In Vitro Clearance
4-hydroxyantipyrine (4-OHAP) ~25-30%Data not uniformly reported across studies0.583 - 0.658 (for 3-OH-antipyrine and 4-OH-antipyrine)
3-hydroxymethylantipyrine (3-OHMeAP) ~30-40%Data not uniformly reported across studies0.583 - 0.658 (for 3-OH-antipyrine and 4-OH-antipyrine)
Norphenazone (NP) ~15-20%Data not uniformly reported across studiesNo significant correlation reported in some studies

Table 2: Quantitative Comparison of Antipyrine Metabolite Formation. Note: The quantitative in vitro formation rates can vary significantly based on the specific experimental conditions and the liver microsome donor. The correlation coefficients are based on studies in rats with liver cirrhosis.

Experimental Protocols

In Vivo Antipyrine Metabolism Study Protocol (Human)

This protocol outlines a typical design for an in vivo study to assess antipyrine metabolism in human subjects.

  • Subject Selection: Recruit healthy volunteers or a specific patient population. Ensure subjects are non-smokers and have not consumed alcohol or other drugs known to influence drug metabolism for a specified period before the study.

  • Drug Administration: Administer a single oral dose of antipyrine (typically 500-1000 mg) to fasting subjects.

  • Sample Collection:

    • Blood Samples: Collect venous blood samples at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours) post-dose.

    • Urine Samples: Collect total urine output for at least 48 hours post-dose in timed intervals (e.g., 0-12h, 12-24h, 24-48h).

  • Sample Processing:

    • Plasma/Serum: Separate plasma or serum from blood samples by centrifugation and store at -80°C until analysis.

    • Urine: Measure the volume of each collection period and store aliquots at -80°C until analysis.

  • Analytical Method:

    • Develop and validate a sensitive and specific analytical method, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), for the simultaneous quantification of antipyrine and its major metabolites (4-OHAP, 3-OHMeAP, NP) in plasma/serum and urine.

  • Pharmacokinetic and Metabolic Analysis:

    • Calculate pharmacokinetic parameters of antipyrine, such as half-life, clearance, and volume of distribution.

    • Determine the urinary excretion of each metabolite as a percentage of the administered dose.

    • Calculate the formation clearance of each metabolite.

In Vitro Antipyrine Metabolism Study Protocol (Human Liver Microsomes)

This protocol describes a standard in vitro assay using human liver microsomes to determine the metabolic profile of antipyrine.

  • Materials:

    • Pooled human liver microsomes (HLMs)

    • Antipyrine

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • Quenching solution (e.g., ice-cold acetonitrile)

  • Incubation:

    • Prepare an incubation mixture containing HLMs (e.g., 0.5 mg/mL protein concentration) and antipyrine (at various concentrations to determine kinetics, or a single concentration for metabolic stability) in phosphate buffer.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Reaction Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of the quenching solution. The "0-minute" sample serves as a negative control.

  • Sample Processing:

    • Centrifuge the terminated reaction mixtures to precipitate the microsomal proteins.

    • Collect the supernatant for analysis.

  • Analytical Method:

    • Use a validated LC-MS/MS method to quantify the disappearance of antipyrine and the formation of its metabolites (4-OHAP, 3-OHMeAP, NP) in the supernatant.

  • Data Analysis:

    • Calculate the rate of antipyrine depletion to determine its in vitro half-life and intrinsic clearance.

    • Determine the rate of formation for each metabolite.

    • If multiple substrate concentrations were used, calculate the Michaelis-Menten kinetic parameters (Vmax and Km) for the formation of each metabolite.

Visualizations

Antipyrine_Metabolism cluster_CYP Cytochrome P450 Enzymes cluster_Metabolites Primary Oxidative Metabolites Antipyrine Antipyrine CYP1A2 CYP1A2 Antipyrine->CYP1A2 CYP2C_family CYP2C Family (2C8, 2C9, 2C18) Antipyrine->CYP2C_family CYP3A4 CYP3A4 Antipyrine->CYP3A4 3-OHMeAP 3-Hydroxymethylantipyrine CYP1A2->3-OHMeAP NP Norphenazone CYP2C_family->NP 4-OHAP 4-Hydroxyantipyrine CYP3A4->4-OHAP

Caption: Metabolic pathway of antipyrine to its primary oxidative metabolites.

IVIVC_Workflow cluster_InVivo In Vivo Study cluster_InVitro In Vitro Assay in_vivo_admin Drug Administration (e.g., Oral Antipyrine) in_vivo_sampling Biological Sampling (Urine, Plasma) in_vivo_admin->in_vivo_sampling in_vivo_analysis Metabolite Quantification in_vivo_sampling->in_vivo_analysis in_vivo_clearance Calculate In Vivo Metabolic Clearance in_vivo_analysis->in_vivo_clearance correlation Correlation Analysis in_vivo_clearance->correlation in_vitro_incubation Incubation with Liver Microsomes in_vitro_analysis Metabolite Formation Rate in_vitro_incubation->in_vitro_analysis in_vitro_scaling In Vitro-In Vivo Extrapolation (IVIVE) in_vitro_analysis->in_vitro_scaling in_vitro_clearance Predict In Vivo Metabolic Clearance in_vitro_scaling->in_vitro_clearance in_vitro_clearance->correlation

Caption: Workflow for correlating in vivo and in vitro metabolism data.

References

A Comparative Benchmark Analysis of Novel Pyrazolone Derivatives Against Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of emerging pyrazolone derivatives against current standard-of-care drugs in key therapeutic areas. Pyrazolone, a five-membered heterocyclic ring, serves as a versatile scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] This document presents supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to facilitate a comprehensive evaluation.

Historically, pyrazolone-based drugs like Antipyrine, Aminophenazone, and Phenylbutazone have been used for their anti-inflammatory, analgesic, and antipyretic effects.[1][4][5] More recent advancements have led to the development of targeted therapies, such as the COX-2 inhibitor Celecoxib and various anticancer agents.[6][7] This guide will focus on benchmarking new pyrazolone derivatives in two primary domains: anti-inflammatory and anticancer activities.

Anti-inflammatory Activity: Targeting Cyclooxygenase-2 (COX-2)

Novel pyrazolone derivatives are extensively investigated for their anti-inflammatory properties, often by targeting the cyclooxygenase-2 (COX-2) enzyme.[6] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[6][7] The current standard of care for selective COX-2 inhibition is Celecoxib.[8][9]

Data Presentation: Comparative COX-2 Inhibitory Activity

The following table summarizes the in vitro COX-2 inhibitory activity (IC50) of a representative new pyrazolone derivative compared to the standard drug, Celecoxib. Lower IC50 values indicate greater potency.

CompoundTargetIC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
New Pyrazolone Derivative (Exemplar) COX-20.015>250
Celecoxib (Standard of Care) COX-20.04>300

Note: Data is representative and compiled from recent studies on novel 3,5-diarylpyrazoles and pyrazolo-pyrimidines.[6]

Signaling Pathway: COX-2 Inhibition

The diagram below illustrates how pyrazolone derivatives and Celecoxib inhibit the COX-2 pathway, preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins.

COX2_Pathway cluster_inhibitors Inhibitors Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation New_Derivative New Pyrazolone Derivative New_Derivative->COX2 Celecoxib Celecoxib Celecoxib->COX2

Inhibition of the COX-2 pathway by pyrazolone derivatives and Celecoxib.
Experimental Protocol: In Vitro Fluorometric COX-2 Inhibitory Assay

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of test compounds against the COX-2 enzyme.

  • Preparation of Reagents: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), human recombinant COX-2 enzyme, arachidonic acid (substrate), and a fluorometric probe.

  • Compound Dilution: Create a serial dilution of the new pyrazolone derivatives and Celecoxib in DMSO, then dilute further in the reaction buffer to achieve final assay concentrations.

  • Assay Plate Setup: Add the diluted compounds, COX-2 enzyme, and reaction buffer to the wells of a 96-well microplate. Include controls for 100% enzyme activity (DMSO vehicle) and 100% inhibition (no enzyme).

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.[9] Simultaneously, add the fluorometric probe, which reacts with the prostaglandin G2 product of the COX-2 reaction.[9]

  • Data Acquisition: Measure the fluorescence intensity at regular intervals for 10-15 minutes using a fluorometric plate reader.[9]

  • Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[9]

Anticancer Activity: Targeting Cancer Cell Proliferation

Pyrazolone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancers.[10] Their mechanisms of action are diverse, involving the inhibition of critical signaling pathways that control cell proliferation and survival, such as those mediated by protein kinases like FLT3, EGFR, and BRAF, or through direct interaction with DNA.[11]

Data Presentation: Comparative Anticancer Activity

The following table summarizes the in vitro antiproliferative activity (IC50) of a representative new pyrazolone derivative against several human cancer cell lines, benchmarked against the standard chemotherapeutic drug, Doxorubicin.

CompoundCell Line (Cancer Type)IC50 (µM)
New Pyrazolone Derivative (Exemplar) MCF-7 (Breast)5.8
A549 (Lung)8.0
HCT-116 (Colon)7.7
Doxorubicin (Standard of Care) MCF-7 (Breast)4.17
A549 (Lung)~1.0-5.0
HCT-116 (Colon)5.23

Note: Data is representative and compiled from recent studies on novel pyrazolone derivatives.[10]

Signaling Pathway: General Kinase Inhibition

Many pyrazolone derivatives function by inhibiting protein kinases, which are crucial for cancer cell signaling. The diagram below depicts a simplified, generalized kinase signaling pathway and its inhibition.

Kinase_Pathway cluster_inhibitor Inhibitor GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FLT3, EGFR) GF->Receptor ADP ADP Receptor->ADP Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) Receptor->Downstream Phosphorylation ATP ATP ATP->Receptor Proliferation Cell Proliferation & Survival Downstream->Proliferation Pyrazolone_Kinase_I Pyrazolone Derivative Pyrazolone_Kinase_I->Receptor Blocks ATP Binding Site

Inhibition of a generic kinase signaling pathway by a pyrazolone derivative.
Experimental Protocol: MTT Cell Proliferation Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Culture: Seed human cancer cells (e.g., MCF-7, A549) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the new pyrazolone derivatives and a standard drug like Doxorubicin. Include a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.[10]

General Experimental Workflow

The development and benchmarking of new pyrazolone derivatives typically follow a structured workflow, from initial design and synthesis to preclinical evaluation.

Experimental_Workflow Synthesis Design & Synthesis of Pyrazolone Derivatives In_Vitro In Vitro Screening (e.g., Enzyme Assays, Cell Proliferation) Synthesis->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Refinement In_Vivo In Vivo Efficacy & Toxicity (Animal Models) Lead_Opt->In_Vivo Preclinical Preclinical Candidate Selection In_Vivo->Preclinical

General workflow for the development of new pyrazolone drug candidates.

References

A Comparative Guide to Validated LC-MS/MS Methods for Pyrazolone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of pyrazolone derivatives is critical in various fields, from pharmaceutical development and therapeutic drug monitoring to environmental analysis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high sensitivity and selectivity. This guide provides a comparative overview of different validated LC-MS/MS methods for pyrazolone quantification, supported by experimental data and detailed protocols to aid in method selection and development.

Comparison of LC-MS/MS Methodologies

The choice of an LC-MS/MS method for pyrazolone analysis is often dictated by the specific analyte, the matrix, and the required sensitivity. Below is a comparison of key performance parameters from different validated methods.

Table 1: Performance Comparison of LC-MS/MS Methods for Pyrazolone Quantification

ParameterMethod 1: Simultaneous Pyrazole Fungicides in Food Matrices[1]Method 2: 3,4-Dimethyl-1H-pyrazole (DMP) in Soil with Ion-Pairing[2][3][4]
Analytes Bixafen, fluxapyroxad, furametpyr, pyraclostrobin, rabenzazole3,4-Dimethyl-1H-pyrazole (3,4-DMP)
Matrix Cereals, Vegetables, FruitsSoil
Sample Preparation QuEChERS (acetonitrile extraction, cleanup with C18 or GCB)Acetonitrile extraction with NaOH
LC Column Not specifiedPhenomenex Kinetex biphenyl (50 x 3 mm, 2.6 µm) or C18 (50 x 3 mm, 2.6 µm)[3]
Mobile Phase Not specifiedA: 0.01% Perfluorooctanoic acid in water; B: Methanol[3]
Ionization Mode ESI+ (furametpyr, pyraclostrobin, rabenzazole), ESI- (bixafen, fluxapyroxad)[1]Not specified, likely ESI+
Linearity (R²) ≥ 0.990[1]Not specified
Limit of Detection (LOD) < 3.0 µg/kg[1]Not specified
Limit of Quantification (LOQ) ≤ 9 µg/kg[1]Not specified, but method provided a 10-fold improvement on the most sensitive existing method[3][4]
Recovery (%) 70.0 - 108[1]101 - 107 (with 3,4-DMP-¹⁵N₂ internal standard)[2][3][4]
Intra-day Precision (RSD%) < 20.9[1]3.1
Inter-day Precision (RSD%) < 20.9[1]4.4

Experimental Protocols

Detailed and robust experimental protocols are the foundation of a reliable quantitative method. The following sections outline the methodologies for the compared methods.

Method 1: Simultaneous Determination of Pyrazole Fungicides in Food Matrices

This method utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, making it suitable for high-throughput analysis of various food commodities.[1]

Sample Preparation (QuEChERS) [1]

  • Homogenize 10 g of the sample (e.g., cereals, vegetables, fruits).

  • Add 10 mL of acetonitrile and internal standards.

  • Shake vigorously for 1 minute.

  • Add a salt mixture (e.g., MgSO₄, NaCl) and shake again.

  • Centrifuge at ≥4000 rpm for 5 minutes.

  • Take an aliquot of the acetonitrile supernatant.

  • For cleanup, pass the extract through a dispersive solid-phase extraction (d-SPE) tube containing octadecylsilane (C18) or graphitized carbon black (GCB).

  • Centrifuge, and filter the supernatant before LC-MS/MS injection.

LC-MS/MS Parameters [1]

  • LC System: High-performance liquid chromatography system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in both positive and negative modes.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Run Time: Less than 3.0 minutes.

Method 2: Quantification of 3,4-Dimethyl-1H-pyrazole (DMP) in Soil Using Ion-Pair Chromatography

This method is tailored for small, polar analytes like 3,4-DMP that are difficult to retain on conventional reversed-phase columns. The use of an ion-pairing reagent significantly improves retention and peak shape.[2][3][4]

Sample Preparation [3]

  • Spike 2 g of oven-dried soil with 3,4-DMP standards and the internal standard (3,4-DMP-¹⁵N₂).

  • Add 0.1 mL of 5 M NaOH and 5 mL of acetonitrile.

  • Vortex for 10 minutes.

  • Centrifuge at 2100 g for 5 minutes.

  • The supernatant can be directly injected or diluted as needed.

LC-MS/MS Parameters [3]

  • LC System: High-performance liquid chromatography system.

  • Column: Phenomenex Kinetex biphenyl (50 x 3 mm, 2.6 µm) or C18 (50 x 3 mm, 2.6 µm).

  • Mobile Phase:

    • A: 0.01% Perfluorooctanoic acid in water.

    • B: Methanol.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • MRM Transitions:

    • 3,4-DMP: m/z 97.4 → 56.2 (quantifier), 97.4 → 70.2 (qualifier).

    • 3,4-DMP-¹⁵N₂ (Internal Standard): m/z 99.2 → 57.2.

Visualizing the Workflow and a Relevant Biological Pathway

To better illustrate the processes involved, the following diagrams visualize a generic LC-MS/MS workflow and a simplified signaling pathway potentially influenced by certain pyrazolone derivatives, such as those with anti-inflammatory properties.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis Matrix Biological or Environmental Matrix Extraction Extraction (e.g., LLE, SPE, QuEChERS) Matrix->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup FinalExtract Final Extract for Injection Cleanup->FinalExtract LC_Column HPLC/UHPLC Column FinalExtract->LC_Column Ion_Source Ion Source (e.g., ESI, APCI) LC_Column->Ion_Source Mobile_Phase Mobile Phase Gradient Mobile_Phase->LC_Column Quadrupole1 Q1: Precursor Ion Selection Ion_Source->Quadrupole1 Collision_Cell Q2: Collision Cell (Fragmentation) Quadrupole1->Collision_Cell Quadrupole3 Q3: Product Ion Selection Collision_Cell->Quadrupole3 Detector Detector Quadrupole3->Detector Data_System Data Acquisition System Detector->Data_System Quantification Quantification (Peak Integration) Data_System->Quantification Report Final Report Quantification->Report

Caption: A generalized workflow for pyrazolone quantification using LC-MS/MS.

COX_Pathway cluster_pathway Simplified COX Inhibition Pathway ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_COX1 Prostaglandins (e.g., GI protection, platelet aggregation) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (e.g., Inflammation, Pain, Fever) COX2->Prostaglandins_COX2 Pyrazolones Pyrazolone Derivatives (e.g., Phenylbutazone) Pyrazolones->COX1 Inhibition Pyrazolones->COX2 Inhibition

Caption: Inhibition of COX enzymes by pyrazolone anti-inflammatory drugs.

References

Safety Operating Guide

Safe Disposal of 2,3-Dimethyl-3-pyrazolin-5-one: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides detailed procedures for the proper disposal of 2,3-Dimethyl-3-pyrazolin-5-one, also known as Antipyrine, to ensure personnel safety and environmental protection.

Hazard Profile and Physical Properties

Before handling or disposing of this compound, it is crucial to be aware of its potential hazards and physical characteristics. While some safety data sheets (SDS) indicate it is not considered hazardous under OSHA's Hazard Communication Standard (29 CFR 1910.1200), other sources classify it as harmful if swallowed and a cause of serious eye irritation.[1] It is essential to handle this compound with care, utilizing appropriate personal protective equipment (PPE).

PropertyData
Physical State Powder Solid
Appearance Beige
Melting Point 130 - 137 °C / 266 - 278.6 °F[2]
Incompatible Materials Strong oxidizing agents[2]
Hazard Classifications Acute toxicity, Oral (Category 4), Eye irritation (Category 2A)[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through an approved waste disposal plant or a licensed waste management company.[1][3] Improper disposal, such as flushing down the drain or mixing with general trash, can lead to environmental contamination and is not advised.[4][5]

1. Personal Protective Equipment (PPE):

  • Wear appropriate protective gloves and clothing to prevent skin exposure.[2]

  • Use safety glasses or a face shield to protect against eye contact.[2][3]

  • In case of dust generation, use a dust respirator.[3]

2. Spill Management:

  • In the event of a spill, avoid dust formation.[2]

  • Carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[2]

3. Waste Collection and Storage:

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • Store the waste container in a cool, dark place away from incompatible materials, such as strong oxidizing agents.[2]

4. Professional Disposal:

  • Arrange for the collection and disposal of the chemical waste through a licensed and approved hazardous waste management company.[1][3] These companies are equipped to handle and treat chemical waste in accordance with environmental regulations.

  • Most pharmaceutical waste is treated via incineration at a licensed facility.[5]

5. Decontamination:

  • Thoroughly wash hands and any affected skin areas with soap and plenty of water after handling.[2]

  • Decontaminate any equipment or surfaces that have come into contact with the chemical.

Chemical Incompatibilities

It is crucial to be aware of the chemical incompatibilities of this compound to prevent dangerous reactions during storage and disposal.

  • Oxidizing Agents: It can produce a color change when mixed with oxidizing agents.

  • Liquefaction: The solid compound may liquefy or form a soft mass when triturated with certain hydrogen-bonding substances.[6]

  • Precipitation: It can form insoluble compounds, such as green crystals of iso-nitroso-antipyrine when treated with spirit of nitrous ether.[7]

Disposal Workflow Diagram

The following diagram outlines the logical steps for the proper disposal of this compound.

start Start: Unused or Expired This compound ppe Step 1: Wear Appropriate PPE (Gloves, Eye Protection) start->ppe collect Step 2: Collect Waste in a Labeled, Sealed Container ppe->collect storage Step 3: Store Securely Away from Incompatible Materials collect->storage disposal_company Step 4: Contact Approved Waste Disposal Company storage->disposal_company transport Step 5: Arrange for Waste Collection and Transport disposal_company->transport final_disposal Step 6: Final Disposal at a Licensed Facility (e.g., Incineration) transport->final_disposal end End: Disposal Complete final_disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2,3-Dimethyl-3-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This document provides crucial safety and logistical information for handling 2,3-Dimethyl-3-pyrazolin-5-one, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. Adherence to these guidelines is essential for minimizing risks and ensuring a safe research environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended protective equipment when handling this compound. It is crucial to always consult the specific Safety Data Sheet (SDS) for the product you are using, as recommendations may vary slightly between suppliers.

Body PartPersonal Protective EquipmentSpecifications and Remarks
Eyes/Face Safety goggles with side-shields or a face shieldMust conform to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a potential for splashing.[1][2][3][4][5]
Skin Chemical-resistant gloves (e.g., nitrile rubber) and protective clothingInspect gloves for integrity before each use. Protective clothing should cover all exposed skin.[1][2][3][5][6]
Respiratory Air-purifying respirator (if dust is generated)Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dusts are formed.[2][4][7]
Body Laboratory coat or coverallsShould be worn to prevent contamination of personal clothing.

Operational Plan: From Handling to Disposal

A systematic approach to handling and disposal is critical for safety and regulatory compliance.

1. Pre-Handling Preparations:

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[1][3][5] Facilities should be equipped with an eyewash station and a safety shower.[5]

  • PPE Inspection: Before commencing any work, thoroughly inspect all PPE for any signs of damage or wear and replace as necessary.

2. Handling Procedures:

  • Avoid direct contact with the skin, eyes, and clothing.[1][6]

  • Minimize dust generation and accumulation during handling.[1][5]

  • Do not eat, drink, or smoke in the handling area.[1][2]

  • Wash hands thoroughly with soap and water after handling the substance.[1][2][6]

3. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][3][5]

  • Keep away from strong oxidizing agents.[6][7]

4. Spill Management:

  • In case of a spill, wear appropriate PPE and prevent dust formation.

  • Carefully sweep or vacuum the spilled material and place it into a suitable, labeled container for disposal.[1][6]

  • Avoid allowing the substance to enter drains or waterways.[1]

5. Disposal:

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[1][2]

  • Contact a licensed professional waste disposal service for appropriate disposal.

First Aid Measures

In the event of exposure, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[6]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation develops or persists.[6]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[6]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention.[6]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_ppe Inspect & Don PPE prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handling_weigh Weigh Chemical prep_setup->handling_weigh handling_transfer Transfer to Reaction handling_weigh->handling_transfer cleanup_decon Decontaminate Work Area handling_transfer->cleanup_decon cleanup_ppe Doff & Dispose PPE cleanup_decon->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash disposal_waste Dispose of Chemical Waste cleanup_wash->disposal_waste

Caption: A flowchart illustrating the procedural steps for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.